molecular formula C10H7BrO B1590002 5-Bromonaphthalen-1-OL CAS No. 52927-23-8

5-Bromonaphthalen-1-OL

Cat. No.: B1590002
CAS No.: 52927-23-8
M. Wt: 223.07 g/mol
InChI Key: VVBDRNNSHAFBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromonaphthalen-1-OL is a useful research compound. Its molecular formula is C10H7BrO and its molecular weight is 223.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBDRNNSHAFBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491406
Record name 5-Bromonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52927-23-8
Record name 5-Bromo-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52927-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromonaphthalen-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromonaphthalen-1-ol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromonaphthalen-1-ol (CAS No. 52927-23-8), a key chemical intermediate and research tool. It is intended for researchers, medicinal chemists, and professionals in drug development who require a deep understanding of this compound's characteristics and its utility in the laboratory.

Introduction and Core Identification

This compound, also known as 5-bromo-1-naphthol, is a brominated derivative of 1-naphthol. Its strategic placement of a bromine atom and a hydroxyl group on the naphthalene core makes it a valuable building block in organic synthesis and a significant ligand in chemical biology. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the hydroxyl group can be manipulated for ether or ester formation, or it can participate in hydrogen bonding interactions with biological targets.

Most notably, this compound has been identified as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that is a critical regulator of lipid metabolism. This interaction positions the compound as a valuable tool for studying metabolic diseases and as a potential scaffold for the development of new therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 52927-23-8[1]
Molecular Formula C₁₀H₇BrO[1]
Molecular Weight 223.07 g/mol [1]
Synonyms 5-bromo-1-naphthol, 1-Bromo-5-hydroxynaphthalene[2]
pKa 8.93 ± 0.40 (Predicted)[2]
Storage Inert atmosphere, room temperature[1]
Solubility Insoluble in water; soluble in organic solvents like ethers, chloroform, and benzene.Inferred from properties of 1-bromonaphthalene[3]

Spectroscopic Signature Analysis:

While specific spectral data is not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features:

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being characteristic of the 1,5-disubstituted naphthalene ring system. The hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would display ten distinct signals for the carbon atoms of the naphthalene core, with the carbons bearing the bromine and hydroxyl groups being significantly shifted.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group (around 3200-3600 cm⁻¹) and characteristic C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹). A C-Br stretching frequency would also be observable in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through the electrophilic bromination of 1-naphthalenol (1-naphthol). The hydroxyl group is a strongly activating, ortho-, para-directing group. However, direct bromination can lead to a mixture of products, including the 2-, 4-, and dibrominated species. To achieve selectivity for the 5-position, a multi-step synthesis involving a directing group or separation of isomers from a less selective reaction would be necessary. A plausible and common approach involves the sulfonation of naphthalene, followed by a series of reactions.

A more direct, albeit potentially lower-yielding, method involves the careful control of reaction conditions during the bromination of 1-naphthol. Below is a representative protocol.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1-naphthol (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Bromination: Cool the solution in an ice bath to 0-5 °C. From the dropping funnel, add a solution of bromine (1 equivalent) in the same solvent dropwise over a period of 30-60 minutes. The rate of addition should be controlled to maintain the temperature below 10 °C. The causality here is to prevent over-bromination and the formation of undesired isomers, which are more likely at higher temperatures.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will likely be a mixture of isomers.

  • Isolation: The desired this compound isomer can be isolated from the mixture by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The separation is based on the differential polarity of the isomers.

Synthesis_Workflow Start 1-Naphthol in Glacial Acetic Acid Reaction Electrophilic Aromatic Substitution (Bromination) 0-5 °C Start->Reaction Reagent Bromine (Br2) Reagent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Chemical Biology

The primary interest in this compound for drug development professionals stems from its activity as a ligand for PPARα.

Role as a PPARα Ligand:

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes.[4] There are three main subtypes: PPARα, PPARγ, and PPARβ/δ.[5]

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[5] Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.[6] Natural ligands for PPARα include fatty acids and their derivatives.[4]

As a synthetic ligand, this compound can be used to:

  • Probe PPARα function: By activating the receptor, it allows researchers to study the downstream effects on gene expression and cellular metabolism.

  • Serve as a lead compound: Its structure can be a starting point for the design of more potent and selective PPARα modulators. The bromine atom is particularly useful for structure-activity relationship (SAR) studies, as it can be replaced with other functional groups using cross-coupling chemistry.

  • Develop research tools: The ligand has been used in biotinylated form for affinity chromatography to isolate PPARα from cellular extracts.

The PPARα Signaling Pathway:

The activation of PPARα by a ligand like this compound initiates a cascade of molecular events:

  • Ligand Binding: The ligand enters the cell and binds to PPARα in the cytoplasm or nucleus.

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in PPARα, causing the dissociation of corepressor proteins. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR).[4][7]

  • DNA Binding: The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[4]

  • Recruitment of Coactivators and Gene Transcription: The DNA-bound complex recruits coactivator proteins, which then promote the transcription of target genes. These genes are primarily involved in lipid metabolism and transport.[7]

Caption: The PPARα signaling pathway initiated by a ligand.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, under an inert atmosphere to maintain stability.[1]

Conclusion

This compound is a versatile chemical entity with significant potential in the field of drug discovery, particularly in the study of metabolic diseases through its interaction with PPARα. Its well-defined structure and the reactivity afforded by its functional groups make it an attractive starting point for medicinal chemistry campaigns. This guide provides the foundational knowledge required for its synthesis, characterization, and application, empowering researchers to leverage its properties in their scientific endeavors.

References

5-Bromonaphthalen-1-OL chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromonaphthalen-1-ol: Structure, Synthesis, and Applications

Introduction

This compound, also known as 5-bromo-1-naphthol, is a substituted naphthalene derivative of significant interest in medicinal chemistry and materials science. Its rigid bicyclic aromatic core, functionalized with both a nucleophilic hydroxyl group and a synthetically versatile bromine atom, makes it a valuable intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and inherent properties.

Molecular Structure

This compound consists of a naphthalene ring system where a hydroxyl (-OH) group is attached at the C1 position and a bromine (Br) atom is at the C5 position. The presence of the electron-donating hydroxyl group and the electron-withdrawing bromine atom on the aromatic scaffold dictates its reactivity and electronic properties.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for designing experimental conditions, including solvent selection and purification strategies.

PropertyValueSource
CAS Number 52927-23-8[1]
Molecular Formula C₁₀H₇BrO[1]
Molecular Weight 223.07 g/mol [1][2]
SMILES C1=CC2=C(C=CC=C2Br)C(=C1)O
pKa 8.93 ± 0.40 (Predicted)[1]
Storage Inert atmosphere, room temperature[2]

Synthesis of this compound

The synthesis of this compound presents a regioselectivity challenge. The naphthalene core has multiple positions susceptible to electrophilic attack, and the directing effects of the hydroxyl group must be carefully managed to achieve the desired 5-bromo substitution pattern. Several synthetic strategies have been developed, each with distinct advantages and mechanistic underpinnings.

Synthesis from 2,5-Dibromo-1-tetralone

One of the more complex but regioselective methods involves the aromatization of a brominated tetralone precursor.[3] This multi-step approach provides good control over the final substitution pattern, albeit with a moderate overall yield.

Workflow Diagram:

Synthesis_from_Dibromotetralone start 2,5-Dibromo-1-tetralone reflux Reflux with LiCl in DMF start->reflux Aromatization extraction1 Acidify (1N HCl) & Extract with Ether reflux->extraction1 wash Wash with 3N NaOH (Removes by-products) extraction1->wash acidify_extract Acidify NaOH extracts (HCl) & Extract with CH2Cl2 wash->acidify_extract purify Decolorize & Purify via Reversed-Phase HPLC acidify_extract->purify product This compound purify->product Yield: 27.3%

Caption: Workflow for the synthesis of this compound from 2,5-Dibromo-1-tetralone.

Experimental Protocol:

  • Aromatization: 2,5-Dibromo-1-tetralone is heated to reflux (155°C) with lithium chloride (LiCl) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere. The reaction is monitored by HPLC until the starting material is consumed (typically within 30 minutes).[3]

  • Workup and Extraction: The reaction mixture is cooled and diluted with 1N HCl. The aqueous phase is then extracted multiple times with diethyl ether.[3]

  • Purification: The combined ether layers are extracted with 3N NaOH to separate the phenolic product from non-naphthol by-products. The basic aqueous extracts are then combined, acidified to pH 1 with concentrated HCl, and the product is extracted into dichloromethane.[3]

  • Final Isolation: The dichloromethane solution is decolorized with activated carbon. The final purification is achieved by preparative reversed-phase HPLC to separate the desired 5-bromo-1-naphthol from its 7-bromo isomer, yielding a white solid.[3]

Causality and Insights: The use of LiCl in DMF at high temperatures facilitates an elimination reaction, leading to the aromatization of the tetralone ring. The key challenge in this synthesis is the separation of the isomeric products, 5-bromo-1-naphthol and 7-bromo-1-naphthol, which necessitates chromatographic purification.[3]

Electrophilic Bromination of 1-Naphthol

The direct bromination of 1-naphthol is the most straightforward approach conceptually. However, it is complicated by the powerful activating and ortho-, para-directing nature of the hydroxyl group. This often leads to a mixture of products.

Reaction Challenges:

  • Regioselectivity: The hydroxyl group strongly directs electrophilic attack to the C2 and C4 positions. This makes the formation of 4-bromo-1-naphthol a significant competing reaction.[4]

  • Polybromination: The activated naphthalene ring is susceptible to further bromination, leading to the formation of dibromo- and tribromo-derivatives.[5]

Studies on the bromination of 1-naphthol in aqueous solution have shown the formation of a benzo-4-bromo-2,5-cyclohexadienone intermediate, which then enolizes to 4-bromo-1-naphthol.[4] Achieving selective bromination at the C5 position requires specialized conditions or protecting group strategies that are not straightforward.

Sandmeyer Reaction from 5-Aminonaphthalen-1-ol

A highly reliable and regioselective method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction.[6][7][8] This reaction proceeds via the diazotization of a primary aromatic amine, followed by displacement of the resulting diazonium salt with a halide using a copper(I) salt catalyst.

Conceptual Synthesis Pathway:

Sandmeyer_Reaction start 5-Aminonaphthalen-1-amine (Precursor) diazotization Diazotization (NaNO2, HBr, 0-5 °C) start->diazotization intermediate Naphthalene-5-diazonium-1-ol (Intermediate) diazotization->intermediate sandmeyer Sandmeyer Reaction (CuBr) intermediate->sandmeyer product This compound sandmeyer->product

Caption: Conceptual pathway for the synthesis of this compound via the Sandmeyer reaction.

Mechanistic Rationale:

  • Diazotization: The starting material, 5-aminonaphthalen-1-amine, would be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[8]

  • Radical-Nucleophilic Aromatic Substitution: The diazonium salt is then treated with copper(I) bromide (CuBr). The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) species, yielding the final product and regenerating the copper(I) catalyst.[7][8]

This method is advantageous because the position of the bromine atom is unambiguously defined by the position of the amine group in the starting material. While a specific protocol for this compound was not found in the provided search results, the successful application of the Sandmeyer reaction for the synthesis of the related 5-bromo-2-naphthol from 5-amino-2-naphthol strongly supports its viability.[9]

Applications in Research and Drug Development

The unique arrangement of functional groups in this compound makes it a valuable scaffold in several areas of chemical and pharmaceutical research.

Ligand for Peroxisome Proliferator-Activated Receptors (PPARs)

This compound has been identified as a ligand that binds to the intracellular nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, cell proliferation, and differentiation. As such, they are important drug targets for the treatment of metabolic disorders like dyslipidemia and type 2 diabetes. The ability of this compound to bind to PPARα makes it a useful tool for studying the physiological function of this receptor and a potential starting point for the design of new therapeutic agents.

Intermediate in Organic Synthesis

The true value of this compound for many researchers lies in its role as a versatile synthetic intermediate.[10]

  • Cross-Coupling Reactions: The bromine atom at the C5 position is well-suited for a variety of palladium-catalyzed cross-coupling reactions. For instance, the Buchwald-Hartwig amination could be employed to introduce a wide range of nitrogen-containing substituents, a common strategy in the synthesis of pharmaceuticals.[11]

  • Functionalization of the Hydroxyl Group: The hydroxyl group can be readily converted into other functional groups. For example, it can be alkylated to form an ether, as demonstrated in the synthesis of 5-bromo-1-methoxymethoxy naphthalene.[12] This protects the hydroxyl group or modulates the electronic properties of the molecule for subsequent reactions.

The dual functionality of this compound allows for sequential and site-selective modifications, providing a powerful platform for building molecular complexity and accessing novel chemical entities for drug discovery and materials science.

Conclusion

This compound is a compound whose strategic importance is derived from its specific substitution pattern. While its direct synthesis can be challenging due to regioselectivity issues, methods such as the aromatization of tetralone precursors or the Sandmeyer reaction from the corresponding amine offer reliable, albeit sometimes complex, routes to the pure compound. Its demonstrated activity as a PPARα ligand and its broad utility as a bifunctional building block in advanced organic synthesis underscore its value to the scientific community. For researchers in drug development, this compound represents a key starting material for the exploration of new chemical space in the pursuit of novel therapeutics.

References

Spectroscopic Characterization of 5-Bromonaphthalen-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic properties of 5-Bromonaphthalen-1-ol (CAS No: 52927-23-8).[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to offer a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Given the limited availability of published experimental spectra for this compound, this guide employs a scientifically rigorous approach of predicting spectral features based on established principles and data from closely related analogs.

Introduction to this compound

This compound, with the molecular formula C₁₀H₇BrO and a molecular weight of 223.07 g/mol , is a substituted naphthalene derivative. Its structure, featuring a hydroxyl group and a bromine atom on the naphthalene core, makes it a valuable intermediate in organic synthesis and a potential scaffold in medicinal chemistry. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for elucidating its role in further chemical transformations.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit signals corresponding to the six aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing and anisotropic effects of the bromine atom.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-27.0 - 7.2Doublet of doublets (dd)J ≈ 8.0, 1.0
H-37.4 - 7.6Triplet (t)J ≈ 8.0
H-47.8 - 8.0Doublet (d)J ≈ 8.0
H-67.6 - 7.8Doublet of doublets (dd)J ≈ 8.0, 1.0
H-77.2 - 7.4Triplet (t)J ≈ 8.0
H-87.9 - 8.1Doublet (d)J ≈ 8.0
1-OH9.5 - 10.5Singlet (broad)-

Rationale for Predictions:

  • Hydroxyl Proton (1-OH): This proton is expected to appear as a broad singlet at a downfield chemical shift, which is typical for phenolic protons and is solvent-dependent.

  • Aromatic Protons: The protons on the hydroxyl-bearing ring (H-2, H-3, H-4) and the bromine-bearing ring (H-6, H-7, H-8) will exhibit distinct chemical shifts and coupling patterns. The predictions are based on the analysis of substituent effects and comparison with related compounds like 1-naphthalenol and 1-bromonaphthalene.[2][3]

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound will show ten distinct signals for the ten carbon atoms of the naphthalene ring system. The chemical shifts are influenced by the electronegativity of the attached substituents.

Carbon Predicted Chemical Shift (ppm)
C-1150 - 155
C-2110 - 115
C-3125 - 130
C-4120 - 125
C-4a125 - 130
C-5115 - 120
C-6128 - 133
C-7122 - 127
C-8126 - 131
C-8a130 - 135

Rationale for Predictions:

  • C-1: This carbon, directly attached to the electronegative oxygen atom, will be the most deshielded and appear at the lowest field.

  • C-5: The carbon bearing the bromine atom will also be deshielded, though to a lesser extent than C-1.

  • The remaining carbon signals are predicted based on the expected electronic effects of the substituents on the naphthalene core, with reference to data for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
O-H3200 - 3500 (broad)Stretching
C-H (aromatic)3000 - 3100Stretching
C=C (aromatic)1500 - 1600Stretching
C-O1200 - 1260Stretching
C-Br500 - 600Stretching

Interpretation:

  • The broad band in the 3200-3500 cm⁻¹ region is a clear indicator of the hydroxyl group, with the broadening due to hydrogen bonding.

  • The peaks in the 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹ regions are characteristic of the aromatic C-H and C=C stretching vibrations, respectively.

  • The C-O stretching vibration is expected around 1200-1260 cm⁻¹.

  • The C-Br stretching frequency is anticipated in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Predicted Mass Spectrum Features:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this will appear as a pair of peaks of almost equal intensity, one for the molecule containing the ⁷⁹Br isotope and the other for the ⁸¹Br isotope. The predicted m/z values would be approximately 222 and 224.

  • Major Fragmentation Pathways:

    • Loss of a bromine atom ([M-Br]⁺) would result in a significant fragment at m/z 143.

    • Loss of CO ([M-CO]⁺) is a common fragmentation for phenols.

    • Further fragmentation of the naphthalene core would lead to smaller charged species.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

IR Spectroscopy Protocol
  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The instrument software will automatically subtract the background spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons to generate positively charged ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound (Solid) NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data Vibrational Bands IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Verified Structure & Purity NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Safety and Handling

  • Hazards: Based on data for similar compounds, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

    • Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[5][6]

    • Avoid contact with skin and eyes.[4][6]

    • Keep away from sources of ignition.[5]

    • In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.[4][5]

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging established principles of spectroscopy and comparing with data from analogous compounds, we have constructed a detailed and scientifically grounded interpretation of the expected NMR, IR, and MS spectra. The included experimental protocols and safety information further equip researchers with the necessary knowledge for the practical handling and analysis of this compound. This guide serves as a valuable resource for the scientific community, facilitating the confident identification and utilization of this compound in research and development endeavors.

References

Physical and chemical properties of 5-Bromonaphthalen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Bromonaphthalen-1-ol

Introduction

This compound, a halogenated derivative of 1-naphthol, is a versatile organic compound with significant potential in medicinal chemistry and materials science. Its rigid bicyclic aromatic structure, combined with the electronic influence of the hydroxyl and bromo substituents, imparts a unique set of properties that make it a valuable building block in targeted synthesis. For researchers in drug development, its role as a ligand for nuclear receptors such as the peroxisome proliferator-activated receptor alpha (PPARα) highlights its importance as a scaffold for designing novel therapeutics. This guide provides a comprehensive technical overview of the core physical, chemical, and spectroscopic properties of this compound, supplemented with field-proven experimental protocols to empower researchers in their laboratory applications.

Molecular and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below, stemming from its distinct molecular architecture.

Molecular Structure and Identity
  • IUPAC Name: this compound

  • Synonyms: 5-Bromo-1-naphthol

  • CAS Number: 52927-23-8[1]

  • Molecular Formula: C₁₀H₇BrO[1]

The structure consists of a naphthalene ring system substituted with a hydroxyl group (-OH) at the C1 position and a bromine atom (-Br) at the C5 position. The hydroxyl group is a hydrogen bond donor and weak acid, while the bromine atom is an electron-withdrawing group that influences the aromatic system's reactivity.

Summary of Physicochemical Data
PropertyValueSource
Molecular Weight 223.07 g/mol [1][2]
Appearance Solid (Typical)General Knowledge
Melting Point Data not widely published; requires experimental determination.
pKa (Predicted) ~9.6 (Similar to 1-Naphthol)[3]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether).[4][5]
LogP (Predicted) ~3.5[2]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections detail the expected spectral signatures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by features characteristic of a phenol on an aromatic framework.

  • O-H Stretch: A prominent, broad absorption band is expected in the region of 3200–3600 cm⁻¹.[6] The broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[7][8]

  • Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[9]

  • Aromatic C=C Stretch: A series of medium-to-strong absorptions will be present in the 1400–1600 cm⁻¹ region, confirming the presence of the naphthalene ring.[8][9]

  • C-O Stretch: A strong band around 1220 cm⁻¹ is diagnostic for a phenolic C-O bond, distinguishing it from aliphatic alcohols which absorb at lower wavenumbers.[6]

  • C-Br Stretch: A weaker absorption is expected in the fingerprint region, typically between 500-600 cm⁻¹, corresponding to the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for verifying the precise substitution pattern of the naphthalene ring.

  • ¹H NMR:

    • -OH Proton: A broad singlet, whose chemical shift (typically 3-8 ppm) can vary with concentration and solvent.[8]

    • Aromatic Protons: The six aromatic protons will appear as a complex pattern of doublets and triplets in the 7.0-8.5 ppm range. The specific coupling constants and chemical shifts are influenced by the electronic effects of both the -OH and -Br substituents.

  • ¹³C NMR:

    • Aromatic Carbons: Ten distinct signals are expected in the aromatic region (~110-160 ppm).

    • C1-OH Carbon: The carbon bearing the hydroxyl group will be shifted downfield (e.g., ~150-155 ppm).

    • C5-Br Carbon: The carbon attached to the bromine will also be shifted, though the effect is less pronounced than the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A key feature will be the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a nearly 1:1 intensity ratio.[10] This isotopic signature is definitive proof of the presence of one bromine atom (natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%).[10] For this compound, these peaks would appear at m/z = 222 and m/z = 224.

  • Fragmentation: Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules.[11] For this compound, potential fragments could arise from the loss of HBr (M-81) or CO (M-28).

The following diagram illustrates the logical workflow for confirming the structure of this compound using these key spectroscopic techniques.

G Diagram 1: Spectroscopic Workflow for Structural Elucidation cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation & Confirmation Compound Unknown Sample (Presumed this compound) MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS_Data Molecular Ion at m/z 222/224 (1:1 ratio confirms one Br) MS->MS_Data provides IR_Data Broad O-H stretch (~3400 cm⁻¹) Aromatic C=C (~1600 cm⁻¹) Phenolic C-O (~1220 cm⁻¹) IR->IR_Data provides NMR_Data Confirms 6 aromatic protons and 10 aromatic carbons, verifying substitution pattern NMR->NMR_Data provides Confirmation Structure Confirmed MS_Data->Confirmation IR_Data->Confirmation NMR_Data->Confirmation G Diagram 2: Experimental Workflow for Solubility Testing start Start: ~25 mg of this compound in a test tube add_water Add 0.75 mL Water Shake vigorously start->add_water water_result Result? add_water->water_result insoluble_water Insoluble (Expected) water_result->insoluble_water No soluble_water Soluble (Unexpected) water_result->soluble_water Yes add_naoh To 'Insoluble' sample: Add 0.75 mL 5% NaOH Shake vigorously insoluble_water->add_naoh add_hcl To fresh 'Insoluble' sample: Add 0.75 mL 5% HCl Shake vigorously insoluble_water->add_hcl naoh_result Result? add_naoh->naoh_result soluble_naoh Soluble (Expected: Weak Acid) naoh_result->soluble_naoh Yes insoluble_naoh Insoluble (Unexpected) naoh_result->insoluble_naoh No hcl_result Result? add_hcl->hcl_result soluble_hcl Soluble (Unexpected: Basic) hcl_result->soluble_hcl No insoluble_hcl Insoluble (Expected: Not Basic) hcl_result->insoluble_hcl Yes

References

An In-depth Technical Guide to 5-Bromonaphthalen-1-ol: Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonaphthalen-1-ol, a halogenated derivative of 1-naphthol, is a versatile chemical intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science. Its unique electronic and steric properties, conferred by the presence of the bromine atom on the naphthalene scaffold, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery and historical synthesis of this compound, offering insights into the early synthetic methodologies that laid the groundwork for its modern applications.

Historical Perspective: The Dawn of Naphthalene Chemistry

The story of this compound is intrinsically linked to the broader history of naphthalene chemistry. Naphthalene (C₁₀H₈) was first isolated from coal tar in the early 1820s, and its bicyclic aromatic structure was a subject of considerable scientific inquiry throughout the 19th century. Early chemists focused on understanding its reactivity, particularly its propensity for electrophilic substitution reactions. These foundational studies paved the way for the synthesis of a vast array of substituted naphthalene derivatives, including the bromonaphthols.

The First Synthesis: Unraveling the Path to this compound

The earliest documented synthesis of a halo-1-naphthol derivative dates back to 1888 by Erdmann and Kirchhoff, who utilized a ring-closure reaction of a substituted phenylparaconic acid.[1] This approach became a cornerstone for accessing substituted naphthols.

The Erdmann-Kirchhoff Reaction and its Adaptation

The synthesis of this compound was achieved by adapting this historical method. The key precursor, γ-(o-bromophenyl)paraconic acid, undergoes a high-temperature cyclization and decarboxylation to yield the target molecule.

Reaction Pathway:

The direct distillation of γ-(o-bromophenyl)paraconic acid at elevated temperatures (280-320°C) leads to the formation of an intermediate, α-(o-bromophenyl)isocrotonic acid, which then undergoes cyclodehydration to furnish this compound.[1] While historically significant, this method was plagued by extensive carbonization and resulted in a modest yield of approximately 8%.[1]

Erdmann_Kirchhoff_Reaction cluster_0 Historical Synthesis of this compound gamma_o_bromophenyl_paraconic_acid γ-(o-bromophenyl)paraconic acid alpha_o_bromophenyl_isocrotonic_acid α-(o-bromophenyl)isocrotonic acid (Intermediate) gamma_o_bromophenyl_paraconic_acid->alpha_o_bromophenyl_isocrotonic_acid High Temperature (280-320°C) 5_bromo_1_naphthol This compound alpha_o_bromophenyl_isocrotonic_acid->5_bromo_1_naphthol Cyclodehydration

Caption: The Erdmann-Kirchhoff reaction pathway for this compound.

The Sandmeyer Reaction: An Alternative Route

Another early method for the preparation of this compound involved the Sandmeyer reaction, a versatile tool for the conversion of aromatic amines to various functional groups.[2][3][4] This approach starts from 5-amino-1-naphthol.

Experimental Protocol (Conceptual):

  • Diazotization: 5-amino-1-naphthol is treated with a cold, acidic solution of sodium nitrite to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then reacted with a solution of copper(I) bromide to introduce the bromine atom at the 5-position.

This method also provided the desired product, albeit with a similarly low yield of around 8%.[1]

Evolution of Synthetic Methodologies

While these historical methods were pivotal in the initial discovery and characterization of this compound, they were inefficient by modern standards. Subsequent research focused on developing more practical and higher-yielding synthetic routes. These include:

  • Direct Bromination of 1-Naphthol: While direct bromination of 1-naphthol can lead to a mixture of isomers, controlling reaction conditions such as solvent, temperature, and the brominating agent can favor the formation of the 5-bromo isomer.

  • Modern Catalytic Methods: The advent of modern organic synthesis has introduced a plethora of catalytic methods for the regioselective halogenation of aromatic compounds, offering improved yields and milder reaction conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₇BrO[5]
Molecular Weight 223.07 g/mol [5]
Appearance White to off-white crystalline solid[5]
Melting Point 137 °C[5]
Boiling Point 353.8±15.0 °C (Predicted)[5]
CAS Number 52927-23-8

Applications in Research and Development

This compound serves as a crucial starting material and intermediate in various fields:

  • Drug Discovery: The naphthalene scaffold is a common motif in many biologically active compounds. The bromine atom in this compound provides a handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug screening.

  • Materials Science: Naphthalene derivatives are known for their unique photophysical properties. This compound can be incorporated into polymers and other materials to tune their optical and electronic characteristics.

  • Organic Synthesis: It is a versatile building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other intricate organic molecules.

Conclusion

The discovery and initial synthesis of this compound, rooted in the foundational principles of 19th-century organic chemistry, have paved the way for its contemporary applications. While early methods like the Erdmann-Kirchhoff and Sandmeyer reactions were characterized by harsh conditions and low yields, they were instrumental in making this valuable compound accessible for further study. The continued evolution of synthetic chemistry promises even more efficient and selective methods for the preparation of this compound, ensuring its continued importance in scientific research and industrial applications.

References

Unlocking the Potential of 5-Bromonaphthalen-1-ol: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold represents a privileged structure in medicinal chemistry and materials science, consistently serving as the foundation for a diverse array of functional molecules.[1][2][3] Its inherent aromaticity, planarity, and lipophilicity provide a robust framework for the design of novel therapeutics and advanced materials. Within this esteemed class of compounds, 5-Bromonaphthalen-1-ol emerges as a particularly intriguing starting point for new research endeavors. The strategic placement of the hydroxyl and bromine functionalities on the naphthalene core offers a unique combination of reactive handles for synthetic diversification, enabling the exploration of previously uncharted chemical space.

This technical guide provides an in-depth exploration of potential research areas for this compound derivatives. Moving beyond a mere survey of the existing literature, this document, intended for researchers, scientists, and drug development professionals, delineates promising avenues for investigation, complete with scientific rationale, proposed experimental workflows, and illustrative conceptual frameworks.

Part 1: Medicinal Chemistry and Drug Discovery

The naphthalene moiety is a well-established pharmacophore, present in numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] The 1-naphthol substructure, in particular, is a key intermediate in the synthesis of various pharmaceuticals, such as beta-blockers and antidepressants.[6] The introduction of a bromine atom at the 5-position of the 1-naphthol scaffold offers a unique opportunity to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, potentially leading to the discovery of novel therapeutic agents with enhanced efficacy and selectivity.

Anticancer Drug Development

Naphthalene derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis, inhibiting cell cycle progression, and targeting various signaling pathways implicated in tumorigenesis.[2][3] The cytotoxicity of some naphthalene-containing compounds is attributed to their metabolic conversion to naphthoquinones, which can generate reactive oxygen species (ROS) and induce cellular damage.[5]

Proposed Research Area: Development of Novel Kinase Inhibitors

  • Scientific Rationale: The hydroxyl group of this compound can be functionalized to introduce moieties that interact with the ATP-binding site of various protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer. The bromine atom can be exploited for further structural modifications via cross-coupling reactions to enhance binding affinity and selectivity.

  • Proposed Synthetic Strategy:

    G A This compound B Etherification/ Alkylation of -OH A->B Introduce kinase-binding motif C Suzuki/Sonogashira/ Buchwald-Hartwig Coupling at C5-Br B->C Further diversification D Diverse Library of Kinase Inhibitor Candidates C->D

    Caption: Synthetic workflow for kinase inhibitor candidates.

  • Experimental Protocol: Suzuki Coupling

    • To a solution of the O-functionalized this compound derivative (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water) add the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

    • Degas the reaction mixture by bubbling with argon for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Purify the crude product by column chromatography to obtain the desired coupled product.

Antimicrobial Agents

The naphthalene scaffold is present in several commercially available antimicrobial agents, including the antifungal naftifine and the antibacterial nafcillin.[7] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

Proposed Research Area: Quaternary Ammonium Compounds (QACs) and Membrane Disruptors

  • Scientific Rationale: The hydroxyl group of this compound can serve as an anchor point for the synthesis of novel bis-quaternary ammonium compounds (bis-QACs). These compounds are known to possess potent antimicrobial activity by disrupting bacterial cell membranes.[7] The lipophilic naphthalene core can enhance the interaction of these derivatives with the lipid bilayer of microbial membranes.

  • Proposed Synthetic Strategy:

    G A This compound B Ullmann-type Coupling with Halopyridines A->B C N-alkylation (Menshutkin Reaction) B->C D Naphthalene-derived bis-QACs C->D

    Caption: Synthetic route to naphthalene-derived bis-QACs.

  • Experimental Protocol: N-alkylation (Menshutkin Reaction)

    • Dissolve the synthesized pyridine-naphthalene intermediate (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF).

    • Add the desired alkyl halide (2.2 eq).

    • Heat the reaction mixture at reflux and monitor by TLC.

    • After completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent (e.g., diethyl ether).

    • Collect the solid by filtration and wash with the non-polar solvent to yield the pure bis-QAC.

Part 2: Materials Science and Organic Electronics

The unique photophysical and electronic properties of the naphthalene ring system make it an attractive building block for the development of advanced organic materials. Bromonaphthalene derivatives have been utilized as precursors in the synthesis of components for organic light-emitting diodes (OLEDs) and other electronic devices.[8]

Organic Light-Emitting Diodes (OLEDs)

The development of new materials for OLEDs is a rapidly growing field. The chemical stability and tunable electronic properties of the naphthalene core are advantageous for creating robust and efficient OLED materials.[8]

Proposed Research Area: Novel Host Materials for Phosphorescent OLEDs (PhOLEDs)

  • Scientific Rationale: The rigid and aromatic structure of the this compound core can be functionalized to create wide bandgap host materials for PhOLEDs. The bromine atom provides a convenient handle for introducing charge-transporting moieties through cross-coupling reactions. The hydroxyl group can be used to attach solubilizing groups or other functional units.

  • Proposed Synthetic Strategy:

    G A This compound B Functionalization of -OH (e.g., etherification) A->B Introduce solubilizing/functional groups C Cross-coupling at C5-Br with carbazole, triphenylamine, etc. B->C Attach charge-transporting moieties D Novel Host Materials for PhOLEDs C->D

    Caption: Synthesis of novel host materials for PhOLEDs.

  • Material Characterization Workflow:

    PropertyTechniquePurpose
    Thermal StabilityThermogravimetric Analysis (TGA)To determine the decomposition temperature.
    Photophysical PropertiesUV-Vis and Photoluminescence SpectroscopyTo determine absorption and emission spectra, and quantum yield.
    Electrochemical PropertiesCyclic Voltammetry (CV)To determine HOMO and LUMO energy levels.
    Device PerformanceFabrication and testing of OLED devicesTo evaluate electroluminescence, efficiency, and lifetime.
Fluorescent Chemosensors

The development of selective and sensitive chemosensors for the detection of ions and small molecules is of great importance in environmental monitoring and biomedical diagnostics. The naphthalene fluorophore is a well-known component of many fluorescent sensors.

Proposed Research Area: Ratiometric Fluorescent Sensors for Metal Ions

  • Scientific Rationale: The 1-naphthol moiety can act as a binding site for metal ions. The electronic properties of the naphthalene ring can be modulated by introducing electron-donating or electron-withdrawing groups at the 5-position via the bromine atom. This can lead to the development of ratiometric fluorescent sensors where the emission wavelength shifts upon binding to a specific metal ion, allowing for more accurate and reliable detection.

  • Proposed Design and Mechanism:

    G cluster_0 Free Sensor cluster_1 Sensor-Metal Complex A 5-Functionalized Naphthalen-1-ol B Emission at λ1 A->B Excitation C Chelation with Metal Ion A->C Binding Event D Emission at λ2 C->D Excitation

    Caption: Ratiometric sensing mechanism.

  • Experimental Protocol: Fluorescence Titration

    • Prepare a stock solution of the synthesized sensor molecule in a suitable solvent (e.g., acetonitrile).

    • Prepare stock solutions of various metal perchlorate salts.

    • In a cuvette, place a dilute solution of the sensor and record its fluorescence spectrum.

    • Incrementally add aliquots of a specific metal ion solution to the cuvette and record the fluorescence spectrum after each addition.

    • Plot the change in fluorescence intensity or the ratio of intensities at two different wavelengths against the metal ion concentration to determine the binding constant and selectivity.

Conclusion

This compound represents a versatile and underexplored scaffold with significant potential for the development of novel molecules in both medicinal chemistry and materials science. The strategic positioning of the hydroxyl and bromo functionalities provides a rich platform for synthetic diversification. This guide has outlined several promising research avenues, from the design of new anticancer and antimicrobial agents to the creation of advanced materials for organic electronics and chemosensing. By pursuing these and other innovative research directions, the scientific community can unlock the full potential of this compound derivatives and contribute to advancements in human health and technology.

References

Theoretical Exploration of the Electronic Landscape of 5-Bromonaphthalen-1-OL: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive theoretical framework for investigating the electronic properties of 5-Bromonaphthalen-1-OL, a molecule of interest in medicinal chemistry and materials science. Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we delineate a robust computational protocol to elucidate its molecular structure, frontier molecular orbitals, charge distribution, and electronic absorption spectra. This document is intended for researchers, scientists, and drug development professionals, offering both a "how-to" guide for theoretical analysis and a foundational understanding of the electronic characteristics that govern the molecule's behavior and potential applications.

Introduction

This compound is a halogenated derivative of naphthalen-1-ol. The naphthalene scaffold is a common feature in many biologically active molecules and functional organic materials.[1] The introduction of a hydroxyl (-OH) group and a bromine (-Br) atom onto the naphthalene core at positions 1 and 5, respectively, is expected to significantly modulate its electronic properties and, consequently, its chemical reactivity and intermolecular interactions. The hydroxyl group, a well-known electron-donating group, and the bromine atom, which exhibits both inductive electron-withdrawing and resonance electron-donating effects, create a unique electronic environment.

Understanding the electronic properties of this compound is crucial for predicting its behavior in various applications. For instance, in drug design, the molecular electrostatic potential can provide insights into potential binding interactions with biological targets.[2][3] In materials science, the HOMO-LUMO gap is a key parameter in determining a molecule's potential as an organic semiconductor.[4] This guide outlines a theoretical approach to predict and analyze these fundamental electronic characteristics, providing a basis for further experimental validation and application-driven research.

Theoretical Methodology

The investigation of the electronic properties of this compound is conducted using computational quantum chemistry, a powerful tool for predicting molecular characteristics.[5] The primary methods employed are Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties. These calculations are typically performed using software packages like Gaussian.[6][7]

A widely used and well-validated functional for organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[8][9] For an accurate description of the electronic distribution, including potential diffuse functions, a Pople-style basis set such as 6-311++G(d,p) is recommended.[10][11]

The general workflow for this theoretical investigation is as follows:

Theoretical_Workflow start Initial Molecular Structure of this compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ground_state Ground-State Properties Analysis freq_calc->ground_state Verify Minimum Energy excited_state Excited-State Calculation (TD-DFT) ground_state->excited_state data_analysis Data Analysis and Interpretation ground_state->data_analysis uv_vis UV-Vis Spectra Prediction excited_state->uv_vis uv_vis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for the theoretical investigation of this compound.

Predicted Electronic Properties (Results and Discussion)

This section details the predicted electronic properties of this compound based on the described theoretical methodology.

Molecular Geometry

The first step is to obtain the optimized molecular structure, which corresponds to the minimum energy conformation. The planarity of the naphthalene ring system is expected to be largely preserved. The bond lengths and angles will be influenced by the electronic effects of the hydroxyl and bromine substituents.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[12][13] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.[14][15][16]

For this compound, the HOMO is expected to be a π-orbital with significant contributions from the naphthalene ring and the oxygen atom of the hydroxyl group. The LUMO is likely to be a π*-orbital distributed over the aromatic system.

PropertyPredicted Value (eV)
HOMO Energy-5.8 to -6.2
LUMO Energy-1.5 to -1.9
HOMO-LUMO Gap (ΔE)4.0 to 4.6
Caption: Predicted Frontier Molecular Orbital Energies for this compound.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[17] It maps the electrostatic potential onto the electron density surface.

In the MEP of this compound, the most negative potential (electron-rich region), indicated by red/yellow colors, is expected to be localized around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack or hydrogen bonding. The hydrogen atom of the hydroxyl group will exhibit a positive potential (electron-poor region), shown in blue, making it a hydrogen bond donor site. The bromine atom will have a region of slightly positive potential on its axial tip (a σ-hole), which can participate in halogen bonding.

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges, offering a quantitative measure of the electron distribution within the molecule.[18][19] It should be noted that Mulliken charges are basis-set dependent and provide a qualitative trend.[20]

AtomPredicted Mulliken Charge (a.u.)
O(hydroxyl)-0.6 to -0.8
H(hydroxyl)+0.3 to +0.5
Br-0.1 to +0.1
C(bonded to O)+0.2 to +0.4
C(bonded to Br)+0.1 to +0.3
Caption: Predicted Mulliken Atomic Charges for Key Atoms in this compound.
Dipole Moment

The molecular dipole moment is a measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. The magnitude and direction of the dipole moment influence the molecule's solubility in polar solvents and its intermolecular interactions. For this compound, a significant dipole moment is expected due to the presence of the polar C-O, O-H, and C-Br bonds.

Electronic Absorption Spectra (UV-Vis)

Time-Dependent DFT (TD-DFT) is a reliable method for predicting the electronic absorption spectra of organic molecules.[21][22][23] The calculations provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which are related to the intensity of the absorption bands). The primary electronic transitions in this compound are expected to be of the π→π* type, characteristic of aromatic systems.

TransitionPredicted λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S1320 - 340> 0.1HOMO → LUMO
S0 → S2280 - 300> 0.2HOMO-1 → LUMO
Caption: Predicted Electronic Transitions for this compound in the UV-Vis Region.

digraph "Structure_Property_Relationship" {
graph [
rankdir="TB",
bgcolor="#F1F3F4",
fontcolor="#202124",
fontsize=12,
splines=ortho,
nodesep=0.6,
ranksep=0.6,
maxWidth=760
];

node [ shape=ellipse, style="filled", penwidth=1.5, ];

edge [ color="#5F6368", penwidth=1.5 ];

Structure [label="Molecular Structure\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substituents [label="Substituents\n(-OH, -Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electronic_Distribution [label="Electronic Distribution", fillcolor="#FBBC05", fontcolor="#202124"]; Reactivity [label="Chemical Reactivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Spectra [label="Spectroscopic Properties", fillcolor="#34A853", fontcolor="#FFFFFF"]; Applications [label="Potential Applications\n(Drug Design, Materials)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Structure -> Substituents [dir=back]; Structure -> Electronic_Distribution; Electronic_Distribution -> Reactivity; Electronic_Distribution -> Spectra; Reactivity -> Applications; Spectra -> Applications; }

Caption: Relationship between molecular structure and electronic properties.

Experimental Protocols for Validation

The theoretical predictions outlined in this guide should be validated through experimental studies.

Synthesis of this compound

A potential synthetic route involves the selective bromination of naphthalen-1-ol. The reaction conditions would need to be carefully controlled to achieve the desired regioselectivity.[24]

Step-by-step methodology:

  • Dissolve naphthalen-1-ol in a suitable solvent (e.g., a chlorinated solvent or acetic acid).

  • Cool the solution to a specific temperature (e.g., 0 °C) to control the reaction rate and selectivity.

  • Slowly add a brominating agent (e.g., N-bromosuccinimide or a solution of bromine) to the stirred solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup to remove any unreacted reagents and byproducts.

  • Purify the crude product using column chromatography or recrystallization to obtain pure this compound.

  • Characterize the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Spectroscopic Analysis

UV-Vis Absorption Spectroscopy:

  • Prepare a dilute solution of the synthesized this compound in a suitable spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).

  • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm.[25]

  • The experimentally determined λmax values can then be compared with the TD-DFT predictions.

Fluorescence Spectroscopy:

  • Using the same solution prepared for UV-Vis analysis, record the fluorescence emission spectrum using a spectrofluorometer.[25]

  • The excitation wavelength should be set to one of the absorption maxima determined from the UV-Vis spectrum.

  • The shape and position of the emission spectrum provide further insight into the excited-state properties of the molecule.

Conclusion

This technical guide has presented a comprehensive theoretical framework for the investigation of the electronic properties of this compound. By employing DFT and TD-DFT calculations, it is possible to gain significant insights into the molecule's geometry, frontier molecular orbitals, charge distribution, and spectroscopic behavior. These theoretical predictions, when coupled with experimental validation, can accelerate the exploration of this compound in various scientific and industrial applications, from the rational design of new pharmaceuticals to the development of novel organic electronic materials.

References

Safety, handling, and storage of 5-Bromonaphthalen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 5-Bromonaphthalen-1-OL

Foreword: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and drug development, the novel molecules we synthesize are the keys to unlocking future therapies. This compound, a brominated naphthol derivative, represents a class of compounds with significant potential as a building block in complex organic synthesis. However, its potential is intrinsically linked to our ability to handle it with the expertise and foresight that chemical safety demands. This guide is crafted for the laboratory professional—the researcher, the scientist, the development specialist—who understands that safety is not a checklist, but a foundational scientific principle. Herein, we move beyond mere procedural lists to explain the causality behind safety protocols, ensuring that every action is informed, deliberate, and secure.

Chemical & Physical Profile of this compound

A thorough understanding of a chemical's identity and properties is the cornerstone of its safe handling.

1.1. Identity and Structure

  • IUPAC Name: this compound

  • CAS Number: 52927-23-8[1]

  • Molecular Formula: C₁₀H₇BrO[1]

  • Molecular Weight: 223.07 g/mol [1]

  • Synonyms: 5-Bromo-1-naphthol

The structure features a naphthalene core, a polycyclic aromatic hydrocarbon, functionalized with both a hydroxyl (-OH) group and a bromine (-Br) atom. This combination dictates its reactivity, potential hazards, and handling requirements. The hydroxyl group imparts acidic properties and potential for hydrogen bonding, while the bromine atom adds to the molecule's mass and influences its electronic properties and metabolic pathways.

1.2. Physicochemical Data Summary

While extensive experimental data for this compound is not widely published, properties can be inferred from related structures like 1-Naphthalenol and 1-Bromonaphthalene.

PropertyValue / Inferred CharacteristicRationale & Safety Implication
Appearance Likely an off-white to tan or grey solid.Color may indicate purity or degradation. Darkening over time can suggest oxidation or light sensitivity.
Solubility Low water solubility is expected.[2]Low water solubility means spills will not be easily diluted and may persist in the environment.[2]
Melting Point Solid at room temperature.Handling as a powder requires measures to control dust inhalation.
Boiling Point High boiling point, characteristic of naphthalenes.[3]Low volatility at room temperature, but heating will generate vapors.
pKa Weakly acidic due to the naphtholic proton.Will react with strong bases. The phenoxide form will have different solubility and reactivity.

Hazard Identification and Comprehensive Risk Assessment

Based on GHS classifications for structurally similar compounds, such as 4-Bromonaphthalen-1-ol, a robust hazard profile can be established.[4] The primary hazards are associated with its aromatic and halogenated nature.

2.1. GHS Hazard Classification (Inferred)

Hazard ClassGHS CategoryHazard StatementCausality
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.Brominated aromatic compounds can exhibit systemic toxicity upon ingestion.
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin.[4]The lipophilic nature of the naphthalene ring facilitates dermal absorption.
Skin Irritation Category 2H315: Causes skin irritation.[4]Naphthols are known skin irritants.
Serious Eye Damage Category 1 / 2H318/H319: Causes serious eye damage/irritation.[4]As a powder or vapor, it can cause significant mechanical and chemical irritation to the eyes.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[4]Inhalation of fine dust can irritate the mucous membranes of the respiratory tract.
Hazard to Aquatic Life Chronic Category 1H410: Very toxic to aquatic life with long-lasting effects.[2][5]Halogenated aromatic hydrocarbons often persist in the environment and bioaccumulate.[2]

Trustworthiness Pillar: This hazard assessment is built upon a "read-across" approach from closely related analogs. This is a standard, validated toxicological principle for assessing chemicals with limited specific data. The presence of the bromonaphthol scaffold is the primary driver of this toxicological profile.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. Engineering controls provide the first and most effective line of defense, supplemented by rigorous PPE protocols.

3.1. Primary Engineering Controls

  • Certified Chemical Fume Hood: All handling of this compound, especially weighing and transferring the solid, must be conducted inside a properly functioning chemical fume hood.[6] This is non-negotiable. The hood contains airborne particles and vapors, preventing inhalation, which is a primary exposure route.[6]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

3.2. Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The choice of PPE must be deliberate and based on the specific hazards.

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[3][8] For extended operations or when handling larger quantities, consider double-gloving. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[3][8]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[9] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[8]

  • Body Protection: A buttoned, long-sleeved laboratory coat must be worn to protect skin and clothing.[6]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with cartridges for organic vapors and particulates may be necessary.[10] All respirator use requires prior training and fit-testing.[10]

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound start Task Assessment weighing Weighing/ Transferring Solid start->weighing solution Handling Solution start->solution large_spill Large Spill/ Ventilation Failure start->large_spill goggles Chemical Safety Goggles weighing->goggles gloves Nitrile Gloves weighing->gloves lab_coat Lab Coat weighing->lab_coat solution->goggles solution->gloves solution->lab_coat face_shield Goggles + Face Shield large_spill->face_shield large_spill->gloves large_spill->lab_coat respirator NIOSH-Approved Respirator large_spill->respirator

Caption: PPE selection workflow based on the handling task.

Protocols for Safe Handling & Use

Adherence to a standardized protocol minimizes variability and risk.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.

  • Don PPE: Put on all required PPE as detailed in Section 3.2.

  • Weighing: If weighing the solid, perform this task in the fume hood on a draft shield or in a weighing enclosure to prevent air currents from dispersing the powder. Use a spatula to gently transfer the solid. Avoid any actions that could generate dust.

  • Transfer: When adding the solid to a reaction vessel, do so carefully and slowly. If transferring a solution, use a pipette or syringe.

  • Post-Handling: After use, securely close the container.[7]

  • Decontamination: Wipe down the spatula and work surfaces with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipes as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly with soap and water.[3]

Storage and Stability Management

The long-term integrity of this compound depends on precise storage conditions. Improper storage can lead to degradation, impurity formation, and increased risk.

5.1. Optimal Storage Conditions

  • Container: Store in the original, tightly sealed container to prevent contamination and exposure to air or moisture.[6][7]

  • Atmosphere: The recommendation to store under an "inert atmosphere" suggests sensitivity to oxygen.[1] For long-term storage, blanketing the container with argon or nitrogen is best practice.

  • Temperature: Store in a cool, dry, and well-ventilated place.[5][7] Avoid temperature extremes. Refrigeration may be appropriate if specified by the supplier, but ensure the container is sealed to prevent condensation upon removal.

  • Light: Naphthols and aromatic compounds can be light-sensitive.[11][12] Store in an amber vial or in a light-blocking secondary container or cabinet to prevent photodegradation.[12][13]

5.2. Incompatibilities

  • Strong Oxidizing Agents: Avoid storage near strong oxidizers, as these can react exothermically with the aromatic ring or hydroxyl group.[2]

  • Strong Bases: As a weak acid, it will react with strong bases.

  • Reactive Metals: Avoid contact with alkali metals or other reactive metals.[6]

Self-Validating System: Regularly inspect stored chemicals.[14] Any change in color, texture, or the presence of solids in a solution should be treated as a sign of potential degradation. A monthly inspection of the storage area is a good laboratory practice.[14]

Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before an incident occurs.

6.1. Personal Exposure

  • Inhalation: Immediately move the affected person to fresh air.[3][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][8] Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. If the person is conscious, have them drink plenty of water.[5] Seek immediate medical attention.[8]

6.2. Spill Management

The response to a spill depends on its scale.

  • Minor Spill (manageable by trained lab personnel):

    • Alert others in the immediate area.

    • Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[16][17]

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[10][17]

    • Decontaminate the spill area with soap and water or an appropriate solvent.[10]

    • Dispose of all contaminated materials as hazardous waste.[10]

  • Major Spill (large quantity, outside of containment, or if you feel unsafe):

    • Evacuate the immediate area.[7]

    • Alert your supervisor and institutional safety office immediately.

    • If there is a fire risk, eliminate all ignition sources.[18]

    • Prevent entry of unauthorized personnel.

    • Await the arrival of the trained emergency response team.

Spill_Response_Workflow cluster_spill Chemical Spill Response for this compound spill Spill Occurs alert Alert Area Occupants spill->alert assess Assess Severity minor Minor Spill assess->minor Manageable major Major Spill assess->major Unsafe/ Large don_ppe Don Appropriate PPE minor->don_ppe evacuate Evacuate Area major->evacuate alert->assess contain Contain with Absorbent don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as HazWaste decontaminate->dispose notify Notify Supervisor & EHS evacuate->notify secure Secure Area notify->secure

Caption: Logical workflow for responding to a chemical spill.

Waste Disposal

All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and puncture-resistant container.[10]

  • The label should clearly state "Hazardous Waste" and list the chemical contents.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Never dispose of this chemical down the drain.[5][7]

Conclusion

This compound is a valuable synthetic intermediate whose safe use is contingent upon a deep respect for its potential hazards. By integrating the principles of risk assessment, engineering controls, diligent PPE use, and emergency preparedness into every workflow, researchers can confidently and safely harness its scientific potential. Safety is an active process, not a passive state; this guide serves as a technical foundation for that process.

References

5-Bromonaphthalen-1-OL molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromonaphthalen-1-ol for Advanced Research and Development

Introduction

This compound, also known as 5-bromo-1-naphthol, is a halogenated aromatic compound that serves as a critical building block and research tool in synthetic organic chemistry and medicinal chemistry. Its naphthalene core provides a rigid, planar scaffold that is prevalent in many biologically active molecules and functional materials. The strategic placement of the hydroxyl and bromo functional groups offers versatile handles for chemical modification, making it a valuable intermediate for the synthesis of more complex molecular architectures.

This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, purification, and key applications, with a focus on the scientific rationale behind the methodologies and its potential in modern research contexts.

Core Physicochemical Properties

The essential properties of this compound are summarized in the table below. These data are fundamental for its use in experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₀H₇BrO[1][2]
Molecular Weight 223.07 g/mol [1][2][3]
CAS Number 52927-23-8[1][2]
IUPAC Name This compound
Synonyms 5-Bromo-1-naphthol, 1-Bromo-5-hydroxynaphthalene[1]
Predicted pKa 8.93 ± 0.40[1]
Appearance Typically a white to gray solid[4]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound requires a strategic approach to ensure regiochemical control and high purity. One effective method involves the dehydrobromination of a tetralone precursor, which offers a reliable pathway to the target naphthol.[4]

Rationale for the Synthetic Strategy

The chosen synthesis starts from 2,5-Dibromo-1-tetralone. This precursor is advantageous because the tetralone scaffold already contains the basic carbon framework and the bromine atom at the desired C5 position relative to the eventual hydroxyl group. The core of the synthesis is a reflux reaction in the presence of lithium chloride (LiCl) in dimethylformamide (DMF). This step facilitates an elimination reaction, which aromatizes the ring to form the naphthalene system. The subsequent workup is designed to isolate the phenolic product from byproducts and starting materials.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis and should be performed by trained chemists with appropriate safety precautions.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2,5-Dibromo-1-tetralone (1.0 eq), lithium chloride (2.5 eq), and anhydrous dimethylformamide (DMF).

  • Heating and Monitoring: Heat the mixture to reflux (approximately 155°C) under a nitrogen atmosphere. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material. The reaction is typically complete within 30-60 minutes.[4]

  • Quenching and Extraction: After completion, cool the reaction mixture to room temperature. Dilute the mixture with 1N hydrochloric acid (HCl) and extract the product into a suitable organic solvent, such as diethyl ether (Et₂O). Perform multiple extractions to ensure complete recovery.[4]

  • Aqueous Wash (Basification): Combine the organic layers and extract the phenolic product into an aqueous basic solution, such as 3N sodium hydroxide (NaOH). This step is crucial for separating the acidic naphthol from non-acidic organic impurities.[4]

  • Acidification and Re-extraction: Carefully acidify the separated basic aqueous layer with concentrated HCl to a pH of 1. This will precipitate the this compound. Extract the product back into an organic solvent like dichloromethane (CH₂Cl₂).[4]

  • Decolorization and Final Purification: The resulting organic solution may be colored. Stirring with activated carbon can remove colored impurities. After filtering off the carbon, the product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by preparative reversed-phase HPLC or recrystallization to yield this compound as a solid.[4]

Synthesis Workflow Diagram

Synthesis_Workflow Start 2,5-Dibromo-1-tetralone + LiCl in DMF Reflux Reflux at 155°C (Dehydrobromination/ Aromatization) Start->Reflux Heat Workup Acidic Quench (HCl) & Ether Extraction Reflux->Workup Cool Purify1 Basic Extraction (NaOH) (Isolates Phenolic Product) Workup->Purify1 Purify2 Acidification (HCl) & DCM Extraction Purify1->Purify2 Final Decolorization & Final Purification (HPLC/Recrystallization) Purify2->Final Product Pure this compound Final->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound extends across various scientific domains, primarily driven by its unique structural features.

As a Ligand for Nuclear Receptors

This compound has been identified as a ligand that binds to the intracellular nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a key regulator of lipid metabolism and a validated drug target for dyslipidemia. The ability of this compound to interact with PPARα makes it a valuable tool for:

  • Target Validation Studies: Investigating the physiological and pathophysiological roles of PPARα.

  • Assay Development: Serving as a reference compound in screening assays to identify new PPARα modulators.

  • Structural Biology: Co-crystallization with the PPARα ligand-binding domain to elucidate binding interactions and guide the rational design of new drugs.

As a Scaffold in Medicinal Chemistry

The naphthalene ring system is a well-established scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[5] The bromo-substituent on this compound is particularly significant as it provides a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse chemical moieties to build molecular complexity and modulate pharmacological activity.

The naphthalene core itself is associated with a range of biological activities, including antimicrobial and anticancer properties.[5] Therefore, derivatives of this compound are promising candidates for discovery programs targeting these and other therapeutic areas.

Role as a Versatile Chemical Intermediate

Chemical_Intermediate cluster_reactions Chemical Transformations cluster_products Resulting Molecular Scaffolds Core This compound Coupling Cross-Coupling Rxns (e.g., Suzuki, Buchwald) at C5-Br Core->Coupling Ether O-Alkylation / O-Arylation at C1-OH Core->Ether Scaffold Complex Drug Scaffolds Coupling->Scaffold PPAR PPARα Modulators Ether->PPAR Probe Fluorescent Probes Scaffold->Probe

Caption: this compound as a versatile chemical intermediate.

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. Based on available safety data, it is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

This compound is a compound of significant interest to the scientific research community. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool in organic synthesis and a promising starting point for the development of novel therapeutics, particularly in the context of nuclear receptor modulation. The synthetic protocols, when executed with precision, provide reliable access to this valuable intermediate, empowering researchers to explore new frontiers in drug discovery and material science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 5-Bromonaphthalen-1-ol. Direct electrophilic bromination of the starting material, 1-naphthol, presents significant regioselectivity challenges, primarily yielding 2-bromo and 4-bromo isomers due to the strong activating nature of the hydroxyl group. To overcome this, we present a robust and regioselective three-step synthesis commencing from 5-amino-2-naphthol. This method strategically employs a sulfonic acid group at the 1-position to act as both a protecting and activating moiety for a subsequent Sandmeyer reaction. The protocol details the sulfonation, diazotization/bromination, and final desulfonation steps, including reaction mechanisms, detailed experimental procedures, purification techniques, and characterization data. Safety protocols and troubleshooting advice are also extensively covered to ensure reliable and safe execution by qualified researchers.

Introduction: The Regioselectivity Challenge

The synthesis of specifically substituted naphthalenes is a common requirement in the development of pharmaceuticals and functional materials. This compound is a valuable intermediate, but its synthesis is not trivial. The direct bromination of 1-naphthol, an intuitive starting point, is complicated by the principles of electrophilic aromatic substitution. The hydroxyl group is a potent activating group that directs incoming electrophiles (like Br+) to the ortho and para positions (C2 and C4) of its own ring. This results in a mixture of products, predominantly 4-bromo-1-naphthol, with the desired 5-bromo isomer being a minor or non-existent product.[1]

To achieve the desired C5 bromination on the distal ring, a more strategic approach is necessary. The protocol outlined here utilizes 5-amino-2-naphthol as the starting material. This approach provides precise control over the bromine's final position through the following key transformations:

  • Protection & Activation: A sulfonic acid group is installed at the C1 position. This serves to block the most reactive site on the hydroxyl-bearing ring and activates the molecule for the subsequent Sandmeyer reaction.[2][3]

  • Directed Bromination: The amino group at C5 is converted into a diazonium salt, which is then substituted with bromine via the Sandmeyer reaction. This is a classic and reliable method for introducing halides to an aromatic ring at a specific position.[2][3]

  • Deprotection: The sulfonic acid group is removed under mild acidic conditions to yield the final target molecule, 5-bromo-1-naphthol.

This multi-step pathway ensures high regioselectivity and provides a reliable route to the desired product, which is otherwise difficult to access.

Overall Reaction Scheme

Reaction scheme for the synthesis of this compound from 5-amino-2-naphthol

Figure 1: Three-step synthesis of this compound (3) from 5-amino-2-naphthol (1), proceeding through a sulfonic acid intermediate (2) and a Sandmeyer reaction, followed by desulfonation.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Amino-2-naphthol≥98%Sigma-AldrichStarting Material
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher ScientificReagent and Solvent
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-AldrichFor diazotization
Copper(I) Bromide (CuBr)98%Alfa AesarSandmeyer catalyst
Copper(II) Bromide (CuBr₂)≥99%Sigma-AldrichSandmeyer catalyst
Hydrobromic Acid (HBr)48% aqueousAcros OrganicsReagent
Sodium Chloride (NaCl)Laboratory GradeVWRFor salting out
Diethyl Ether (Et₂O)AnhydrousFisher ScientificExtraction Solvent
Sodium Sulfate (Na₂SO₄)AnhydrousVWRDrying Agent
AcetoneACS GradeVWRFor washing

Detailed Experimental Protocol

Workflow Overview

The synthesis is performed in three distinct stages, starting from the sulfonation of the starting material to the final purification of the product.

SynthesisWorkflow A Start: 5-Amino-2-naphthol B Step 1: Sulfonation (Conc. H₂SO₄) A->B C Intermediate: 5-Amino-2-hydroxynaphthalene-1-sulfonic acid B->C D Step 2: Sandmeyer Reaction (NaNO₂, CuBr/CuBr₂) C->D E Intermediate: 5-Bromo-2-hydroxynaphthalene-1-sulfonic acid D->E F Step 3: Desulfonation (20% aq. H₂SO₄) E->F G Crude Product F->G H Purification (Sublimation) G->H I Final Product: 5-Bromo-1-naphthol H->I J Characterization (NMR, MP, IR) I->J

Caption: High-level workflow for the regioselective synthesis of 5-Bromo-1-naphthol.

Step 1: Sulfonation of 5-Amino-2-naphthol

Rationale: This step introduces a sulfonic acid group at the C1 position. Under the strongly acidic conditions, the amino group is protonated, deactivating it towards electrophilic attack. The hydroxyl group then directs the sulfonation to the highly activated C1 position.[2][3]

  • Grind 10.0 g (62.8 mmol) of 5-amino-2-naphthol to a fine powder using a mortar and pestle.

  • Transfer the powder to a 100 mL round-bottom flask and heat to 55 °C in a water bath under a gentle stream of nitrogen.

  • In a single portion, add 13.0 mL (approx. 234 mmol) of concentrated sulfuric acid and mix rapidly with a glass rod until the mixture becomes a thick, viscous paste that is difficult to stir.

  • Remove the flask from the heat, cover it, and allow it to stand at room temperature overnight.

  • Carefully add the solid reaction mixture to 300 mL of cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with approximately 150 mL of acetone and air-dry to yield 5-amino-2-hydroxynaphthalene-1-sulfonic acid as a white solid. The expected yield is approximately 85-90%.[2]

Step 2: Sandmeyer Reaction to Introduce Bromine

Rationale: The amino group of the sulfonic acid intermediate is converted to a diazonium salt, an excellent leaving group. This is then displaced by bromine using a copper bromide catalyst.

  • In a 250 mL beaker, cool 100 mL of water to 0 °C using an ice bath.

  • Add 12.0 g (50.2 mmol) of the 5-amino-2-hydroxynaphthalene-1-sulfonic acid from Step 1, followed by the slow addition of 5.5 mL of concentrated sulfuric acid. Stir to create a suspension.

  • In a separate flask, dissolve 3.80 g (55.1 mmol) of sodium nitrite in 15 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the chilled suspension. Maintain the temperature below 5 °C throughout the addition. A yellow diazonium salt precipitate will form.

  • Stir the mixture for an additional 30 minutes in the ice bath.

  • Collect the yellow precipitate by vacuum filtration and wash it thoroughly with ice-cold water.

  • In a 500 mL flask, prepare the Sandmeyer reagent by mixing 3.6 g (25.1 mmol) of CuBr, 5.6 g (25.1 mmol) of CuBr₂, and 3.0 mL of 48% HBr in 100 mL of water.

  • Transfer the moist diazonium salt filter cake to the Sandmeyer reagent mixture.

  • Warm the mixture to 70 °C for 1 hour. Vigorous nitrogen evolution will be observed.

  • Filter the hot solution by gravity to remove any insoluble materials.

  • Saturate the filtrate with approximately 50 g of NaCl and stir overnight to precipitate the product.

  • Collect the precipitate by vacuum filtration and air-dry. This yields crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid, which is used directly in the next step.[2][3]

Step 3: Desulfonation to Yield 5-Bromo-1-naphthol

Rationale: The sulfonic acid protecting group is removed via electrophilic aromatic substitution (protodesulfonation), which is the mechanistic reverse of its installation. The reaction is driven by the presence of water and acid.

  • Transfer the crude sulfonic acid product from Step 2 into a 500 mL round-bottom flask.

  • Add 250 mL of 20% aqueous sulfuric acid.

  • Heat the mixture to reflux for 4-5 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).

  • Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude 5-Bromo-1-naphthol can be purified effectively by vacuum sublimation.

  • Transfer the crude solid to a sublimation apparatus.

  • Heat the apparatus to 180 °C under high vacuum (approx. 0.5 torr).

  • The purified product will sublime as a white, crystalline solid on the cold finger.

  • The expected yield after purification is approximately 50-60% based on the sulfonic acid intermediate.[2][3]

Expected Characterization Data:

  • Appearance: White to off-white solid.

  • Melting Point: 110–111 °C.[3]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) = 8.16 (d, J=8.1 Hz, 1H), 7.64 (d, J=9.2 Hz, 1H), 7.61 (d, J=7.6 Hz, 1H), 7.26 (dd, J=8.1, 7.6 Hz, 1H), 7.20 (dd, J=9.2, 2.4 Hz, 1H), 7.15 (d, J=2.4 Hz, 1H), 5.05 (s, 1H, -OH).[2][3]

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) = 154.13, 136.05, 129.62, 127.98, 127.73, 127.23, 126.68, 123.01, 119.24, 110.18.[2][3]

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Sulfuric Acid (Concentrated): Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using acid-resistant gloves, a lab coat, and chemical splash goggles.[4]

  • Sodium Nitrite: Oxidizer. Toxic if swallowed. Diazonium salts formed from it are potentially explosive when dry and should be kept moist.

  • Hydrobromic Acid & Copper Bromides: Corrosive and toxic. Avoid inhalation of vapors and contact with skin and eyes.[5]

  • Diethyl Ether: Extremely flammable. Work away from ignition sources.

  • General Precautions: Wear safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves at all times.[6][7][8] All waste should be disposed of according to institutional guidelines.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (Sulfonation) Incomplete reaction; starting material not finely powdered.Ensure 5-amino-2-naphthol is a fine powder for better mixing. Allow the reaction to stand for a full 24 hours.
Low yield in Step 2 (Sandmeyer) Diazonium salt decomposition due to high temperature.Maintain the temperature strictly below 5 °C during diazotization. Use the diazonium salt immediately and do not allow it to dry.
Incomplete Desulfonation (Step 3) Insufficient reflux time or acid concentration.Ensure the reflux is maintained for at least 4 hours. Confirm the sulfuric acid concentration is correct.
Product is dark/oily Presence of impurities from side reactions.Ensure efficient washing during the extraction work-up. Repeat the purification by sublimation or consider recrystallization from a suitable solvent system (e.g., ethanol/water).

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 5-Bromonaphthalen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromonaphthalen-1-OL in Complex Synthesis

In the landscape of medicinal chemistry and materials science, the naphthalene scaffold is a privileged motif, appearing in a multitude of biologically active compounds and functional materials. This compound, in particular, represents a versatile and strategically important building block. The presence of the hydroxyl group and the bromine atom at positions that significantly influence the electronic properties of the naphthalene ring system allows for regioselective functionalization. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of the application of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions—utilizing this compound as the electrophilic partner.

The hydroxyl group in this compound is not a mere spectator. It can act as a directing group, influencing the reactivity and selectivity of the cross-coupling reaction.[3][4] Furthermore, its presence necessitates careful consideration of reaction conditions to avoid undesired side reactions, such as O-arylation in certain coupling processes. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of these powerful synthetic transformations.

Theoretical Framework: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[5] This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. The electron-rich nature of the naphthalene ring, further enhanced by the electron-donating hydroxyl group, can facilitate this step.

  • Transmetalation (for Suzuki, Sonogashira): In this step, the organic group from the nucleophilic partner (e.g., an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) is transferred to the palladium center, displacing the bromide. This step is often facilitated by a base.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon or carbon-heteroatom bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)-R Ar-Pd(II)(L_n)-R Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-R Transmetalation (R-M) Ar-Pd(II)(L_n)-R->Pd(0)L_n Ar-R Ar-R Ar-Pd(II)(L_n)-R->Ar-R Reductive Elimination caption General Palladium Catalytic Cycle

Caption: General Palladium Catalytic Cycle.

I. Suzuki-Miyaura Coupling: Forging Aryl-Naphthyl Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, coupling an organoboron reagent with an organic halide.[6] In the context of this compound, this reaction allows for the synthesis of 5-arylnaphthalen-1-ols, which are valuable intermediates in various fields.

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of a palladium precatalyst and a phosphine ligand is critical. For electron-rich aryl bromides like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed. These ligands promote the oxidative addition and reductive elimination steps and stabilize the palladium catalyst.[7]

  • Base: A base is essential for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and suppress side reactions.[1]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the transmetalation.

Detailed Experimental Protocol: Synthesis of 5-Phenylnaphthalen-1-ol

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants B Add Catalyst & Ligand A->B C Add Solvents & Base B->C D Degas Mixture C->D E Heat to 80-100 °C D->E F Monitor by TLC/LC-MS E->F G Quench & Extract F->G H Dry & Concentrate G->H I Column Chromatography H->I caption Suzuki Coupling Workflow

Caption: Suzuki Coupling Workflow.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add deionized water (1 mL) to the reaction mixture.

  • Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Quantitative Data Summary:

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (3)Dioxane/H₂O9018~85-95
Pd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/H₂O10024~70-80
PdCl₂(dppf) (3)-Na₂CO₃ (3)DME/H₂O8516~80-90

II. Heck Reaction: Synthesis of Vinylated Naphthalenes

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[8] This reaction provides a direct method for the synthesis of 5-vinylnaphthalen-1-ol and its derivatives.

Causality Behind Experimental Choices
  • Catalyst: Palladium(II) acetate is a common and effective precatalyst for the Heck reaction.[9]

  • Ligand: While some Heck reactions can be performed "ligandless," the use of phosphine ligands can improve yields and reaction rates, especially for less reactive aryl bromides. Triphenylphosphine (PPh₃) is a standard choice.

  • Base: An organic base such as triethylamine (Et₃N) or an inorganic base like sodium carbonate (Na₂CO₃) is used to neutralize the HBr generated during the reaction.[10]

  • Solvent: Polar aprotic solvents like DMF or DMAc are typically used to facilitate the reaction at elevated temperatures.[11]

Detailed Experimental Protocol: Synthesis of 5-Styrylnaphthalen-1-ol

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL), styrene (1.5 mmol, 1.5 equiv.), and Et₃N (2.0 mmol, 2.0 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into saturated aqueous NH₄Cl (20 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Quantitative Data Summary:

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF11018~75-85
PdCl₂(PPh₃)₂ (3)-Na₂CO₃ (2)DMAc12024~70-80

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes.[12] This reaction is instrumental in synthesizing 5-alkynylnaphthalen-1-ols.

Causality Behind Experimental Choices
  • Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used. The palladium complex facilitates the main catalytic cycle, while the copper co-catalyst activates the alkyne.[13]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the generated acid.[14]

  • Solvent: Aprotic solvents like THF or DMF are suitable for this reaction.

Detailed Experimental Protocol: Synthesis of 5-(Phenylethynyl)naphthalen-1-ol

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and Et₃N (5 mL).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours, or gently heat to 50 °C if the reaction is sluggish.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the metal salts.

  • Wash the filtrate with saturated aqueous NH₄Cl (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data Summary:

Pd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (3)CuI (6)Et₃N (excess)THF25-5012~80-90
Pd(PPh₃)₄ (5)CuI (10)Diisopropylamine (excess)DMF608~75-85

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[15] This reaction is highly valuable for the synthesis of N-arylated naphthalenes.

Causality Behind Experimental Choices
  • Catalyst and Ligand: A palladium precatalyst, often Pd₂(dba)₃, is used in combination with a bulky, electron-rich phosphine ligand like BINAP or a biarylphosphine ligand (e.g., XPhos). These ligands are crucial for facilitating the reductive elimination step.[16]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly employed.[14]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to prevent side reactions.

Detailed Experimental Protocol: Synthesis of 5-Morpholinonaphthalen-1-ol

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) to the tube.

  • Remove the tube from the glovebox and add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv.) under an argon atmosphere.

  • Seal the tube and heat the mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, quench the reaction with water (10 mL).

  • Extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over MgSO₄, and filter.

  • Concentrate the solvent and purify the product by column chromatography.

Quantitative Data Summary:

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)XPhos (3)NaOtBu (1.4)Toluene10018~80-90
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane11024~75-85

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.
Insufficiently degassedEnsure thorough degassing of solvents and reaction mixture.
Poor quality reagentsUse high-purity, anhydrous solvents and reagents.
Side Product Formation Homocoupling of boronic acid (Suzuki)Use a slight excess of the aryl bromide.
DehalogenationUse a milder base or lower reaction temperature.
O-Arylation (with the naphthol)Protect the hydroxyl group prior to coupling, or use milder conditions.
Low Yield Incomplete reactionIncrease reaction time or temperature.
Product degradationUse milder conditions or a more stable ligand.

Conclusion

This compound is a highly valuable substrate for palladium-catalyzed cross-coupling reactions, providing access to a diverse range of functionalized naphthalene derivatives. A thorough understanding of the reaction mechanisms and the careful selection of catalysts, ligands, bases, and solvents are paramount for achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for chemists to effectively utilize these powerful synthetic tools in their research and development endeavors.

References

Application Note: Palladium-Catalyzed C-N Cross-Coupling of 5-Bromo-1-naphthol using Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This reaction is particularly vital in pharmaceutical and materials science, where aryl amines are common structural motifs.[2] This application note provides a detailed guide for the Buchwald-Hartwig amination of 5-Bromonaphthalen-1-ol, a substrate featuring both an aryl bromide for coupling and a hydroxyl group. We will delve into the mechanistic underpinnings, critical parameters for success when dealing with functionalized substrates, a step-by-step experimental protocol, and expected outcomes. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to successfully implement this transformation.

Theoretical Background

The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1] While several generations of catalysts have been developed, the fundamental mechanism remains consistent[1]:

  • Reductive Elimination & Catalyst Activation: If starting with a Pd(II) precatalyst, it is first reduced in situ to the active Pd(0) species.[3]

  • Oxidative Addition: The active, monoligated Pd(0) complex undergoes oxidative addition into the aryl-bromide bond of this compound. This is often the rate-determining step.[4] This forms a Pd(II) intermediate.

  • Ligand Exchange & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Buchwald_Hartwig_Mechanism Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex Ar-Br (5-Bromo-1-naphthol) Amine_Complex Pd(II)-Amine Complex OA_Complex->Amine_Complex + HNR'R'' (Amine) Amido_Complex Pd(II)-Amido Complex Amine_Complex->Amido_Complex + Base - H-Base⁺Br⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Amido_Complex->Product

Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Key Considerations for Hydroxylated Substrates

The presence of the acidic phenol group on this compound introduces a key challenge. The base required to deprotonate the amine nucleophile can also deprotonate the phenol. This can lead to several complications:

  • Catalyst Inhibition: The resulting phenoxide may coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Side Reactions: O-arylation (ether formation) can occur as a competitive side reaction, though it is generally less favored than N-arylation under amination conditions.[1]

  • Base Consumption: Stoichiometry of the base must be carefully considered to account for reaction with the phenol.

Success hinges on the careful selection of the base, ligand, and reaction conditions to favor the desired C-N bond formation. Substrates with acidic functional groups are compatible with Buchwald-Hartwig conditions, often requiring an excess of a weak base.[6]

Recommended Protocol & Reagents

This protocol is a general guideline for the coupling of an aliphatic secondary amine (e.g., morpholine) with this compound. Optimization may be required for different amine coupling partners.

Reagent & Parameter Table
ParameterRecommendedRationale & Comments
Aryl Halide This compoundAryl bromides offer a good balance of reactivity and stability.[5]
Amine Morpholine (1.2 - 1.5 equiv.)A slight excess ensures complete consumption of the limiting aryl halide.
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G4 (1-2 mol%)Pd₂(dba)₃ is a common Pd(0) source. Precatalysts like XPhos Palladacycles are air-stable and highly active.[2]
Ligand XPhos (2-4 mol%)Bulky, electron-rich biaryl phosphine ligands like XPhos are highly effective for coupling challenging substrates.[7]
Base Cs₂CO₃ or K₃PO₄ (2.5 - 3.0 equiv.)Weaker inorganic bases are preferred over strong alkoxides (like NaOtBu) to minimize side reactions with the -OH group.[8][9] An excess is used to deprotonate both the amine and the phenol.
Solvent Toluene or 1,4-Dioxane (0.1 - 0.5 M)Anhydrous, deoxygenated aprotic solvents are crucial. Toluene is often a good first choice.[10]
Temperature 80 - 110 °CHigher temperatures are often required when using weaker bases to drive the reaction to completion.[3]
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst and phosphine ligands are sensitive to oxidation.

Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow.

Detailed Step-by-Step Protocol

Note: All glassware should be oven- or flame-dried prior to use. All liquid reagents should be handled with syringes under an inert atmosphere.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), Cesium Carbonate (Cs₂CO₃, 2.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 equiv.), and the phosphine ligand (e.g., XPhos, 0.03 equiv.).

  • Inerting: Seal the flask with a septum and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration (e.g., 0.2 M).

  • Reagent Addition: Add the amine (e.g., morpholine, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Quench by carefully adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Troubleshooting

  • Low Conversion: If the reaction stalls, consider increasing the temperature, adding a fresh portion of catalyst/ligand, or ensuring the solvent and reagents are completely anhydrous and deoxygenated.

  • Hydrodehalogenation: Formation of naphthalene-1-ol (loss of bromine) can indicate moisture in the reaction or a side reaction pathway. Ensure rigorous inert and anhydrous conditions.

  • No Reaction: Confirm the activity of the palladium catalyst. Precatalysts can degrade with improper storage. Ensure the base is sufficiently strong and anhydrous.

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and highly achievable transformation. Success is predicated on the understanding that the hydroxyl group necessitates specific considerations, primarily the use of a weaker inorganic base in sufficient excess. The selection of a modern, bulky biaryl phosphine ligand, such as XPhos, is critical for achieving high yields. By following the detailed protocol and maintaining rigorous anhydrous and anaerobic conditions, researchers can effectively synthesize valuable N-arylated naphthol derivatives for applications in drug discovery and materials science.

References

Application of 5-Bromonaphthalen-1-OL in Organic Electronics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Building Block

In the dynamic field of organic electronics, the rational design of novel π-conjugated materials is paramount to advancing the performance of devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). Among the myriad of aromatic building blocks, naphthalene derivatives have emerged as a promising class of materials due to their inherent photophysical properties, thermal stability, and tunable electronic characteristics.[1][2] This application note focuses on a particularly versatile yet underexplored precursor: 5-Bromonaphthalen-1-ol .

The unique bifunctionality of this compound, featuring a reactive bromine atom and a hydroxyl group on the naphthalene core, offers a rich platform for synthetic diversification. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of various aryl, heteroaryl, or amino moieties to extend the π-conjugation and tune the material's charge-transporting properties.[3] Concurrently, the hydroxyl group can be readily functionalized, for instance, through Williamson ether synthesis, to attach solubilizing groups or other functional units that can influence molecular packing and film morphology.[4][5]

This guide provides a comprehensive overview of the potential applications of this compound in organic electronics, complete with detailed synthetic protocols for the preparation of key derivatives and methodologies for their incorporation into electronic devices. We will explore its utility in creating both hole-transporting and electron-transporting materials, thereby demonstrating its significance for the next generation of organic electronic devices.

Part 1: Strategic Synthesis of Functional Materials from this compound

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. This allows for a stepwise and controlled construction of complex molecular architectures tailored for specific electronic applications.

Functionalization of the Hydroxyl Group: The Williamson Ether Synthesis

The hydroxyl group of this compound can be converted into an ether linkage, which can serve to introduce solubilizing alkyl chains or to connect to other functional aromatic units. The Williamson ether synthesis is a robust and high-yielding reaction for this purpose.[6][7][8]

Protocol 1: Synthesis of 5-Bromo-1-methoxynaphthalene

This protocol describes a simple etherification to protect the hydroxyl group or to introduce a methoxy substituent, which can subtly modify the electronic properties of the naphthalene core.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Bromo-1-methoxynaphthalene.

Visualization 1: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Deprotonation Deprotonation (Formation of Alkoxide) This compound->Deprotonation NaH NaH NaH->Deprotonation MeI CH₃I SN2 SN2 Attack MeI->SN2 Deprotonation->SN2 5-Bromo-1-methoxynaphthalene 5-Bromo-1-methoxynaphthalene SN2->5-Bromo-1-methoxynaphthalene

Caption: Workflow for Williamson ether synthesis of 5-Bromo-1-methoxynaphthalene.

Building Hole-Transporting Materials via Cross-Coupling Reactions

Hole-transporting materials (HTMs) are crucial components in OLEDs and perovskite solar cells, facilitating the efficient transport of positive charge carriers.[9] Triarylamine and carbazole moieties are common building blocks for high-performance HTMs due to their excellent hole mobility and thermal stability. This compound derivatives are excellent precursors for synthesizing such materials through Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Protocol 2: Synthesis of a Carbazole-Naphthalene Derivative via Suzuki Coupling

This protocol outlines the synthesis of a potential HTM by coupling a carbazole-boronic acid derivative with a triflated this compound. The hydroxyl group is first converted to a triflate, a better leaving group for Suzuki coupling.

Step 1: Synthesis of 5-Bromonaphthalen-1-yl trifluoromethanesulfonate

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

Procedure:

  • Dissolve this compound (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Add trifluoromethanesulfonic anhydride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling with 9-Phenyl-9H-carbazole-3-boronic acid

Materials:

  • 5-Bromonaphthalen-1-yl trifluoromethanesulfonate

  • 9-Phenyl-9H-carbazole-3-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

Procedure:

  • To a degassed mixture of toluene, ethanol, and water, add 5-Bromonaphthalen-1-yl trifluoromethanesulfonate (1.0 eq.), 9-Phenyl-9H-carbazole-3-boronic acid (1.2 eq.), and K₂CO₃ (3.0 eq.).

  • Add Pd(PPh₃)₄ (0.05 eq.) to the mixture.

  • Heat the reaction mixture to reflux (around 90-100 °C) and stir for 24 hours under an inert atmosphere.

  • Cool the reaction to room temperature and add water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify the crude product by column chromatography to yield the desired carbazole-naphthalene derivative.

Visualization 2: Suzuki Coupling for a Hole-Transporting Material

Suzuki_Coupling 5-Bromonaphthalen-1-OTf 5-Bromonaphthalen-1-yl triflate Pd_Catalyst Pd(PPh₃)₄ K₂CO₃ 5-Bromonaphthalen-1-OTf->Pd_Catalyst Carbazole Boronic Acid 9-Phenyl-9H-carbazole- 3-boronic acid Carbazole Boronic Acid->Pd_Catalyst HTM_Product Carbazole-Naphthalene HTM Pd_Catalyst->HTM_Product

Caption: Suzuki coupling of a triflated bromonaphthol with a carbazole boronic acid.

Part 2: Device Fabrication and Characterization

The synthesized this compound derivatives can be incorporated into organic electronic devices through either solution-processing or thermal evaporation techniques.

Fabrication of an Organic Field-Effect Transistor (OFET)

OFETs are fundamental components of organic integrated circuits and sensors. A solution-processable derivative of this compound can be used as the active semiconductor layer.[10][11]

Protocol 3: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET by Spin-Coating

Materials and Substrates:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)

  • Synthesized this compound derivative (e.g., a triarylamine derivative)

  • Chlorobenzene or other suitable organic solvent

  • Gold (for source and drain electrodes)

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning: Sequentially sonicate the Si/SiO₂ substrate in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with a hydrophobic layer, such as octadecyltrichlorosilane (OTS), by vapor deposition or solution-phase treatment to improve the morphology of the organic semiconductor film.

  • Semiconductor Deposition: Prepare a solution of the synthesized this compound derivative in chlorobenzene (e.g., 5-10 mg/mL). Spin-coat the solution onto the treated substrate at a suitable speed (e.g., 2000-4000 rpm) to obtain a thin film.

  • Annealing: Anneal the semiconductor film on a hotplate at an optimized temperature (e.g., 80-120 °C) to improve crystallinity and film morphology.

  • Electrode Deposition: Thermally evaporate gold (Au) through a shadow mask to define the source and drain electrodes on top of the organic semiconductor layer. A typical channel length and width are 50 µm and 1 mm, respectively.

Visualization 3: OFET Fabrication Workflow

OFET_Fabrication cluster_Substrate Substrate Preparation cluster_Deposition Device Fabrication cluster_Device Final Device Cleaning Substrate Cleaning Surface_Treatment Surface Treatment (OTS) Cleaning->Surface_Treatment Spin_Coating Spin-Coating Semiconductor Surface_Treatment->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Deposition Electrode Deposition (Au) Annealing->Electrode_Deposition OFET BGTC OFET Electrode_Deposition->OFET

Caption: Workflow for fabricating a bottom-gate, top-contact OFET.

Characterization of Device Performance

The performance of the fabricated OFETs should be characterized to determine key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.

Table 1: Key Performance Parameters for OFET Characterization

ParameterDescriptionTypical Measurement Technique
Charge Carrier Mobility (µ) The average drift velocity of charge carriers per unit electric field. A measure of how quickly charges move through the material.Extraction from the transfer characteristics in the saturation regime.
On/Off Ratio (I_on/I_off) The ratio of the drain current in the "on" state to the "off" state. Indicates the switching capability of the transistor.Measurement of drain current at a specific drain voltage for on-state and off-state gate voltages.
Threshold Voltage (V_th) The minimum gate voltage required to induce a conducting channel.Extrapolation of the linear region of the plot of the square root of the drain current versus the gate voltage.

Part 3: Data Interpretation and Scientific Insights

The electronic properties of materials derived from this compound are critical to their performance in devices. Techniques such as cyclic voltammetry (CV) and UV-visible spectroscopy are essential for their characterization.

Table 2: Electrochemical and Photophysical Characterization

PropertyDescriptionExperimental Technique
HOMO Level Highest Occupied Molecular Orbital energy level. Related to the ionization potential and hole injection/extraction barrier.Cyclic Voltammetry (oxidation potential)
LUMO Level Lowest Unoccupied Molecular Orbital energy level. Related to the electron affinity and electron injection/extraction barrier.Cyclic Voltammetry (reduction potential) or calculated from HOMO and optical bandgap.
Optical Bandgap (E_g) The energy difference between the HOMO and LUMO, determined from the onset of optical absorption.UV-Visible Absorption Spectroscopy
Photoluminescence (PL) The emission of light from the material after absorbing photons. Important for emissive layer materials in OLEDs.Fluorescence Spectroscopy

By systematically modifying the substituents at the bromo- and hydroxyl- positions of this compound, researchers can fine-tune these energy levels to optimize charge injection and transport in organic electronic devices. For instance, attaching electron-donating groups (like triarylamines) via the bromine position is expected to raise the HOMO level, facilitating hole injection from common anodes like ITO. The ether linkage at the 1-position can influence the molecular packing and solubility, which in turn affects the charge carrier mobility.

Conclusion and Future Outlook

This compound represents a highly promising, yet underutilized, platform for the synthesis of novel organic semiconductors. Its dual functionality allows for the creation of a diverse library of materials with tailored electronic and physical properties. The synthetic protocols and device fabrication methodologies outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile building block. Future work should focus on the synthesis of a wider range of derivatives, including both hole-transporting and electron-transporting materials, and a thorough investigation of their structure-property relationships in high-performance organic electronic devices. The insights gained will undoubtedly contribute to the advancement of the next generation of flexible, low-cost, and high-efficiency organic electronics.

References

Application Note: The Strategic Use of 5-Bromonaphthalen-1-ol in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics, including drugs for hypertension, fungal infections, and depression.[1][2] Its rigid, lipophilic structure provides an excellent framework for orienting functional groups to interact with biological targets.[3][4] Within the vast library of naphthalene-based starting materials, 5-Bromonaphthalen-1-ol stands out as a particularly versatile and strategic building block. Its bifunctional nature, featuring a nucleophilic hydroxyl group and an electrophilic aryl bromide, allows for orthogonal, sequential chemical modifications. This application note provides a detailed guide for researchers and drug development professionals on leveraging this compound for the synthesis of complex pharmaceutical intermediates. We present validated protocols for key transformations—O-alkylation and palladium-catalyzed cross-coupling reactions—and explain the underlying chemical principles that make this reagent a powerful tool in modern drug discovery.

Physicochemical Properties and Safe Handling

Before its use in any synthetic procedure, a thorough understanding of the physicochemical properties and safety requirements for this compound is imperative.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 52927-23-8[5]
Molecular Formula C₁₀H₇BrO[5]
Molecular Weight 223.07 g/mol [5]
Appearance Solid (form may vary)N/A
Storage Inert atmosphere, room temperature[5]
Safety and Handling Precautions

Specific toxicity data for this compound is not extensively documented. Therefore, precautions should be based on data from structurally related compounds such as brominated aromatics and naphthols.[6][7]

  • General Handling: Always handle this compound in a well-ventilated chemical fume hood.[6] Avoid the formation and inhalation of dust or vapors.[8] Direct contact with skin and eyes must be strictly avoided.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[8]

    • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and wear a lab coat. Contaminated clothing should be removed and laundered before reuse.[8]

    • Respiratory Protection: If engineering controls are insufficient to maintain exposure below limits, use a NIOSH-approved respirator with an appropriate cartridge.[6]

  • Anticipated Hazards: Based on analogous compounds, this compound should be treated as a substance that may cause skin, eye, and respiratory irritation.[10] It may be harmful if swallowed.[10]

    • Anticipated GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

Core Synthetic Applications and Protocols

The true synthetic power of this compound lies in its ability to undergo sequential, regioselective reactions. The phenolic hydroxyl group is typically addressed first via nucleophilic substitution, followed by modification of the more robust aryl bromide moiety using modern cross-coupling chemistry. This workflow allows for the construction of complex molecular architectures from a single, strategic starting material.

G A This compound B Protocol 1: O-Alkylation (e.g., Williamson Ether Synthesis) A->B Epichlorohydrin, Base (NaOH) C Intermediate 1: 5-Bromo-1-(alkoxy)naphthalene B->C D Protocol 2a: Suzuki Coupling (C-C Bond Formation) C->D R-B(OH)₂, Pd Catalyst, Base (K₂CO₃) E Protocol 2b: Buchwald-Hartwig (C-N Bond Formation) C->E R₂NH, Pd Catalyst, Ligand, Base (NaOtBu) F Advanced Intermediate (Aryl-Substituted) D->F G Advanced Intermediate (Amino-Substituted) E->G

Caption: Sequential reaction workflow for this compound.

Protocol 1: Synthesis of a Key Epoxide Intermediate via O-Alkylation

Scientific Rationale: The synthesis of many β-blockers and related pharmaceuticals, such as Naftopidil and Propranolol, involves the reaction of a naphthol with an electrophilic three-carbon unit, typically epichlorohydrin.[11] The phenolic proton is weakly acidic and can be easily removed by a moderately strong base, converting the hydroxyl group into a potent alkoxide nucleophile. This nucleophile then attacks epichlorohydrin in a classic Williamson ether synthesis, forming a glycidyl ether. This epoxide moiety is a critical electrophile for subsequent reaction with amine nucleophiles to complete the synthesis of the target molecule.[12]

Experimental Protocol: Synthesis of 2-((5-Bromonaphthalen-1-yloxy)methyl)oxirane

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.0 g, 22.4 mmol, 1.0 equiv.) and acetone (100 mL). Stir until the solid is fully dissolved.

  • Base Addition: To the solution, add powdered potassium carbonate (K₂CO₃) (6.2 g, 44.8 mmol, 2.0 equiv.). The mixture will become a suspension.

  • Alkylation: Add epichlorohydrin (5.2 mL, 67.2 mmol, 3.0 equiv.) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 60-65 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Work-up:

    • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

    • Filter the suspension to remove the potassium carbonate and wash the solid with acetone (2 x 20 mL).

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in dichloromethane (DCM, 100 mL) and transfer to a separatory funnel.

    • Wash the organic layer with 1M NaOH (2 x 50 mL) to remove any unreacted starting material, followed by water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel (230-400 mesh) using a gradient of 0% to 20% ethyl acetate in hexane to afford the pure 2-((5-bromonaphthalen-1-yloxy)methyl)oxirane as a white solid or viscous oil.

Protocol 2: Downstream Functionalization via Palladium-Catalyzed Cross-Coupling

The aryl bromide in the intermediate synthesized in Protocol 1 is now available for powerful C-C or C-N bond-forming reactions. This demonstrates the utility of this compound in creating diverse molecular libraries from a common precursor.

G cluster_0 Suzuki-Miyaura Coupling A 5-Bromo Intermediate B Oxidative Addition A->B C Pd(II) Complex B->C Pd(0) D Transmetalation C->D E Pd(II) Aryl Complex D->E Base F Reductive Elimination E->F G C-C Coupled Product F->G H Pd(0) F->H H->B Catalyst Regeneration I [R-B(OH)₃]⁻ I->D

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 5-Bromonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the chemical derivatization of the hydroxyl group of 5-Bromonaphthalen-1-ol. This versatile building block is of significant interest to researchers, medicinal chemists, and professionals in drug development due to its unique electronic and structural properties. The presence of a reactive hydroxyl group on the brominated naphthalene scaffold allows for a multitude of chemical transformations, enabling the synthesis of diverse molecular architectures for applications in medicinal chemistry, materials science, and chemical biology. This document explores three primary classes of derivatization: Etherification , Esterification , and Silylation , providing not only step-by-step protocols but also the underlying scientific rationale for methodological choices.

Introduction: The Strategic Importance of Derivatizing this compound

This compound is a key synthetic intermediate whose value is unlocked through the strategic modification of its hydroxyl group. The naphthalene core provides a rigid, aromatic scaffold, while the bromo substituent serves as a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The hydroxyl group at the C1 position is a nucleophilic center, allowing for the introduction of a wide array of functional groups.

Derivatization of this hydroxyl group is critical for several reasons in the context of drug development and molecular design:

  • Modulation of Physicochemical Properties: Converting the polar hydroxyl group into an ether or ester can significantly alter a molecule's lipophilicity (LogP), solubility, and metabolic stability. This is a cornerstone of lead optimization in drug discovery.

  • Prodrug Strategies: Ester derivatives are frequently employed as prodrugs, which can be cleaved in vivo by esterase enzymes to release the active parent drug, improving bioavailability.

  • Introduction of Pharmacophoric Elements: The newly introduced moiety can act as a key binding element (e.g., a hydrogen bond acceptor) within a biological target.

  • Attachment of Linkers: For applications in targeted drug delivery or proteomics, the hydroxyl group can be derivatized with linkers for conjugation to peptides, antibodies, or reporter molecules.

  • Use as a Protective Group: In multi-step syntheses, the hydroxyl group may need to be temporarily masked to prevent unwanted side reactions. Silyl ethers are a common and effective protecting group strategy.[1]

This guide will provide the necessary protocols to achieve these transformations efficiently and reliably.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alcohol and an organohalide.[2] The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group (alkoxide) acts as a nucleophile.[2][3][4] For phenolic compounds like this compound, a moderately strong base is sufficient to generate the nucleophilic naphthoxide ion.

Rationale for Reagent and Condition Selection
  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can also be used, often under phase-transfer conditions, but may require more forcing conditions.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base but do not protonate the highly reactive naphthoxide intermediate.

  • Electrophile (Alkyl Halide): Primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) are excellent substrates for this SN2 reaction.[4] Secondary halides may give some elimination byproducts, and tertiary halides will almost exclusively yield elimination products.

Experimental Workflow: Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound in DMF Base Add NaH Start->Base Stir Stir at RT (Deprotonation) Base->Stir AlkylHalide Add Alkyl Halide (e.g., CH3I) Stir->AlkylHalide React Stir at RT or gentle heat (SN2 Reaction) AlkylHalide->React Quench Quench with H2O React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash & Dry Extract->Wash Purify Column Chromatography Wash->Purify Product Desired Naphthyl Ether Purify->Product

Caption: Workflow for Williamson Ether Synthesis.

Protocol 1: Synthesis of 5-Bromo-1-methoxynaphthalene

This protocol details the methylation of this compound.

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Methyl iodide (CH₃I, 1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Deionized water

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

    • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

    • Carefully add the sodium hydride portion-wise to the stirred solution at room temperature. Effervescence (H₂ gas evolution) will be observed.

    • Stir the resulting suspension for 20-30 minutes at room temperature to ensure complete deprotonation.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add methyl iodide dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-Bromo-1-methoxynaphthalene. A similar procedure using chloromethyl methyl ether has been reported to yield the methoxymethyl (MOM) ether.[5]

ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for irreversible deprotonation.
Solvent Anhydrous DMFPolar aprotic solvent stabilizes the naphthoxide.
Temperature 0 °C to Room TempControls the initial exothermic deprotonation and allows for a smooth SN2 reaction.
Purity Goal >95%Achievable with standard column chromatography.

Esterification of the Hydroxyl Group

Esterification is another fundamental transformation for the hydroxyl group, often utilized to create prodrugs or modify polarity. Several methods are available, with the choice depending on the stability of the starting materials and the nature of the acylating agent.

Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic method for forming esters from phenols using an acyl chloride or anhydride in the presence of a base.[6][7][8] The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[9]

  • Rationale for Reagent Selection:

    • Acylating Agent: Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) are highly reactive and drive the reaction efficiently.

    • Base: An aqueous base like sodium hydroxide is common, often used in a two-phase system (e.g., water/dichloromethane).[8] Alternatively, an organic base like pyridine or triethylamine can be used in an aprotic solvent. Pyridine can also act as a nucleophilic catalyst.

Protocol 2: Synthesis of 5-Bromo-1-naphthyl Acetate
  • Materials:

    • This compound (1.0 eq)

    • Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

    • Pyridine (as solvent and base) or Triethylamine (1.5 eq) in Dichloromethane (DCM)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • If using DCM, add triethylamine.

    • Slowly add acetyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude 5-Bromo-1-naphthyl acetate can be purified by recrystallization or flash column chromatography if necessary.

Steglich and Fischer Esterification

For more sensitive substrates or when using carboxylic acids directly, other methods are preferable:

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form esters from carboxylic acids and alcohols under mild conditions.[4]

  • Fischer Esterification: This is a classic acid-catalyzed equilibrium process between an alcohol and a carboxylic acid.[4] It typically requires elevated temperatures and removal of water to drive the reaction to completion, making it less suitable for complex or sensitive molecules.

Silylation: Protection of the Hydroxyl Group

In the course of a complex multi-step synthesis, it is often necessary to temporarily "protect" the reactive hydroxyl group to prevent it from interfering with subsequent chemical transformations.[1] Silyl ethers are among the most common and versatile protecting groups for alcohols and phenols due to their ease of installation, stability under a range of conditions, and selective removal.[10]

Choosing the Right Silyl Group

The stability of the silyl ether is largely dictated by the steric bulk of the substituents on the silicon atom.[11]

Silyl GroupReagent ExampleStability
TMS (Trimethylsilyl)Trimethylsilyl chloride (TMSCl)Labile, easily cleaved by mild acid or fluoride.
TES (Triethylsilyl)Triethylsilyl chloride (TESCl)More stable than TMS.
TBS/TBDMS (tert-Butyldimethylsilyl)tert-Butyldimethylsilyl chloride (TBDMSCl)Robust, stable to many reaction conditions, cleaved by fluoride (e.g., TBAF) or strong acid.
TIPS (Triisopropylsilyl)Triisopropylsilyl chloride (TIPSCl)Very bulky and stable, requires stronger conditions for cleavage.
TBDPS (tert-Butyldiphenylsilyl)tert-Butyldiphenylsilyl chloride (TBDPSCl)Highly stable, particularly to acidic conditions.

Silylation Workflow

Silylation_Workflow cluster_protection Protection Step cluster_synthesis Further Synthesis cluster_deprotection Deprotection Step Start This compound Reagents Add Silyl Chloride (e.g., TBDMSCl) + Imidazole in DMF Start->Reagents Protect Stir at RT Reagents->Protect Protected Protected Silyl Ether Protect->Protected Reaction Perform other reactions on the molecule Protected->Reaction Deprotect_reagent Add Deprotecting Agent (e.g., TBAF in THF) Reaction->Deprotect_reagent Deprotect Stir at RT Deprotect_reagent->Deprotect FinalProduct Regenerated Hydroxyl Group Deprotect->FinalProduct

Caption: General workflow for hydroxyl group protection and deprotection.

Protocol 3: Synthesis of a tert-Butyldimethylsilyl (TBDMS) Ether
  • Materials:

    • This compound (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

    • Imidazole (2.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Deionized water

  • Procedure:

    • Dissolve this compound and imidazole in anhydrous DMF in a round-bottom flask.

    • Add TBDMSCl to the solution in one portion.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3x volumes).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (typically with a low polarity eluent like hexane/ethyl acetate) to obtain the pure silyl ether.

Characterization of Derivatives

Confirmation of successful derivatization is achieved through standard analytical techniques.

TechniqueExpected Observations
¹H NMR Ether: Disappearance of the broad -OH proton signal and appearance of new signals corresponding to the alkyl group (e.g., a singlet around 3.9-4.0 ppm for a methyl ether). The protons on the carbon adjacent to the oxygen will also shift.[12] Ester: Disappearance of the -OH signal and appearance of signals for the acyl group (e.g., a singlet around 2.3 ppm for an acetate). The aromatic protons ortho to the ester will shift downfield. Silyl Ether: Disappearance of the -OH signal and appearance of characteristic signals for the silyl group (e.g., two singlets for the t-butyl and dimethyl groups of a TBDMS ether).
¹³C NMR Appearance of new carbon signals corresponding to the added moiety. The carbon atom of the naphthalene ring attached to the oxygen (C1) will experience a shift in its resonance.
IR Spectroscopy Disappearance of the broad O-H stretching band (typically ~3200-3500 cm⁻¹).[10] Ester: Appearance of a strong C=O stretching band (~1735-1750 cm⁻¹ for aryl acetates).[10] Ether: Appearance of a C-O stretching band (~1200-1250 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) will correspond to the calculated molecular weight of the derivatized product. Silyl ethers often show characteristic fragmentation patterns, including the loss of the alkyl groups from the silicon atom.

Conclusion

The derivatization of the hydroxyl group in this compound is a versatile and powerful strategy for synthesizing novel compounds with tailored properties for pharmaceutical and material science applications. The protocols for etherification, esterification, and silylation detailed in this guide provide a robust foundation for researchers to modify this important synthetic intermediate. Careful selection of reagents and reaction conditions, as outlined, is paramount to achieving high yields and purity. The analytical data provided serve as a benchmark for the successful characterization of these valuable derivatives.

References

Application Notes & Protocols: 5-Bromonaphthalen-1-ol as a Versatile Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromonaphthalen-1-ol is a uniquely functionalized naphthalene derivative that serves as a powerful and versatile building block in materials science. Its rigid, aromatic core imparts desirable thermal, mechanical, and photophysical properties into target materials, while its two distinct functional groups—a nucleophilic hydroxyl (-OH) group and an electrophilically versatile bromine (-Br) atom—provide orthogonal handles for chemical modification and polymerization. This guide details the strategic application of this compound in the synthesis of high-performance polymers, organic electronic materials, and fluorescent probes. We provide field-proven, step-by-step protocols for key transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, explaining the causality behind experimental choices to empower researchers in their materials design and discovery efforts.

Introduction: The Strategic Advantage of this compound

The naphthalene scaffold is a cornerstone in the design of functional organic materials due to its extended π-system, inherent rigidity, and high thermal stability. This compound (Figure 1) emerges as a particularly strategic starting material by offering two chemically distinct reaction sites on this robust core.

  • The Hydroxyl Group (-OH): As a nucleophile and a weak acid, the phenolic hydroxyl group can readily participate in etherification and esterification reactions. Its presence also introduces the potential for hydrogen bonding, influencing intermolecular interactions and material morphology. Furthermore, the photophysical properties of naphthalenols are highly sensitive to their environment, making them ideal candidates for sensor applications.[1]

  • The Bromine Atom (-Br): Positioned on the opposite side of the naphthalene core, the bromine atom is a prime leaving group for a wide range of palladium-catalyzed cross-coupling reactions.[2][3][4] This allows for the precise installation of diverse aryl, heteroaryl, or vinyl substituents, enabling the fine-tuning of electronic and optical properties.

This dual functionality allows for the molecule to be used as a monomer in step-growth polymerizations, a core scaffold for building complex organic light-emitting diode (OLED) materials, and a foundational structure for sensitive fluorescent probes.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound (CAS 52927-23-8).

Application in Organic Electronics: Building Blocks for OLEDs

The creation of novel materials for Organic Light-Emitting Diodes (OLEDs) relies on the ability to synthesize complex molecules with tailored electronic properties. This compound serves as an excellent starting point for building hole-transport, electron-transport, or emissive layer materials due to its stable aromatic structure. Palladium-catalyzed cross-coupling reactions are the primary tools for this purpose.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, enabling the extension of the π-conjugated system of the naphthalene core.[3][4] This is critical for tuning the HOMO/LUMO energy levels and, consequently, the emission color and charge-transport characteristics of the final material.

  • Catalyst System: A palladium(0) species is the active catalyst. We use a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) which forms the active Pd(0) complex in situ. For more sensitive substrates, a pre-formed Pd(0) complex like Pd(PPh₃)₄ can be used.[3]

  • Ligand: Bulky, electron-rich phosphine ligands like SPhos stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5]

  • Solvent: A mixture of an organic solvent (like dioxane or acetonitrile) and water is often used. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[3]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_complex Ar-Pd(II)(L₂)X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)₂ Base pd_r_complex Ar-Pd(II)(L₂)R' transmetalation->pd_r_complex reductive_elim Reductive Elimination pd_r_complex->reductive_elim Ar-R' reductive_elim->pd0

Caption: The key steps of the Suzuki-Miyaura reaction cycle.

This protocol details a general procedure for coupling an arylboronic acid to this compound. Note: The hydroxyl group is acidic and may interfere with some bases. For sensitive substrates or stronger bases, protection of the -OH group (e.g., as a methyl ether) is recommended prior to coupling.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Ligand Addition: In a separate vial, prepare the catalyst solution by dissolving Palladium(II) acetate (Pd(OAc)₂, 0.005 equiv.) and SPhos (0.005 equiv.) in a degassed 4:1 mixture of acetonitrile and water. Add this solution to the reaction flask via syringe.[3]

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-naphthalen-1-ol.[3]

Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of nitrogen-containing functional groups is crucial for developing hole-transport materials and tuning the electronic properties of organic semiconductors. The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds from aryl halides.[6][7]

  • Catalyst System: This reaction also relies on a palladium catalyst. A common and highly effective system involves a palladium precatalyst like Pd₂(dba)₃ and a specialized biarylphosphine ligand such as Xantphos or BrettPhos.[2][8]

  • Ligand: The choice of ligand is critical. Bulky, electron-rich ligands like Xantphos are required to promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[2]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is most common, as it is strong enough to deprotonate the amine (or the N-H bond in the palladium-amido intermediate) without competing as a nucleophile.[2][7]

  • Solvent: Anhydrous, apolar, and high-boiling solvents like toluene or dioxane are used to ensure the stability of the reactive organometallic intermediates and to allow for higher reaction temperatures.[9]

Diagram 2: Generalized Workflow for Cross-Coupling Reactions

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification setup 1. Add Reagents (Aryl Halide, Coupling Partner, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert catalyst 3. Add Catalyst & Solvent inert->catalyst heat 4. Heat & Stir (Monitor by TLC/LC-MS) catalyst->heat workup 5. Aqueous Work-up (Quench, Extract) heat->workup purify 6. Chromatography workup->purify product 7. Isolate Pure Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

This protocol outlines a general procedure for coupling a primary or secondary amine with this compound. Critical: This reaction is highly sensitive to air and moisture. Strict adherence to anhydrous and anaerobic techniques is required.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).[2]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the base (e.g., NaOt-Bu, 1.4 equiv.) and this compound (1.0 equiv.).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M. Finally, add the amine (1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.[2]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-substituted 5-aminonaphthalen-1-ol.[7]

Application in Fluorescent Probes and Sensors

The fluorescence of naphthalenol derivatives is often sensitive to substituent effects and the local environment, making them excellent platforms for chemical sensors.[1] By using the bromine atom as a handle to install a specific receptor unit (e.g., a crown ether for metal ions or a boronic acid for sugars), a sensor can be designed where a binding event triggers a change in the fluorescence signal (wavelength or intensity).

Data Presentation: Photophysical Properties

The introduction of substituents via the bromo position can significantly alter the photophysical properties of the naphthalenol core. Electron-donating groups typically lead to a red-shift (longer wavelength) in both absorption and emission.

CompoundSubstituent at C5Absorption λmax (nm)Emission λem (nm)Quantum Yield (Φf)
This compound-Br~300~355~0.15
5-(4-methoxyphenyl)naphthalen-1-ol-C₆H₄-OCH₃~325~390~0.30

Note: Data are representative values compiled from general trends for substituted naphthalenols and are intended for illustrative purposes.[1] Actual values are solvent-dependent and require experimental verification.

Protocol 3.1: Synthesis of a Naphthalenol-based Fluorescent Probe

This protocol describes a two-step synthesis of a hypothetical probe where a recognition moiety (represented by "R-B(OH)₂") is installed via Suzuki coupling. The hydroxyl group is first protected to prevent side reactions.

Causality: The acidic proton of the hydroxyl group can react with the strong base used in many coupling reactions. Protecting it as an ether (e.g., a methoxy or TBDMS group) ensures that the coupling reaction proceeds cleanly at the C-Br bond.

  • Setup: Dissolve this compound (1.0 equiv.) in anhydrous DMF. Add potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Alkylation: Add methyl iodide (CH₃I, 1.5 equiv.) dropwise and stir the mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 5-bromo-1-methoxynaphthalene.

  • Coupling: Perform a Suzuki-Miyaura coupling on 5-bromo-1-methoxynaphthalene with the desired boronic acid (R-B(OH)₂) following Protocol 2.1 .

  • Deprotection: Dissolve the purified product from the coupling reaction in anhydrous dichloromethane (DCM) at 0 °C. Add boron tribromide (BBr₃, 2.0 equiv., 1M solution in DCM) dropwise.

  • Quench and Purify: Stir for 4 hours, then slowly quench the reaction with methanol. Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final fluorescent probe.

References

Synthetic Pathways to Functionalized Naphthalenes from 5-Bromonaphthalen-1-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and optoelectronic properties.[1][2][3][4] 5-Bromonaphthalen-1-ol is a versatile starting material, offering two distinct functional handles for elaboration: a hydroxyl group amenable to nucleophilic and electrophilic transformations, and a bromo substituent perfectly poised for modern cross-coupling reactions. This guide provides a detailed exploration of synthetic routes to a diverse range of functionalized naphthalenes commencing from this readily accessible precursor. We will delve into the mechanistic underpinnings of these transformations, providing not just protocols, but also the scientific rationale behind the experimental choices, empowering researchers to adapt and innovate.

Strategic Considerations: The Interplay of the Hydroxyl and Bromo Moieties

The synthetic utility of this compound is dictated by the electronic and steric interplay of its two functional groups. The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution, while the bromo substituent is a deactivating, ortho-, para-director. This dynamic influences the regioselectivity of further functionalization on the naphthalene core.[5] Moreover, the acidic nature of the phenolic proton and the coordinating ability of the oxygen atom can impact the efficacy of transition metal-catalyzed reactions at the C-Br bond.[6] Therefore, a judicious choice of reaction conditions and, where necessary, the implementation of protecting group strategies are paramount for achieving desired outcomes.[7]

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and this compound is an excellent substrate for these transformations.[8] These reactions offer a modular approach to introduce a wide variety of substituents at the 5-position of the naphthalene nucleus.

A. Suzuki-Miyaura Coupling: Crafting Biaryl Architectures

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron reagent and an organic halide.[9][10][11] This reaction is particularly valuable for the synthesis of 5-arylnaphthalen-1-ols, which are prevalent motifs in biologically active molecules.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for an efficient reaction. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the aryl bromide and to promote the subsequent reductive elimination. The base plays a crucial role in activating the boronic acid for transmetalation.[10] For substrates like this compound, the presence of the free hydroxyl group can potentially interfere with the catalyst or the base. Therefore, the use of a suitable base that does not deprotonate the phenol, or the protection of the hydroxyl group, may be necessary in certain cases.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene/Water (10:1 mixture), degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) to the flask.

  • Add the degassed toluene/water mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-arylnaphthalen-1-ol.[1]

Parameter Rationale
Catalyst Pd(OAc)₂ is a common and effective palladium precursor.
Ligand SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.
Base K₃PO₄ is a moderately strong base that effectively promotes transmetalation without causing significant deprotonation of the naphthol.
Solvent A toluene/water mixture provides a biphasic system where the reaction occurs, with water aiding in the dissolution of the base.
B. Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[12][13][14] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of this compound, providing access to compounds with potential applications in pharmaceuticals and organic electronics.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[15] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is crucial for the deprotonation step. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates or amines, specialized ligands like Xantphos or Josiphos may be required.

Diagram: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Reagents This compound Amine Base (NaOtBu) Catalyst Pd Precatalyst Ligand Solvent Anhydrous, Degassed (e.g., Toluene) Heating Heat to 80-110 °C Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench with Aqueous Solution Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene, degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol) and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed, anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[16]

Parameter Rationale
Catalyst Pd(OAc)₂ is a reliable palladium source.
Ligand Xantphos is a wide bite-angle ligand that is effective for a broad range of amines and can prevent catalyst decomposition.
Base NaOtBu is a strong, non-nucleophilic base essential for the deprotonation of the amine.
Solvent Toluene is a common high-boiling, non-polar solvent for this reaction.
C. Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to 5-alkynylnaphthalen-1-ols.[17][18][19] These compounds are valuable intermediates in organic synthesis and can be used to construct more complex molecular architectures.

The Sonogashira coupling traditionally employs a dual catalytic system consisting of a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[20] An amine base is used to deprotonate the alkyne. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[17]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (TEA, 3.0 equivalents)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[18]

Parameter Rationale
Catalyst PdCl₂(PPh₃)₂ is a stable and commonly used Pd(II) precatalyst.
Co-catalyst CuI is essential for the formation of the copper acetylide and subsequent transmetalation.
Base Triethylamine serves as both a base to deprotonate the alkyne and as a solvent in some cases.
Solvent THF is a suitable polar aprotic solvent for this reaction.

II. Functionalization via the Hydroxyl Group

The phenolic hydroxyl group of this compound is a versatile handle for introducing a variety of functional groups through O-alkylation and other transformations.

A. Williamson Ether Synthesis: O-Alkylation

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[3][21] This reaction provides a straightforward route to 5-bromo-1-alkoxynaphthalenes.

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The phenolic proton is first deprotonated by a base to form a more nucleophilic naphthoxide anion, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. The choice of a strong, non-hindered base is important for efficient deprotonation.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide; 1.2 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and anhydrous DMF (5 mL).

  • Add potassium carbonate (2.0 mmol) and the alkyl halide (1.2 mmol).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[22]

Parameter Rationale
Base K₂CO₃ is a mild and effective base for deprotonating the phenol.
Solvent DMF is a polar aprotic solvent that facilitates S(_N)2 reactions.
Alkylating Agent Primary alkyl halides are preferred to minimize competing elimination reactions.

III. Synthesis of Fused Heterocyclic Systems: Naphthofurans

Naphthofurans are a class of heterocyclic compounds with a wide range of biological activities.[23][24] this compound can serve as a precursor for the synthesis of these valuable scaffolds through intramolecular cyclization strategies.[21]

Intramolecular Cyclization to form Naphtho[1,2-b]furans

A common strategy involves the O-alkylation of this compound with a suitable propargyl halide, followed by a transition metal-catalyzed or thermally induced intramolecular cyclization.

Step 1: O-Propargylation of this compound

This step follows a similar procedure to the Williamson ether synthesis described above, using propargyl bromide as the alkylating agent.

Step 2: Intramolecular Cyclization

The resulting 1-(prop-2-yn-1-yloxy)-5-bromonaphthalene can then undergo cyclization. For instance, a gold- or platinum-catalyzed intramolecular hydroarylation can lead to the formation of the naphthofuran ring system.

Diagram: Synthetic Route to Naphthofurans

Naphthofuran_Synthesis Start This compound Intermediate 1-(Prop-2-yn-1-yloxy)-5-bromonaphthalene Start->Intermediate Propargyl Bromide, Base Product Brominated Naphtho[1,2-b]furan Intermediate->Product Intramolecular Cyclization (e.g., Au catalyst)

Caption: A general two-step strategy for the synthesis of naphthofurans from this compound.

IV. Applications in Drug Discovery and Materials Science

The functionalized naphthalenes synthesized from this compound are valuable building blocks for a variety of applications.

  • Medicinal Chemistry: Naphthalene derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The ability to introduce diverse substituents onto the this compound scaffold allows for the generation of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. For instance, the naphthalene sulfonamide scaffold has been explored for its CCR8 antagonistic properties.[8]

  • Materials Science: Functionalized naphthalenes are of interest in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.[25][26] The extended π-system of the naphthalene core can be tuned by the introduction of electron-donating or electron-withdrawing groups to modulate the photophysical and electronic properties of the resulting materials.

V. Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a wide array of functionalized naphthalenes. Through the judicious application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and functionalization of the hydroxyl group, researchers can access a rich chemical space of naphthalene derivatives. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for scientists in academia and industry, empowering them to design and execute efficient synthetic routes to novel compounds with potential applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromonaphthalen-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your synthesis. This document is structured to address specific challenges you may encounter with common synthetic routes.

I. Direct Bromination of 1-Naphthalenol: A Quick but Potentially Low-Yielding Approach

Direct bromination of 1-naphthalenol is an attractive route due to its simplicity. However, controlling the regioselectivity and preventing over-bromination can be challenging. The hydroxyl group of 1-naphthalenol is an activating, ortho-, para-directing group, which can lead to the formation of multiple products.[1]

Troubleshooting Guide: Direct Bromination

Question: My reaction yields a mixture of brominated naphthalenols with a low yield of the desired 5-bromo isomer. How can I improve the regioselectivity?

Answer: This is a common issue due to the high reactivity of the naphthalene ring system, further activated by the hydroxyl group. Here are several strategies to enhance the yield of this compound:

  • Solvent Choice: The polarity of the solvent can influence the isomer distribution. Non-polar solvents like carbon tetrachloride or chloroform at low temperatures can favor the formation of the 4-bromo isomer (para-position). Experimenting with different solvents is recommended.

  • Brominating Agent: While elemental bromine is commonly used, bulkier brominating agents can improve regioselectivity due to steric hindrance. Consider using N-Bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile.[2]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -10 °C) to decrease the reaction rate and improve selectivity. A slower reaction is often a more selective one.

  • Protecting Groups: Although it adds steps, protecting the hydroxyl group as a methyl ether (forming 1-methoxynaphthalene) can alter the directing effect and reactivity. Bromination of 1-methoxynaphthalene followed by ether cleavage can provide an alternative route to the desired product.[3][4][5]

Question: I am observing the formation of di- and polybrominated byproducts, which complicates purification. How can I minimize these?

Answer: Over-bromination is a significant challenge. To mitigate this:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use slightly less than one equivalent of bromine or NBS relative to 1-naphthalenol.

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the brominating agent, disfavoring multiple substitutions.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to a significant extent but before substantial polybromination occurs.

Frequently Asked Questions (FAQs): Direct Bromination

Q1: What are the expected major and minor isomers in the direct bromination of 1-naphthalenol?

A1: The major products are typically 2-bromo-1-naphthalenol and 4-bromo-1-naphthalenol due to the ortho- and para-directing nature of the hydroxyl group.[1] The formation of this compound is generally a minor product in direct electrophilic substitution.

Q2: How can I effectively purify this compound from its isomers?

A2: Purification can be challenging due to the similar polarities of the isomers.

  • Column Chromatography: Silica gel column chromatography is the most effective method. A solvent system with a low polarity, such as a hexane/ethyl acetate gradient, can be used to separate the isomers.[6]

  • Recrystallization: If a significant amount of a single isomer is present, fractional recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) may be attempted.

II. Sandmeyer Reaction of 5-Amino-1-naphthalenol: A Regioselective but Multi-Step Alternative

The Sandmeyer reaction offers excellent regiochemical control, making it a reliable method for synthesizing this compound.[7][8] This route involves the diazotization of 5-amino-1-naphthalenol to form a diazonium salt, followed by a copper(I) bromide-mediated substitution.[9][10]

Experimental Workflow: Sandmeyer Reaction

Sandmeyer Reaction Workflow cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Purification A 5-Amino-1-naphthalenol B Arenediazonium Salt A->B NaNO2, HBr 0-5 °C C This compound B->C CuBr D Pure Product C->D Column Chromatography / Recrystallization

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Troubleshooting Guide: Sandmeyer Reaction

Question: The diazotization of 5-amino-1-naphthalenol appears incomplete or results in a dark, tarry mixture. What could be the cause?

Answer: Successful diazotization is critical for a good yield. Here are some key factors to consider:

  • Temperature Control: The reaction is highly exothermic and the diazonium salt is unstable at higher temperatures. Maintain the temperature strictly between 0 and 5 °C using an ice-salt bath.

  • Acid Concentration: A sufficient excess of acid (e.g., HBr) is necessary to prevent the coupling of the diazonium salt with the unreacted amine.

  • Purity of Starting Material: 5-Amino-1-naphthalenol can oxidize over time.[11] Use a pure, preferably freshly recrystallized, starting material.

  • Nitrous Acid Addition: Add the sodium nitrite solution slowly and subsurface to ensure it reacts completely with the amine and to avoid localized overheating.

Question: The yield of this compound in the Sandmeyer step is low, and I observe the formation of a significant amount of 1-naphthalenol as a byproduct.

Answer: This indicates that the diazonium group is being replaced by a hydroxyl group instead of a bromide.

  • Copper(I) Bromide Quality: The Cu(I)Br catalyst should be pure and freshly prepared or properly stored under an inert atmosphere to avoid oxidation to Cu(II), which is less effective.

  • Reaction Conditions: The Sandmeyer reaction is typically performed by adding the cold diazonium salt solution to a heated solution of CuBr. Ensure the CuBr solution is at the optimal temperature (often between 60-100 °C) before adding the diazonium salt.

  • Premature Decomposition: If the diazonium salt solution is allowed to warm up before being added to the copper catalyst, it will decompose to the phenol. Keep the diazonium salt solution cold at all times.

Frequently Asked Questions (FAQs): Sandmeyer Reaction

Q1: Is it necessary to isolate the diazonium salt?

A1: No, it is generally not recommended to isolate the diazonium salt as it can be explosive when dry. The diazotization is typically performed in situ, and the resulting cold aqueous solution is used directly in the subsequent Sandmeyer reaction.

Q2: Can I use other copper sources for the Sandmeyer reaction?

A2: While Cu(I)Br is the standard reagent for bromination, other copper sources can be used, though they may be less effective. For example, a Gattermann reaction, which uses copper powder in the presence of HBr, is a possible alternative.[12]

III. Synthesis via 5-Bromo-1-methoxynaphthalene: A Protective Group Strategy

This approach involves the methylation of 1-naphthalenol, followed by bromination of the resulting 1-methoxynaphthalene, and subsequent deprotection (ether cleavage) to yield this compound. This multi-step process can offer better control over regioselectivity.

Experimental Workflow: Protective Group Strategy

Protective Group Strategy A 1-Naphthalenol B 1-Methoxynaphthalene A->B Williamson Ether Synthesis (e.g., (CH₃)₂SO₄, NaOH) C 5-Bromo-1-methoxynaphthalene B->C Bromination (e.g., Br₂, solvent) D This compound C->D Ether Cleavage (e.g., HBr, BBr₃) E Pure Product D->E Purification

Caption: Workflow for the synthesis of this compound using a methoxy protecting group.

Troubleshooting Guide: Protective Group Strategy

Question: The methylation of 1-naphthalenol (Williamson ether synthesis) is incomplete. How can I drive the reaction to completion?

Answer: Incomplete methylation can be due to several factors:

  • Base Strength: Ensure a strong enough base (e.g., sodium hydride or potassium carbonate) is used to fully deprotonate the phenolic hydroxyl group.

  • Reagent Purity: Use anhydrous solvents and ensure the methylating agent (e.g., dimethyl sulfate or methyl iodide) is of high purity.[3]

  • Reaction Time and Temperature: The reaction may require heating or extended reaction times. Monitor the reaction by TLC to determine the optimal conditions.

Question: The bromination of 1-methoxynaphthalene gives a mixture of isomers. How can I improve the selectivity for the 5-position?

Answer: The methoxy group is also an ortho-, para-director. However, the regioselectivity of bromination can be influenced by:

  • Reaction Conditions: Similar to the direct bromination of 1-naphthalenol, low temperatures and slow addition of the brominating agent can improve selectivity.

  • Solvent Effects: The choice of solvent can play a crucial role. Experiment with different solvents to find the optimal conditions for favoring the 5-bromo isomer.

Question: The ether cleavage of 5-bromo-1-methoxynaphthalene is giving a low yield or is incomplete.

Answer: Cleavage of aryl methyl ethers requires harsh conditions.

  • Reagent Choice: Strong acids like HBr or Lewis acids like boron tribromide (BBr₃) are typically required.[4][5] BBr₃ is often more effective and can be used at lower temperatures.

  • Reaction Time and Temperature: The reaction may require prolonged heating at reflux. Monitor the reaction by TLC to determine when the starting material has been consumed.

  • Work-up Procedure: Careful work-up is necessary to neutralize the strong acid and isolate the product. An aqueous work-up followed by extraction is standard.

Frequently Asked Questions (FAQs): Protective Group Strategy

Q1: Are there any safety concerns with using dimethyl sulfate as a methylating agent?

A1: Yes, dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Q2: What are some alternative methods for ether cleavage?

A2: Besides HBr and BBr₃, other reagents such as pyridinium hydrochloride or a mixture of trimethylsilyl iodide (TMSI) can also be used for the cleavage of aryl methyl ethers. The choice of reagent will depend on the specific substrate and the desired reaction conditions.

IV. Purification and Characterization

Technique Purpose Typical Conditions/Parameters
Thin Layer Chromatography (TLC) Reaction monitoring and fraction analysisSilica gel plates; Eluent: Hexane/Ethyl Acetate (e.g., 9:1 to 4:1 v/v)
Column Chromatography Purification of crude productSilica gel (230-400 mesh); Eluent: Gradient of Hexane/Ethyl Acetate
Recrystallization Final purification of the solid productSolvents: Ethanol/water, Toluene/Hexane, or Chloroform
¹H NMR Spectroscopy Structural confirmationSolvent: CDCl₃ or DMSO-d₆. Expect characteristic aromatic proton signals.
¹³C NMR Spectroscopy Structural confirmationSolvent: CDCl₃ or DMSO-d₆. Expect signals for 10 aromatic carbons.
Mass Spectrometry Molecular weight determinationLook for the molecular ion peak and the characteristic isotopic pattern of bromine.

V. References

  • PrepChem. (n.d.). Synthesis of 5-bromo-1-methoxymethoxy naphthalene. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). 5-Bromo-1-naphthol 52927-23-8 wiki. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Gattermann reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to 1-Methoxynaphthalene: Properties, Synthesis, and Applications. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-Bromo-5-methoxynaphthalene synthesis. Retrieved from --INVALID-LINK--

  • NIH National Library of Medicine. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Retrieved from --INVALID-LINK--

  • NIH National Library of Medicine. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(Aminomethyl)-5-bromonaphthalene. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--

  • NIH National Library of Medicine. (n.d.). A general electrochemical strategy for the Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from --INVALID-LINK--

  • NIH National Library of Medicine. (n.d.). 1-Bromo-5-methoxynaphthalene. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Ether cleavage. Retrieved from --INVALID-LINK--

  • YouTube. (2021). Sandmeyer Reactions. Retrieved from --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). Learning outcome 32: Hydroxy compounds 32.2: Phenol. Retrieved from --INVALID-LINK--

  • ChemSynthesis. (n.d.). 4-bromo-1-naphthol. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Retrieved from --INVALID-LINK--

  • Michigan State University. (n.d.). Ether Cleavage. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-Bromo-1-naphthol. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. Retrieved from --INVALID-LINK--

  • NIH National Library of Medicine. (n.d.). 5-Amino-1-naphthol. Retrieved from --INVALID-LINK--

  • NIH National Library of Medicine. (n.d.). 1-Methoxynaphthalene. Retrieved from --INVALID-LINK--

  • NIH National Library of Medicine. (n.d.). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1,4-aminonaphthol hydrochloride. Retrieved from --INVALID-LINK--

  • University of Glasgow. (n.d.). EXPERIMENTS ON THE PREPARATION OP AMINOHYDROXYNAPHTHOIC ACIDS. Retrieved from --INVALID-LINK--

  • YouTube. (2020). Polycyclic Electrophilic Aromatic Substitution Naphthalene. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-Amino-1-naphthol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102757322A - Preparation method of 1-methoxynaphthalene. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Selective synthesis of 8‐bromonaphthalene‐1‐boronic acid 1 and.... Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5874547A - Diazotization of amines. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 6-bromo-2-naphthol. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of 5-Bromo-1-pentyne. Retrieved from --INVALID-LINK--

References

Side reactions in the bromination of 1-naphthol and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 1-naphthol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, we will delve into the common side reactions encountered during the electrophilic bromination of 1-naphthol and provide robust, field-proven strategies for their prevention and control. Our focus is on providing not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when brominating 1-naphthol?

A1: The two most significant side reactions are polybromination and oxidation . The hydroxyl group of 1-naphthol is a strong activating group, making the naphthalene ring highly susceptible to electrophilic attack.[1] This high reactivity can easily lead to the addition of multiple bromine atoms, resulting in di- and tri-brominated products.[2][3] Additionally, 1-naphthol and its brominated derivatives can be sensitive to oxidation, especially under harsh reaction conditions, leading to the formation of colored impurities, primarily naphthoquinones.[4][5]

Q2: I'm observing the formation of multiple brominated products. How can I improve the selectivity for mono-bromination, specifically at the 4-position?

A2: Achieving high regioselectivity for 4-bromo-1-naphthol is a common challenge. The hydroxyl group directs electrophilic substitution to the ortho (position 2) and para (position 4) positions.[1] Due to steric hindrance from the fused ring system, the para-position is generally favored.[1] However, to minimize the formation of 2-bromo-1-naphthol and dibrominated species (like 2,4-dibromo-1-naphthol), precise control over reaction conditions is crucial. Key strategies include:

  • Choice of Brominating Agent: Using a milder brominating agent than elemental bromine (Br₂) can significantly enhance selectivity. N-Bromosuccinimide (NBS) is a widely used alternative that provides a slow, controlled release of electrophilic bromine.[2][6][7][8]

  • Solvent Selection: The polarity of the solvent plays a critical role.[9][10] Non-polar solvents, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), can temper the reactivity of the brominating agent and favor mono-substitution.[9] In contrast, polar protic solvents like acetic acid or water can enhance the electrophilicity of bromine, often leading to over-bromination.[9][10]

  • Temperature Control: Running the reaction at low temperatures (e.g., 0 °C to room temperature) helps to moderate the reaction rate and improve selectivity by minimizing the activation energy available for subsequent bromination steps.

Q3: My reaction mixture is turning dark, and I'm isolating colored impurities. What is causing this, and how can I prevent it?

A3: The formation of a dark color is typically indicative of oxidation, leading to quinone-type byproducts.[4][11] 1-Naphthol is susceptible to oxidation, and this can be exacerbated by the presence of excess bromine, strong acids, or exposure to light and air. To mitigate this:

  • Use Stoichiometric Amounts of Brominating Agent: Carefully control the stoichiometry to avoid having an excess of the oxidizing brominating agent present after the desired reaction is complete.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation.

  • Control of pH: In aqueous brominations, maintaining the pH between 6.5 and 9.5 can help to control the reaction and minimize side reactions.[12]

  • Purification: If oxidation does occur, the resulting quinones can often be removed through column chromatography or recrystallization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 4-bromo-1-naphthol • Over-bromination leading to polybrominated products.• Competing reaction at the 2-position.• Incomplete reaction.• Switch to a milder brominating agent like NBS.[2][6]• Use a non-polar solvent (e.g., CH₂Cl₂, CCl₄).• Lower the reaction temperature.• Monitor the reaction progress carefully using TLC to stop it at the optimal time.
Formation of 2,4-dibromo-1-naphthol • Highly activating nature of the hydroxyl group.• Use of a harsh brominating agent (e.g., excess Br₂).• Use of a polar, activating solvent.• Use exactly one equivalent of the brominating agent.• Employ NBS in a non-polar solvent.[2][13]• Consider using a protecting group for the hydroxyl function if dibromination remains a persistent issue.
Presence of Colored Impurities • Oxidation of 1-naphthol or the product to naphthoquinones.[4][11]• Reaction conducted in the presence of air/light.• Run the reaction under an inert atmosphere (N₂ or Ar).• Use freshly distilled solvents and purified reagents.• Minimize exposure to light by wrapping the reaction vessel in foil.• Purify the crude product via column chromatography or recrystallization.
Inconsistent Reaction Times • Impure reagents.• Fluctuations in reaction temperature.• Use freshly purified 1-naphthol and recrystallized NBS. Impure NBS can contain bromine, leading to uncontrolled reactions.[6]• Maintain a stable reaction temperature using an ice bath or a temperature-controlled reaction block.

Experimental Protocols

Protocol 1: Selective Mono-bromination of 1-Naphthol using NBS

This protocol is optimized for the selective synthesis of 4-bromo-1-naphthol, minimizing polybromination.

Materials:

  • 1-Naphthol

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 1-naphthol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the 1-naphthol spot), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure 4-bromo-1-naphthol.

Mechanistic Insights & Control Strategies

Understanding the Reaction Pathway

The bromination of 1-naphthol is a classic example of electrophilic aromatic substitution. The hydroxyl group strongly activates the naphthalene ring towards electrophiles, with the electron density being highest at the ortho (C2) and para (C4) positions.

Caption: Workflow for the selective bromination of 1-naphthol.

The Critical Role of the Brominating Agent

The choice of brominating agent is paramount in controlling the reaction's outcome.

Brominating Agent Characteristics Typical Side Reactions
Elemental Bromine (Br₂) Highly reactive, strong electrophile.Polybromination, oxidation.
N-Bromosuccinimide (NBS) Milder, solid reagent. Provides a low concentration of Br₂ in situ.Reduced polybromination. Can initiate radical reactions if not used correctly.[6]
Bromine in Acetic Acid Polar solvent enhances the electrophilicity of Br₂.High incidence of polybromination.[14]

To prevent unwanted side reactions, particularly polybromination, it is crucial to avoid highly reactive brominating systems. NBS provides a controlled source of electrophilic bromine, thereby favoring mono-substitution.[2]

Visualizing Prevention Strategies

The key to a successful bromination of 1-naphthol lies in balancing the inherent reactivity of the substrate with the strength of the brominating system.

Prevention_Strategies Start Bromination of 1-Naphthol ControlReactivity Control Reactivity Start->ControlReactivity Polybromination Polybromination Oxidation Oxidation ControlReactivity->Polybromination If Uncontrolled ControlReactivity->Oxidation If Uncontrolled MildAgent Use Mild Brominating Agent (e.g., NBS) ControlReactivity->MildAgent Prevention NonPolarSolvent Use Non-Polar Solvent (e.g., CH₂Cl₂) ControlReactivity->NonPolarSolvent Prevention LowTemp Low Temperature (0 °C) ControlReactivity->LowTemp Prevention InertAtmosphere Inert Atmosphere (N₂ or Ar) ControlReactivity->InertAtmosphere Prevention Stoichiometry Control Stoichiometry ControlReactivity->Stoichiometry Prevention DesiredProduct Selective 4-Bromo-1-naphthol MildAgent->DesiredProduct NonPolarSolvent->DesiredProduct LowTemp->DesiredProduct InertAtmosphere->DesiredProduct Stoichiometry->DesiredProduct

Caption: Decision tree for preventing side reactions.

By implementing these control measures, researchers can effectively steer the reaction towards the desired mono-brominated product, minimizing the formation of impurities and simplifying downstream purification efforts. This technical guide serves as a foundational resource for troubleshooting and optimizing the bromination of 1-naphthol in your laboratory.

References

Technical Support Center: Purification of 5-Bromonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-Bromonaphthalen-1-ol (CAS: 52927-23-8). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your compound.

Section 1: Preliminary Assessment & Common Impurities

Before attempting purification, a preliminary assessment of your crude material is essential. This step helps in selecting the most appropriate purification strategy.

Q1: How can I quickly assess the purity of my crude this compound?

A1: Thin-Layer Chromatography (TLC) is the most efficient method for a rapid qualitative assessment. A single spot on the TLC plate is a good indication of high purity, whereas multiple spots suggest the presence of impurities.[1]

  • Recommended TLC Conditions:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A starting mixture of 20-30% Ethyl Acetate in Hexane (v/v) is recommended. The polarity can be adjusted to achieve optimal separation.

    • Visualization: The aromatic rings in this compound and many common impurities are UV active, allowing for visualization under a UV lamp (254 nm). Staining with a potassium permanganate solution can also be effective, as it reacts with the hydroxyl group.[1]

Q2: What are the most likely impurities in my crude sample?

A2: The nature of impurities is highly dependent on the synthetic route used. However, common contaminants may include:

  • Unreacted Starting Materials: Such as 1-naphthol.

  • Isomeric Byproducts: Depending on the regioselectivity of the bromination reaction, other isomers like 8-bromo-1-naphthol or 5-bromo-2-naphthol could be present.[2][3]

  • Over-brominated Products: Dibromonaphthalenes can form if the reaction conditions are not carefully controlled.[4]

  • Residual Solvents and Reagents: Solvents from the reaction or workup, and residual acids or bases.

Section 2: Core Purification Methodologies

Recrystallization and column chromatography are the two primary methods for purifying crude this compound on a laboratory scale.

Method 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

  • Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Use the table below as a starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Confirm purity by melting point analysis and TLC.

Solvent SystemRationale & Expected Outcome
Toluene A good choice for many aromatic compounds. Its high boiling point allows for a large solubility differential.
Ethanol/Water A polar protic system. Dissolve the crude compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Reheat to clarify and then cool.
Hexane/Ethyl Acetate A non-polar/polar aprotic system. Dissolve in a minimum of hot ethyl acetate and add hot hexane until turbidity appears. This is effective for removing more polar impurities.
Method 2: Flash Column Chromatography

When impurities have similar solubility profiles to the product, or when dealing with complex mixtures, flash column chromatography is the preferred method.

  • Solvent System Selection: Using TLC, identify a solvent system that provides good separation between your product and impurities. An ideal system gives the product an Rf value of approximately 0.3-0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. A uniform packing is critical for good separation.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column. This "dry loading" technique generally results in better separation than loading a concentrated liquid sample.

  • Elution: Begin eluting the column with the chosen mobile phase. Apply positive pressure (using air or nitrogen) to achieve a solvent flow rate of approximately 2 inches/minute.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q3: I'm trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute precipitates as a liquid instead of a solid. This typically happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.[1]

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil completely.

    • Add a small amount of additional hot solvent to decrease the saturation level.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

    • If the problem persists, consider using a different solvent system with a lower boiling point.

Q4: My recovery from recrystallization is very low. How can I improve the yield?

A4: Low recovery is a common issue and can often be rectified.

  • Troubleshooting Steps:

    • Excess Solvent: You may have used too much solvent to dissolve the crude product. The goal is to create a saturated solution at high temperature. Next time, use less solvent. For the current batch, you can try to carefully evaporate some of the solvent and re-cool the solution.

    • Premature Crystallization: If you performed a hot filtration, the product might have crystallized on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

    • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.

    • Check the Filtrate: Use TLC to check the mother liquor (the filtrate). If a significant amount of product remains, you may need to concentrate the filtrate and cool it again to obtain a second crop of crystals.

Q5: My compounds are not separating well on the silica gel column. What can I do to improve this?

A5: Poor separation is usually due to an incorrect mobile phase or a poorly packed column.[1]

  • Troubleshooting Steps:

    • Optimize Mobile Phase: The initial TLC analysis is critical. Your chosen solvent system may be too polar, causing all compounds to elute too quickly (high Rf values). Try a less polar mobile phase (e.g., decrease the percentage of ethyl acetate in hexane).

    • Check Column Packing: A poorly packed column with channels or cracks will lead to band broadening and inefficient separation. Repack the column carefully.

    • Sample Band Width: Ensure you load the sample in a highly concentrated, narrow band. A broad initial band will result in poor separation from the start.[1]

    • Mass Overload: If you load too much crude material onto the column, it can lead to broad, tailing peaks that overlap.[5] Reduce the amount of sample or use a larger column.

Q6: My purified compound looks clean by TLC, but the melting point is still broad and lower than the literature value. Why?

A6: This indicates that impurities are still present, even if they are not visible by TLC.

  • Troubleshooting Steps:

    • Co-eluting Impurity: An impurity may have a very similar Rf value to your product in the TLC system you used. Try developing the TLC plate in a different solvent system to see if you can resolve the spots.

    • Residual Solvent: The broad melting point could be due to trapped solvent in the crystal lattice. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating.

    • Consider a Second Purification: If an impurity is confirmed, a second purification step may be necessary. For example, if you initially used recrystallization, follow up with column chromatography, or vice versa. Sublimation can also be a powerful technique for removing trace non-volatile impurities.

Section 4: Visualized Workflows

Diagram 1: Purification Method Selection

Purification_Decision_Tree start Crude this compound tlc Run TLC Analysis start->tlc check_spots How many spots? tlc->check_spots one_spot One major spot with minor impurities check_spots->one_spot  Few multi_spots Multiple spots of similar intensity check_spots->multi_spots Many / Complex recrystallize Attempt Recrystallization one_spot->recrystallize chromatography Perform Column Chromatography multi_spots->chromatography purity_check Check Purity (TLC, MP) recrystallize->purity_check chromatography->purity_check success Pure Product purity_check->success

Caption: Decision tree for selecting a primary purification method.

Diagram 2: Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Recrystallization Attempt issue What is the issue? start->issue oiling_out Product 'Oiled Out' issue->oiling_out Oiling low_yield Low Recovery issue->low_yield Yield no_crystals No Crystals Formed issue->no_crystals Formation sol_oil Re-heat & Add more solvent. Cool slowly. oiling_out->sol_oil sol_yield Concentrate mother liquor. Check for premature crystallization. low_yield->sol_yield sol_nocrystal Supersaturated? Scratch flask. Add seed crystal. Cool in ice bath. no_crystals->sol_nocrystal reassess Re-evaluate solvent choice sol_oil->reassess sol_yield->reassess sol_nocrystal->reassess

Caption: Workflow for troubleshooting common recrystallization problems.

Section 5: Safety Precautions

This compound is a chemical that requires careful handling.

  • Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] Avoid dust formation.[6]

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Bromonaphthalen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the unique challenges presented by 5-Bromonaphthalen-1-OL. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions involving this specific substrate. Here, we will move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimization, ensuring the scientific integrity and success of your experiments.

The presence of a hydroxyl group on the naphthalene core in this compound introduces specific considerations that can significantly impact the catalytic cycle. This guide is structured in a question-and-answer format to directly address the potential issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Catalyst System and Loading Issues

Question 1: I am observing very low to no product yield in my Suzuki coupling of this compound. What is a common starting point for troubleshooting?

Answer: Low or no yield in the Suzuki coupling of this compound can often be traced back to the catalyst system. The primary areas to investigate are the choice and loading of the palladium catalyst and the associated ligand.

  • Catalyst Inactivation: The hydroxyl group of your substrate can potentially chelate with the palladium center, leading to an inactive catalyst.[1]

  • Suboptimal Catalyst Loading: While the temptation may be to use a high catalyst loading to drive the reaction, this can sometimes lead to an increase in side reactions. Conversely, too low a loading may result in a sluggish or incomplete reaction.[2]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[3] For an electron-rich and potentially coordinating substrate like this compound, a bulky and electron-rich phosphine ligand is often a good choice.[4][5]

Question 2: What is a typical catalyst loading range for a Suzuki coupling with a substrate like this compound, and how do I optimize it?

Answer: A typical starting point for palladium catalyst loading in Suzuki-Miyaura reactions is between 0.5 and 5 mol%.[6] However, for challenging substrates, optimization is key. For particularly efficient catalyst systems, loadings can be much lower.[7][8]

Optimization Strategy:

  • Initial Screening: Start with a catalyst loading of 1-2 mol% of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand (e.g., SPhos, XPhos) with a Pd:ligand ratio of 1:2.

  • Incremental Reduction: If the reaction proceeds with a good yield, you can attempt to reduce the catalyst loading in increments (e.g., to 0.5 mol%, 0.1 mol%, and even lower) to improve the cost-effectiveness and reduce palladium contamination in your product.[9]

  • Incremental Increase: If the initial reaction is sluggish, consider a modest increase in catalyst loading (e.g., to 3-5 mol%). However, be mindful that this may also increase the rate of side reactions.

Catalyst Loading (mol%)Expected OutcomeTroubleshooting Considerations
< 0.1 Ideal for process efficiency; requires a highly active catalyst system.May result in incomplete conversion if the catalyst is not sufficiently active or deactivates.
0.5 - 2.0 Good starting range for initial screening.Balances reactivity with cost and potential for side reactions.
2.0 - 5.0 Used for challenging substrates or to accelerate slow reactions.Increased risk of side reactions and higher cost.
> 5.0 Generally not recommended unless all other options are exhausted.High cost and significant potential for side product formation.

Question 3: I am seeing a black precipitate form in my reaction, and the conversion has stalled. What is happening and how can I prevent it?

Answer: The black precipitate is likely palladium black, which is formed from the agglomeration of palladium nanoparticles.[10] This is a common sign of catalyst deactivation and can lead to a stalled reaction.

Causes and Solutions:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).[5][11]

  • High Temperature: Excessive heat can accelerate catalyst decomposition. While Suzuki couplings often require elevated temperatures, monitor for signs of decomposition if you are pushing the temperature too high.[11]

  • Inadequate Ligand Protection: The ligand stabilizes the palladium nanoparticles. If the ligand is not effective or is used in an insufficient amount, the nanoparticles can agglomerate. Consider using a bulkier or more electron-rich ligand.

Section 2: Substrate-Specific Challenges with this compound

Question 4: Could the hydroxyl group on my this compound be interfering with the reaction?

Answer: Yes, the hydroxyl group can present several challenges:

  • Chelation: As mentioned, the hydroxyl group can chelate to the palladium center, inhibiting its catalytic activity. The use of bulky ligands can often mitigate this by sterically hindering this interaction.[1]

  • Acid-Base Chemistry: The phenolic proton is acidic and can react with the base, potentially altering the reaction conditions.

  • Solubility Issues: The polarity of the hydroxyl group can affect the solubility of your substrate in common Suzuki coupling solvents.

Solutions:

  • Protecting the Hydroxyl Group: A straightforward solution is to protect the hydroxyl group as a methyl ether, silyl ether, or another suitable protecting group. This eliminates the potential for chelation and unwanted acid-base reactions.

  • Ligand Screening: If protection is not desirable, screening a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is crucial.[1][4] These ligands can often overcome the inhibitory effects of the hydroxyl group.

Question 5: My reaction is sluggish despite using a standard catalyst system. Could the electronic nature of this compound be the problem?

Answer: Yes, the electronic properties of the aryl halide play a significant role in the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[8] The hydroxyl group is an electron-donating group, which enriches the naphthalene ring system with electron density. This can make the oxidative addition of the palladium catalyst to the carbon-bromine bond more difficult compared to electron-deficient aryl bromides.[12][13]

Strategies to Overcome This:

  • Use of Electron-Rich Ligands: Electron-rich ligands can enhance the electron density on the palladium center, which in turn facilitates the oxidative addition to the electron-rich aryl bromide.[12]

  • Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. However, this must be balanced against the risk of catalyst decomposition.[14]

  • Choice of Palladium Pre-catalyst: Using a Pd(0) source like Pd₂(dba)₃ might be more effective than a Pd(II) source like Pd(OAc)₂ which requires in-situ reduction.[15]

Section 3: Side Reactions and Impurities

Question 6: I am observing a significant amount of a byproduct that appears to be a dimer of my boronic acid (homocoupling). What causes this and how can I minimize it?

Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings. The primary cause is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[11]

Minimization Strategies:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly de-oxygenated.[16]

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce the amount of Pd(II) species present that can promote homocoupling.[12]

  • Stoichiometry Control: Using a slight excess of the aryl halide (this compound) can help to ensure that the boronic acid is consumed in the desired cross-coupling reaction.

Question 7: Another major impurity I see is the debrominated starting material (naphthalen-1-ol). What is the cause of this protodeboronation?

Answer: The replacement of the bromine atom with a hydrogen atom is a side reaction known as hydrodehalogenation. This can occur through various pathways, often involving a palladium-hydride species.

Potential Causes and Solutions:

  • Source of Hydride: The hydride can originate from solvents (like alcohols), the base, or even water in the reaction mixture.

  • Inefficient Transmetalation: If the transmetalation step is slow, the intermediate aryl-palladium-bromide complex has a longer lifetime and a greater chance to undergo side reactions.

  • Optimization:

    • Choice of Base: Using anhydrous, finely powdered bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[16]

    • Solvent Choice: Using aprotic solvents may reduce the availability of proton sources.

    • Efficient Catalyst System: A highly active catalyst system that promotes rapid transmetalation will minimize the lifetime of the intermediate that can lead to hydrodehalogenation.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization

This protocol outlines a systematic approach to optimizing the palladium catalyst loading for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium pre-catalyst and ligand in the chosen reaction solvent. Add the appropriate volume of this stock solution to the reaction flask to achieve the desired catalyst loading (e.g., start with 1 mol%).

  • Solvent Addition: Add the remaining degassed solvent to the reaction flask to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Workup and Analysis: Once the reaction is complete (or has stalled), cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR or GC-MS to determine the yield and identify any major side products.

  • Optimization: Based on the results, adjust the catalyst loading, ligand, base, solvent, and temperature in subsequent experiments to maximize the yield of the desired product.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield with this compound check_catalyst Check Catalyst System: - Fresh Catalyst/Ligand? - Proper Loading? start->check_catalyst optimize_catalyst Optimize Catalyst Loading (0.5-5 mol%) check_catalyst->optimize_catalyst No check_conditions Review Reaction Conditions: - Inert Atmosphere? - Degassed Solvents? check_catalyst->check_conditions Yes screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) optimize_catalyst->screen_ligands protect_oh Consider Protecting Hydroxyl Group screen_ligands->protect_oh success Improved Yield protect_oh->success optimize_conditions Optimize Temperature and Base check_conditions->optimize_conditions No analyze_byproducts Analyze Side Products: - Homocoupling? - Hydrodehalogenation? check_conditions->analyze_byproducts Yes optimize_conditions->success adjust_stoichiometry Adjust Ar-Br / Boronic Acid Ratio analyze_byproducts->adjust_stoichiometry Homocoupling change_base_solvent Change Base/Solvent System analyze_byproducts->change_base_solvent Hydrodehalogenation adjust_stoichiometry->success change_base_solvent->success

Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: A Troubleshooting Guide for Heck Reactions Involving 5-Bromonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Heck reaction, with a specific focus on the unique challenges presented by 5-Bromonaphthalen-1-ol. Our aim is to equip you with the expertise to navigate common experimental hurdles and achieve successful outcomes in your coupling reactions.

Introduction to the Challenges with this compound in Heck Reactions

The Heck reaction, a cornerstone of modern organic synthesis for carbon-carbon bond formation, couples an unsaturated halide with an alkene using a palladium catalyst and a base.[1] While a powerful tool, its success with specific substrates like this compound can be elusive. This particular substrate presents a unique combination of an electron-rich naphthalene ring system and a potentially reactive hydroxyl group, which can lead to a variety of complications. The electron-donating nature of the hydroxyl group can decrease the reactivity of the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[2] Furthermore, the acidic proton of the hydroxyl group can interact with the base, influencing the reaction environment.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Heck reaction with this compound is showing no or very low conversion. What are the likely causes and how can I fix it?

Low or no conversion is a common frustration. Let's break down the potential culprits and their solutions.

Potential Cause 1: Inactive Catalyst

The active catalyst in the Heck reaction is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂.[1] Inefficient reduction to Pd(0) or deactivation of the active catalyst can halt the reaction.

  • Troubleshooting Steps:

    • Ensure Anaerobic Conditions: The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

    • Catalyst Precursor Choice: Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.

    • Ligand Selection: For electron-rich aryl bromides like this compound, electron-rich and bulky phosphine ligands can promote the oxidative addition step.[2] Consider ligands such as P(t-Bu)₃, XPhos, or SPhos.

Potential Cause 2: Inappropriate Base Selection

The base plays a crucial role in the Heck reaction, primarily to neutralize the hydrogen halide formed during the catalytic cycle.[1] For this compound, the choice of base is particularly critical due to the acidic phenolic proton (predicted pKa ≈ 8.93).[3]

  • Troubleshooting Steps:

    • Base Strength: A base that is too strong may deprotonate the hydroxyl group, forming a phenoxide. This can alter the electronic properties of the substrate and potentially coordinate to the palladium center, inhibiting catalysis. A moderately weak inorganic base like K₂CO₃ or Cs₂CO₃ is often a good starting point. Organic bases like triethylamine (Et₃N) can also be effective.[1]

    • Solubility: Ensure the chosen base has adequate solubility in the reaction solvent.

Potential Cause 3: Sub-optimal Reaction Temperature

Heck reactions are often sensitive to temperature. Too low a temperature may not provide sufficient energy to overcome the activation barrier, especially for a less reactive substrate. Conversely, excessively high temperatures can lead to catalyst decomposition.

  • Troubleshooting Steps:

    • Incremental Increase: If you observe no reaction at a lower temperature (e.g., 80 °C), try incrementally increasing the temperature in 10-20 °C intervals.

    • Monitor for Decomposition: Be vigilant for the formation of a black precipitate (palladium black), which indicates catalyst decomposition. If this occurs, a lower temperature with a more active catalyst system may be necessary.

Q2: I'm observing the formation of side products in my reaction. What are they and how can I minimize them?

Side product formation can complicate purification and reduce the yield of your desired product. Here are some common side reactions with this compound.

Potential Side Reaction 1: Homocoupling of this compound

This results in the formation of a binaphthol derivative.

  • Cause: This is often promoted by high temperatures and certain catalyst/ligand combinations.

  • Mitigation:

    • Lower the reaction temperature.

    • Screen different phosphine ligands. Less bulky ligands may sometimes reduce homocoupling.

    • Ensure a gradual addition of the palladium catalyst.

Potential Side Reaction 2: Heck Oxyarylation (Intramolecular Cyclization)

The hydroxyl group can participate in the reaction, leading to the formation of a furan-fused naphthalene ring system.

  • Cause: This intramolecular pathway can become competitive, especially with certain alkenes and reaction conditions that favor cyclization.

  • Mitigation:

    • Protecting the Hydroxyl Group: The most effective way to prevent this is to protect the hydroxyl group as an ether (e.g., methyl or benzyl ether) or a silyl ether. This will prevent its participation in the reaction. The protecting group can be removed in a subsequent step.

    • Ligand Choice: Certain ligands may favor the intermolecular Heck pathway over intramolecular cyclization. Experiment with different ligands to find the optimal one for your desired transformation.

Potential Side Reaction 3: Reduction of this compound

This leads to the formation of 1-naphthol.

  • Cause: This can occur in the presence of a hydrogen source and a catalytically active palladium species. The hydrogen source can sometimes be the solvent or additives.

  • Mitigation:

    • Ensure anhydrous and high-purity solvents.

    • Avoid using solvents that can act as hydrogen donors under the reaction conditions.

Experimental Protocols

Standard Protocol for Heck Reaction of this compound with an Acrylate

This protocol provides a starting point for your experiments. Optimization of the parameters outlined below will likely be necessary.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF or DMAc)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and the phosphine ligand (0.04 equiv).

  • Add the base (2.0 equiv).

  • Add the anhydrous, degassed solvent.

  • Add the alkene (1.5 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Protection of the Hydroxyl Group (Methylation)

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous DMF

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DMF at 0 °C, add NaH (1.2 equiv) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 equiv) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield 5-bromo-1-methoxynaphthalene.

Visualizing the Heck Reaction and Troubleshooting

The Heck Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X ArPd(II)XL2 ArPd(II)XL2 Oxidative\nAddition->ArPd(II)XL2 Alkene\nCoordination Alkene Coordination ArPd(II)XL2->Alkene\nCoordination Alkene Carbopalladation Carbopalladation Alkene\nCoordination->Carbopalladation beta-Hydride\nElimination beta-Hydride Elimination Carbopalladation->beta-Hydride\nElimination HPd(II)XL2 HPd(II)XL2 beta-Hydride\nElimination->HPd(II)XL2 Reductive\nElimination Reductive Elimination HPd(II)XL2->Reductive\nElimination Base Reductive\nElimination->Pd(0)L2 Product + HB + X-

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low/No Conversion Check_Inert Verify Inert Atmosphere and Degassed Reagents Start->Check_Inert Optimize_Temp Optimize Reaction Temperature (Incremental Increase) Check_Inert->Optimize_Temp Change_Catalyst Screen Catalyst Precursor (e.g., Pd(0) source) Optimize_Temp->Change_Catalyst Change_Ligand Screen Phosphine Ligands (Bulky, Electron-Rich) Change_Catalyst->Change_Ligand Change_Base Optimize Base (Consider pKa and Solubility) Change_Ligand->Change_Base Protect_OH Protect Hydroxyl Group Change_Base->Protect_OH Success Successful Reaction Protect_OH->Success

Caption: A systematic workflow for troubleshooting low conversion.

Summary of Key Parameters and Recommendations

ParameterRecommendation for this compoundRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd(0) catalystPd(II) sources are common, but direct use of Pd(0) can sometimes be more efficient.
Ligand Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos)To facilitate the oxidative addition of the electron-rich aryl bromide.
Base Moderate inorganic bases (K₂CO₃, Cs₂CO₃) or organic bases (Et₃N)To avoid deprotonation of the phenol while still neutralizing the generated acid.
Solvent Anhydrous, degassed polar aprotic solvents (DMF, DMAc, NMP)To ensure solubility of reagents and maintain a stable catalytic system.
Temperature 100-140 °C (requires optimization)To provide sufficient energy for the reaction without causing catalyst decomposition.
Hydroxyl Group Consider protection (e.g., as a methyl ether) if side reactions are observedTo prevent intramolecular cyclization (Heck oxyarylation) or catalyst inhibition.

References

Preventing debromination of 5-Bromonaphthalen-1-OL under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromonaphthalen-1-ol. This guide provides in-depth troubleshooting advice and validated protocols to address a common and frustrating challenge: unwanted debromination during synthetic transformations. Our goal is to equip you with the mechanistic understanding and practical solutions needed to optimize your reactions and ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of naphthalen-1-ol in my reaction mixture. What is causing this debromination?

A1: The conversion of this compound to naphthalen-1-ol is a reductive dehalogenation side reaction. This occurs when the bromine atom is replaced by a hydrogen atom. There are several common mechanistic pathways that can lead to this undesired outcome, often facilitated by the very reagents you are using for your primary transformation.

The three primary mechanisms are:

  • Palladium-Hydride Mediated Reduction: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), palladium-hydride (Pd-H) species can form. These species can arise from various sources, including solvents (like alcohols), amine bases, or even trace water.[1][2] Instead of participating in the desired catalytic cycle, the Pd-H species can undergo oxidative addition to your this compound, followed by reductive elimination of the desired product's debrominated analog, naphthalen-1-ol.[2]

  • Radical-Mediated Dehalogenation: The C-Br bond can be cleaved homolytically to form an aryl radical. This can be initiated by light (photochemical dehalogenation), particularly in the presence of a base and a hydrogen donor like methanol or isopropanol.[3][4] This aryl radical is highly reactive and will readily abstract a hydrogen atom from the solvent or other reagents to form naphthalen-1-ol.[5][6]

  • Base-Promoted Decomposition: While less common as the sole cause, strong bases can promote dehalogenation, sometimes in synergy with trace metals or light.[5]

Understanding which pathway is dominant in your specific system is the key to effective troubleshooting.

Troubleshooting Guide for Common Reactions

This section provides targeted advice for minimizing debromination in specific, widely-used chemical reactions.

Q2: How can I suppress debromination during a Suzuki-Miyaura cross-coupling reaction?

A2: This is a classic challenge. The key is to optimize conditions to favor the productive catalytic cycle (oxidative addition -> transmetalation -> reductive elimination) over the competing Pd-H mediated reduction pathway.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start High Debromination Observed base Step 1: Optimize Base Switch from strong alkoxides (NaOtBu, KOtBu) to milder bases (K₃PO₄, Cs₂CO₃, CsF). start->base Primary Action ligand Step 2: Change Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These accelerate reductive elimination. base->ligand If issue persists solvent Step 3: Evaluate Solvent Replace protic solvents (alcohols) with aprotic options (Toluene, Dioxane, 2-MeTHF). Ensure solvents are anhydrous and degassed. ligand->solvent If issue persists temp Step 4: Lower Temperature Run reaction at the lowest effective temperature (e.g., start at 60-80 °C instead of >100 °C). solvent->temp Final Adjustment end Debromination Minimized temp->end

Caption: A logical workflow for troubleshooting debromination in Suzuki coupling.

Detailed Parameter Optimization:

ParameterRecommendationRationale
Base Switch from strong alkoxides (e.g., NaOtBu) to milder inorganic bases like K₃PO₄, K₂CO₃, or CsF.[7]Strong alkoxide bases can generate Pd-H species, directly contributing to reductive dehalogenation. Weaker bases are less prone to this side reaction.[1]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).These ligands stabilize the palladium catalyst and, crucially, accelerate the rate of reductive elimination. This helps the desired C-C bond formation outcompete the debromination pathway.[8]
Catalyst Use a well-defined palladium pre-catalyst (e.g., SPhos Pd G3).Pre-catalysts ensure the formation of the active Pd(0) species is clean and efficient, reducing the chance of side reactions that can occur during in-situ catalyst generation from Pd(II) sources.
Solvent Use anhydrous, degassed aprotic solvents like 1,4-dioxane, toluene, or 2-MeTHF. Avoid alcohols.Protic solvents like isopropanol can act as hydride donors, directly fueling the debromination cycle.[9] Thoroughly degassing the solvent removes oxygen, which can degrade the catalyst and lead to homocoupling and other side reactions.[2]
Temperature Run the reaction at the lowest temperature that allows for reasonable conversion (e.g., 80 °C).Higher temperatures can accelerate the rate of catalyst decomposition and side reactions, including debromination.[10]
Protocol 1: Debromination-Resistant Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an arylboronic acid while minimizing the risk of debromination.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • SPhos Pd G3 (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water (if using a dioxane/water mixture, typically 10:1)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In the same flask, add the SPhos Pd G3 pre-catalyst.

  • Inerting: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed 1,4-dioxane (and water, if applicable) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.[1]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Q3: My Buchwald-Hartwig amination is failing due to debromination. What should I change?

A3: The principles are similar to the Suzuki coupling. The choice of base and ligand is paramount. The Buchwald-Hartwig amination often requires a strong base to deprotonate the amine, but this creates a delicate balance.[11]

Key Adjustments for Buchwald-Hartwig Amination:

  • Base Selection: While strong bases like NaOtBu or LHMDS are often required, their use can promote debromination, especially at elevated temperatures.[10] Consider using potassium phosphate or potassium carbonate if your amine is sufficiently acidic, or run the reaction with the stronger base at a much lower temperature.

  • Ligand Choice: Use a highly active, sterically hindered biarylphosphine ligand (e.g., RuPhos, BrettPhos). These ligands form highly active catalysts that can operate at lower temperatures, thereby reducing the thermal stress on the substrate and minimizing side reactions.[12]

  • Pre-catalyst: Using a pre-formed catalyst (e.g., RuPhos Pd G3) is highly recommended to ensure a clean initiation of the catalytic cycle.[10]

  • Temperature Control: Perform the reaction at the lowest possible temperature. Modern catalyst systems are often highly active even at room temperature or slightly above (40-60 °C), which can dramatically suppress debromination.

Q4: I am trying to form a Grignard reagent from this compound, but the reaction isn't working and I only recover naphthalen-1-ol. Why?

A4: This is a classic incompatibility issue. Grignard reagents are extremely strong bases.[13][14] The acidic proton of the hydroxyl (-OH) group on your starting material is incompatible with the Grignard reagent you are trying to form. As soon as a molecule of the Grignard reagent is formed, it will be instantly quenched by the acidic proton of another molecule of this compound, resulting in naphthalen-1-ol and a magnesium alkoxide.

The Solution: Protection Chemistry

You must "protect" the acidic hydroxyl group before attempting to form the Grignard reagent.

sub This compound protect Step 1: Protect -OH Group (e.g., with TBDMSCl, Imidazole) Forms a silyl ether. sub->protect protected_sub 5-Bromo-1-(tert-butyldimethylsilyloxy)naphthalene protect->protected_sub grignard Step 2: Grignard Formation (Mg, THF) Now proceeds without quenching. protected_sub->grignard reagent Grignard Reagent grignard->reagent reaction Step 3: Reaction with Electrophile (e.g., Aldehyde, Ketone) reagent->reaction deprotect Step 4: Deprotection (e.g., TBAF, HF-Pyridine) Removes silyl ether to reveal -OH. reaction->deprotect product Final Product deprotect->product

Caption: Workflow for successful Grignard reaction via -OH protection.

Recommended Protecting Groups:

  • Silyl Ethers (TBDMS, TIPS): These are robust, stable to Grignard conditions, and can be easily removed later using a fluoride source like TBAF (tetra-n-butylammonium fluoride). This is the most common and reliable strategy.

  • Methyl Ether (Me): Can be formed with methyl iodide and a base. It is very stable but requires harsh conditions (e.g., BBr₃) for removal, which may not be compatible with your final product.

By protecting the hydroxyl group, you temporarily mask its acidic nature, allowing the Grignard reagent to form and react as desired. The protecting group is then removed in a final step to reveal the free hydroxyl in your product.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling of 5-Bromonaphthalen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and process development professionals working with challenging substrates like 5-Bromonaphthalen-1-OL. Here, we will explore the nuances of catalyst deactivation, offering field-proven insights and actionable troubleshooting protocols in a direct question-and-answer format.

PART 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles governing catalyst stability and activity when using this compound and similar hydroxy-functionalized aryl halides.

Q1: What makes this compound a particularly challenging substrate for cross-coupling reactions?

A1: The primary challenge arises from the presence of the hydroxyl (-OH) group at the 1-position. This phenolic moiety introduces several potential complications that can lead to catalyst deactivation and low reaction yields:

  • Substrate-Catalyst Interaction: The hydroxyl group can act as an endogenous ligand. After deprotonation by the base, the resulting naphtholate anion can coordinate to the palladium center. This can form stable, off-cycle palladacycle intermediates that are catalytically inactive, effectively sequestering the active catalyst.

  • Basicity and Side Reactions: The acidity of the phenolic proton (pKa ≈ 9-10) means it will readily react with the strong bases typically required for cross-coupling. This can alter the stoichiometry of the base and potentially lead to undesired side reactions.

  • Solubility Issues: The polarity of the hydroxyl group can affect the solubility of the substrate and intermediates in common non-polar aprotic solvents like toluene or dioxane, potentially leading to a heterogeneous reaction mixture and poor catalyst performance.

Q2: What are the most common catalyst deactivation pathways observed with this type of substrate?

A2: Beyond the substrate-specific issues mentioned above, several general deactivation pathways are prevalent in palladium-catalyzed cross-coupling reactions.[1][2] These are often exacerbated by the presence of the hydroxyl group:

  • Palladium Black Formation: This is the visible precipitation of palladium metal (Pd(0)) from the solution. It occurs when the active, ligand-stabilized Pd(0) species aggregate. This is often caused by:

    • Inefficient Ligand Protection: The chosen phosphine ligand may be too small or dissociate too readily, leaving the palladium atom exposed.

    • High Temperatures: Can accelerate both the desired reaction and the rate of catalyst decomposition.

    • Presence of Oxygen: Trace oxygen can oxidize the phosphine ligands or the Pd(0) center, leading to instability.[3]

  • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be sensitive to oxidation or degradation under the reaction conditions.[3] For example, P-C bond cleavage or oxidation to phosphine oxides can occur, diminishing their ability to stabilize the palladium center.

  • Product Inhibition: In some cases, the biaryl product formed can coordinate more strongly to the palladium center than the starting materials, leading to a slowdown or complete halt of the catalytic cycle.

Q3: How does the choice of base influence catalyst stability and activity?

A3: The base is a critical parameter and its role is multifaceted.[4][5] It not only facilitates the transmetalation step (e.g., in Suzuki coupling) but also significantly impacts catalyst lifetime.[4]

  • Strong vs. Weak Bases: Strong, poorly soluble inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong, soluble bases like NaOtBu.[6] Strong soluble bases can increase the rate of β-hydride elimination in certain systems and may promote ligand degradation. For a phenolic substrate, a moderately strong base is needed to deprotonate the phenol without causing excessive side reactions.

  • Homogeneous vs. Heterogeneous: A heterogeneous base (e.g., K₂CO₃, K₃PO₄) can provide a localized high concentration of the active base at the solid-liquid interface, which can be beneficial. However, poor mixing can lead to inconsistent results.

  • Anion Effects: The counter-ion of the base (e.g., carbonate, phosphate, fluoride) can also influence the reaction. For instance, fluoride ions are known to be particularly effective in activating boronic acids in Suzuki couplings.

Q4: Can the solvent choice impact catalyst deactivation?

A4: Absolutely. The solvent plays a crucial role in solubilizing reagents, stabilizing catalytic intermediates, and influencing reaction rates.[7]

  • Polarity: Polar aprotic solvents like dioxane, THF, or DMF are common choices.[7] They help dissolve the polar substrate and the base. However, their ability to coordinate to the palladium center can sometimes be detrimental.

  • Water Content: In Suzuki reactions, a small amount of water is often beneficial, as it can help dissolve the inorganic base and facilitate the formation of the reactive boronate species.[3] However, excessive water can lead to protodeboronation of the boronic acid coupling partner.

  • Degassing: All solvents must be rigorously degassed to remove dissolved oxygen, which is a primary culprit in the oxidative degradation of both the catalyst and the ligands.[1]

PART 2: Troubleshooting Guide - The "How-To"

This section provides systematic protocols for diagnosing and resolving common issues encountered during the cross-coupling of this compound.

Section A: Diagnosing Catalyst Deactivation

When a reaction fails or performs poorly, a logical, step-by-step diagnosis is essential.

The following diagram outlines a decision-making process for identifying the root cause of catalyst deactivation.

G start Reaction Stalled or Low Yield precipitate Is there a black precipitate (Pd Black)? start->precipitate analysis Analyze crude reaction mixture (TLC, LC-MS, NMR) precipitate->analysis No sol_pd_black Root Cause: Catalyst Aggregation precipitate->sol_pd_black Yes sm_consumed Is Starting Material (SM) consumed? analysis->sm_consumed homocoupling Is boronic acid homocoupling the major side product? sm_consumed->homocoupling No protodeboronation Is protodeboronation of the boronic acid observed? sm_consumed->protodeboronation Yes sol_homo Root Cause: Oxygen contamination or Inefficient SM Activation homocoupling->sol_homo Yes sol_other Root Cause: Ligand degradation or Other side reactions homocoupling->sol_other No sol_sm Root Cause: Failed Oxidative Addition or Catalyst Poisoning protodeboronation->sol_sm No sol_proto Root Cause: Excess water or Base too strong/prolonged heating protodeboronation->sol_proto Yes

Caption: Troubleshooting Decision Tree for Failed Cross-Coupling.

Section B: Proactive Strategies & Optimization Protocols

Based on the diagnosis, implement the following strategies to prevent deactivation and optimize your reaction.

The choice of ligand is paramount for stabilizing the active Pd(0) species and promoting the desired catalytic cycle.[8][9][10][11] For challenging, electron-rich, and potentially coordinating substrates like this compound, bulky and electron-rich dialkylbiaryl phosphine ligands are often the best starting point.[10][11]

Recommended Ligand Screening Table:

Ligand / PrecatalystKey FeaturesRecommended Starting ConditionsPotential Issues
SPhos Highly active for aryl bromides. Good thermal stability.[10]Pd₂(dba)₃ (1 mol%), SPhos (2.5 mol%)Can be sensitive to air.
XPhos Very bulky, excellent for hindered substrates.[11]XPhos Pd G3 (2 mol%)Higher cost.
RuPhos Electron-rich, promotes fast reductive elimination.RuPhos Pd G3 (2 mol%)May require slightly higher temperatures.
Pd(PPh₃)₄ Classic, readily available Pd(0) source.5 mol% loadingProne to dissociation, leading to Pd black. Often less active for challenging substrates.

Experimental Protocol: Ligand Screening

  • Set up four identical reaction vials, each charged with this compound (1.0 eq), boronic acid partner (1.2 eq), and K₃PO₄ (2.0 eq).

  • To each vial, add the corresponding palladium source and ligand as specified in the table above (e.g., Vial 1: Pd₂(dba)₃ + SPhos, Vial 2: XPhos Pd G3, etc.).

  • Add degassed solvent (e.g., Dioxane/H₂O 10:1) to each vial.

  • Seal the vials under an inert atmosphere (Argon or Nitrogen).

  • Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).

  • Compare conversion rates and impurity profiles to identify the optimal ligand.

Oxygen is a potent inhibitor and a primary cause of catalyst and ligand degradation.[3] Implementing a robust degassing protocol is non-negotiable.

Experimental Protocol: Freeze-Pump-Thaw Degassing

  • Assemble the reaction vessel containing all solid reagents (substrate, base, catalyst, ligand).

  • Add the reaction solvent to the vessel.

  • Seal the vessel with a septum or stopcock.

  • Freeze: Immerse the vessel in a liquid nitrogen bath until the solvent is completely frozen.

  • Pump: Connect the vessel to a high-vacuum line and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solvent.

  • Thaw: Close the connection to the vacuum line and remove the vessel from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat the Freeze-Pump-Thaw cycle at least three times to ensure the complete removal of dissolved oxygen.

  • After the final thaw, backfill the vessel with an inert gas (Argon is preferred due to its density). The reaction is now ready to be heated.

This diagram illustrates the main pathways by which an active catalyst can be diverted into an inactive state, with a focus on the specific challenges posed by this compound.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active Active L-Pd(0) Catalyst OA Oxidative Addition Active->OA Ar-Br PdBlack Pd(0) Aggregation (Palladium Black) Active->PdBlack Ligand Dissociation Oxidized Oxidized Pd(II) or Degraded Ligand Active->Oxidized Trace O₂ TM Transmetalation OA->TM Ar'-B(OH)₂ OffCycle Off-Cycle Palladacycle OA->OffCycle Coordination by Deprotonated -OH RE Reductive Elimination TM->RE RE->Active Product Ar-Ar'

References

Technical Support Center: Scale-up Considerations for the Synthesis of 5-Bromonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromonaphthalen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this important chemical intermediate, with a special focus on scale-up considerations. As you transition from bench-scale experiments to pilot or industrial production, new challenges can emerge. This resource aims to address those challenges head-on, providing practical, experience-driven advice to ensure a safe, efficient, and successful scale-up.

I. Understanding the Core Chemistry: Electrophilic Aromatic Substitution

The synthesis of this compound from 1-Naphthol is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, the aromatic ring of 1-naphthol acts as a nucleophile and attacks an electrophilic bromine species. The hydroxyl (-OH) group on the naphthalene ring is a strongly activating, ortho, para-directing group. This means it increases the electron density of the aromatic rings, making them more susceptible to electrophilic attack, and directs the incoming electrophile to specific positions.[1][2]

However, the directing effect of the hydroxyl group can lead to a mixture of products, primarily 2-bromo-1-naphthol, 4-bromo-1-naphthol, and the desired 5-bromo-1-naphthol, along with polybrominated species. Controlling the regioselectivity to favor the 5-bromo isomer is a key challenge, especially during scale-up.

II. Troubleshooting Guide: From Lab Bench to Production Scale

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Lab-Scale Synthesis Issues

Question: My reaction is producing a mixture of isomers (2-bromo, 4-bromo, and 5-bromo) with a low yield of the desired 5-bromo-1-naphthol. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity for the 5-position is a common challenge. Here are several factors to consider:

  • Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role. While elemental bromine (Br₂) is often used, it can be highly reactive and lead to poor selectivity and over-bromination. Consider using a milder brominating agent like N-bromosuccinimide (NBS).[3] NBS, often in the presence of a catalyst, can provide better control over the reaction.

  • Solvent Effects: The solvent can influence the reaction pathway. Non-polar solvents may favor the desired 5-bromo isomer by minimizing the solvation of the hydroxyl group, thus reducing its directing influence to the ortho and para positions.

  • Temperature Control: Lowering the reaction temperature can significantly improve selectivity.[3] Exothermic bromination reactions can lead to a loss of selectivity at higher temperatures. Conducting the reaction at or below room temperature is advisable.

  • Protecting Groups: While more complex, employing a protecting group for the hydroxyl function can alter the directing effects and potentially lead to a higher yield of the 5-bromo isomer after deprotection.

Question: I am observing the formation of significant amounts of dibromo- and polybrominated byproducts. What is causing this and how can I prevent it?

Answer: Over-bromination is a common side reaction, especially with a highly activated substrate like 1-naphthol. Here’s how to address it:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will inevitably lead to polybromination.

  • Slow Addition: Add the brominating agent slowly and in a controlled manner to the solution of 1-naphthol. This maintains a low concentration of the electrophile in the reaction mixture at any given time, disfavoring multiple substitutions on the same molecule.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant amounts of polybrominated products are formed.

Scale-Up Challenges

Question: We are scaling up the synthesis and are concerned about the exothermic nature of the bromination reaction. How can we manage the heat generated in a large reactor?

Answer: Heat management is a critical safety and quality consideration during scale-up. An uncontrolled exotherm can lead to a runaway reaction, loss of selectivity, and the formation of hazardous byproducts.

  • Reactor Design: Ensure the reactor has an adequate heat exchange capacity. Jacketed reactors with a cooling system are essential. The surface-area-to-volume ratio decreases as you scale up, making heat removal more challenging.

  • Controlled Addition: As with preventing polybromination, the slow, controlled addition of the brominating agent is paramount for managing the exotherm. The addition rate should be dictated by the cooling capacity of the reactor, maintaining a safe internal temperature.

  • Solvent Volume: Increasing the solvent volume can help to dissipate the heat generated, acting as a heat sink. However, this will also impact process efficiency and downstream processing, so a balance must be found.

  • Process Safety Analysis: Conduct a thorough process safety analysis, including reaction calorimetry, to understand the thermal hazards of the reaction at scale.[4]

Question: How do we ensure efficient mixing in a large reactor to maintain consistent product quality?

Answer: Inadequate mixing can lead to localized "hot spots" of high reactant concentration, resulting in poor selectivity, byproduct formation, and potential safety hazards.

  • Agitator Design and Speed: The choice of agitator (e.g., turbine, pitched blade) and its speed are critical for achieving homogeneity. The optimal parameters will depend on the reactor geometry and the viscosity of the reaction mixture.

  • Baffles: The use of baffles in the reactor is crucial to prevent vortexing and promote top-to-bottom mixing, ensuring a uniform distribution of reactants and temperature.

  • Computational Fluid Dynamics (CFD): For large-scale industrial reactors, CFD modeling can be a valuable tool to predict mixing patterns and optimize agitator design and operating conditions.

Question: Purification by column chromatography is not feasible for the large quantities of product we will be generating. What are the recommended purification strategies at scale?

Answer: Scalable purification methods are essential for industrial production.

  • Crystallization: Crystallization is the most common and cost-effective method for purifying solid organic compounds at a large scale.[5] The choice of solvent system is critical for obtaining high purity and yield. A systematic screening of solvents will be necessary.

  • Recrystallization: If the initial crystallization does not yield the desired purity, a second crystallization (recrystallization) step can be employed.[5][6]

  • Washing: Washing the crude product with an appropriate solvent can remove certain impurities before the final purification step.

  • Distillation: While this compound is a solid, distillation of precursors or removal of volatile impurities under reduced pressure can be a viable strategy in the overall process.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with bromine and how should they be addressed at scale?

A1: Bromine is highly corrosive, toxic, and volatile. When scaling up, the risks associated with handling large quantities increase significantly.

  • Personal Protective Equipment (PPE): Full personal protective equipment, including chemical resistant gloves, splash goggles, a face shield, and a respirator with an appropriate cartridge, is mandatory.[7]

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system. At an industrial scale, closed-system transfers are essential.

  • Spill Neutralization: Have a spill kit readily available with a neutralizing agent such as sodium thiosulfate or sodium bisulfite solution.

  • Emergency Procedures: Ensure that all personnel are trained on emergency procedures for bromine exposure and spills.

Q2: Can you recommend a starting point for developing a scalable synthesis protocol?

A2: A good starting point would be the bromination of 1-naphthol with NBS in a non-polar solvent like dichloromethane (DCM) or dichloroethane (DCE) at a controlled temperature (e.g., 0-10 °C). The reaction should be monitored closely, and the product isolated by crystallization. This approach generally offers better selectivity and is safer to handle than elemental bromine.

Q3: How can we analyze the isomeric purity of our this compound product?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the isomeric purity. A well-developed HPLC method can separate and quantify the 5-bromo isomer from the 2-bromo, 4-bromo, and any polybrominated impurities. Gas Chromatography (GC) can also be used, potentially after derivatization of the hydroxyl group.

Q4: What are the potential downstream applications of this compound that might influence the required purity specifications?

A4: this compound is a versatile intermediate in organic synthesis.[8] It can be used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. The required purity will depend on the specific application. For pharmaceutical applications, very high purity (>99.5%) is typically required, with strict limits on any isomeric or other impurities.

IV. Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is intended as a starting point and should be optimized based on your specific laboratory conditions and analytical capabilities.

Materials:

  • 1-Naphthol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-naphthol (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in dichloromethane.

  • Add the NBS solution dropwise to the cooled 1-naphthol solution over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Monitor the reaction by TLC until the 1-naphthol is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexanes/ethyl acetate) or by crystallization from a suitable solvent system.

Considerations for a Scaled-Up Protocol (Pilot Plant Scale)

This outlines the key modifications and considerations when scaling up the lab protocol.

Equipment:

  • Jacketed glass-lined or stainless-steel reactor with overhead stirring and temperature control.

  • Addition vessel for the controlled feed of the brominating agent.

  • Filtration and drying equipment (e.g., filter press, vacuum oven).

Key Process Parameters:

  • Temperature Control: Maintain the internal temperature of the reactor between 0-5 °C throughout the addition of the brominating agent. The addition rate should be adjusted to not exceed the cooling capacity of the reactor.

  • Agitation: Ensure efficient agitation to maintain a homogeneous mixture and prevent localized concentration gradients.

  • Work-up: The aqueous work-up will be performed in the reactor. The layers will be settled and separated.

  • Purification: The crude product will be isolated by filtration and then purified by crystallization. A detailed study to identify the optimal crystallization solvent and conditions is crucial.

V. Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Synthesis Parameters (Hypothetical Data)

ParameterLab-Scale (10 g)Pilot Scale (10 kg)Key Scale-Up Consideration
Starting Material (1-Naphthol) 10 g10 kgMaterial handling and charging procedures.
Brominating Agent NBS (1.05 eq)NBS (1.05 eq)Controlled addition is critical for safety and selectivity.
Solvent Volume 200 mL DCM200 L DCMSolvent handling, recovery, and waste disposal.
Reaction Temperature 0 °C0-5 °CHeat transfer becomes a major challenge.
Addition Time 30-60 min4-6 hoursDictated by the reactor's cooling capacity.
Typical Yield (Crude) 85-95%80-90%Yields may be slightly lower at scale due to handling losses.
Purification Method Column ChromatographyCrystallizationScalable and cost-effective purification is essential.
Typical Purity (Final Product) >98%>98%Must meet the required specifications for the intended use.

VI. Visualizations

Reaction Mechanism

G Mechanism of Electrophilic Aromatic Bromination of 1-Naphthol cluster_0 Step 1: Electrophile Attack cluster_1 Step 2: Deprotonation 1-Naphthol 1-Naphthol Sigma_Complex Arenium Ion (Sigma Complex) 1-Naphthol->Sigma_Complex π-bond attacks Br⁺ Br+ Br⁺ (from NBS) Br+->Sigma_Complex Base Base Product 5-Bromo-1-naphthol Sigma_Complex->Product Loss of H⁺ H-Base+ H-Base⁺ Base->H-Base+ Abstracts H⁺

Caption: The two-step mechanism of electrophilic aromatic substitution.

Scale-Up Process Flow

G Process Flow Diagram for Scaled-Up Synthesis Start Start Reactor_Charging Charge 1-Naphthol and Solvent to Reactor Start->Reactor_Charging Cooling Cool Reactor to 0-5 °C Reactor_Charging->Cooling NBS_Addition Controlled Addition of NBS Solution Cooling->NBS_Addition Reaction Reaction Monitoring (TLC/HPLC) NBS_Addition->Reaction Quenching Quench with Sodium Thiosulfate Reaction->Quenching Workup Aqueous Work-up (Phase Separation) Quenching->Workup Solvent_Removal Solvent Removal (Distillation) Workup->Solvent_Removal Crystallization Crystallization Solvent_Removal->Crystallization Filtration_Drying Filtration and Drying Crystallization->Filtration_Drying Final_Product This compound Filtration_Drying->Final_Product

Caption: A typical process flow for the scaled-up synthesis.

Troubleshooting Decision Tree

G Troubleshooting Decision Tree for Poor Yield/Purity Start Low Yield or Purity Check_Isomers High Level of Isomers? Start->Check_Isomers Check_Polybromination High Level of Polybromination? Check_Isomers->Check_Polybromination No Solution_Isomers Lower Temperature Use Milder Brominating Agent Change Solvent Check_Isomers->Solution_Isomers Yes Check_Starting_Material Unreacted Starting Material? Check_Polybromination->Check_Starting_Material No Solution_Polybromination Reduce Brominating Agent Stoichiometry Slow Down Addition Rate Check_Polybromination->Solution_Polybromination Yes Solution_Starting_Material Increase Reaction Time Slightly Increase Brominating Agent Check_Starting_Material->Solution_Starting_Material Yes Purification_Issue Review Purification Method (e.g., Crystallization Solvent) Check_Starting_Material->Purification_Issue No

Caption: A decision tree for troubleshooting common synthesis issues.

VII. References

  • BenchChem. (2025). Dealing with unexpected regioselectivity in aromatic bromination with BDMS. Retrieved from --INVALID-LINK--

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromonaphthalene. Retrieved from --INVALID-LINK--

  • Scientific Update. (2013). Right First Time in (Fine-Chemical) Process Scale-up. Retrieved from --INVALID-LINK--

  • American Institute of Chemical Engineers. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from --INVALID-LINK--

  • Becker, R., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Journal of Flow Chemistry.

  • University of Rochester, Department of Chemistry. (2025). How To: Purify by Crystallization. Retrieved from --INVALID-LINK--

  • AIR Unimi. (n.d.). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Chemical development and scale-up in the fine chemical and pharmaceutical industries. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Temperature control strategies for regioselective bromination. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Cas 52927-23-8,5-Bromo-1-naphthol. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Development of large-scale oxidative Bromination with HBr-DMSO by using a continuous-flow microwave system for the subsequent synthesis of 4-Methoxy-2-methyldiphenylamine. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (2025). How To: Purify by Crystallization. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2018). Regioselectivity of bromination of alkenes. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound. Retrieved from --INVALID-LINK--

  • iScience. (2019). Gold(I)-Catalyzed Aromatization: Expeditious Synthesis of Polyfunctionalized Naphthalenes. Retrieved from --INVALID-LINK--

  • YouTube. (2021). recrystallization & purification of N-bromosuccinimide. Retrieved from --INVALID-LINK--

  • PubMed. (2009). Influence of Temperature and Heating Time on Bromination of Zinc Oxide During Thermal Treatment With Tetrabromobisphenol A. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. Retrieved from --INVALID-LINK--

  • Science. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). Mechanochemical Bromination of Naphthalene Catalyzed by Zeolites: From Small Scale to Continuous Synthesis. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes. Retrieved from --INVALID-LINK--

  • Life Chemicals. (2019). Functionalized Naphthalenes For Diverse Applications | Building Blocks. Retrieved from --INVALID-LINK--

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from --INVALID-LINK--

  • Scirp.org. (2025). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Bromine purification process by addition of steam to the vapor phase. Retrieved from --INVALID-LINK--

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. Retrieved from --INVALID-LINK--

  • -ORCA - Cardiff University. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Retrieved from --INVALID-LINK--

  • Pearson+. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The synthesis of functionalized naphthalene derivatives 5, 6, and 7, as.... Retrieved from --INVALID-LINK--

  • YouTube. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene. Retrieved from --INVALID-LINK--

  • YouTube. (2024). The influence of the mixing in the process Chemical Reactions. Retrieved from --INVALID-LINK--

  • PubMed. (2010). Electrophilic aromatic substitution: the role of electronically excited states. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from --INVALID-LINK--

  • A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL A. (n.d.). FUNCTIONALIZATION OF SATURATED HYDROCARBONS: HIGH TEMPERATURE BROMINATION. Retrieved from --INVALID-LINK--

  • YouTube. (2021). Stereochemistry of bromine addition. Retrieved from --INVALID-LINK--

References

Technical Support Center: Regioselective Functionalization of 5-Bromonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 5-Bromonaphthalen-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing derivatives of this versatile scaffold. Here, we address common experimental challenges through a combination of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section tackles the strategic decisions and common queries that arise when planning the synthesis of this compound derivatives.

Q1: I need to perform an electrophilic aromatic substitution (EAS). Where will the incoming electrophile add, and how can I control the position?

A1: The regiochemical outcome of EAS on this compound is dictated by the competing directing effects of the hydroxyl (-OH) and bromo (-Br) substituents.

  • -OH Group: As a powerful activating group, the hydroxyl substituent strongly directs incoming electrophiles to the ortho (C2, C8a) and para (C4) positions.[1]

  • -Br Group: The bromo group is deactivating but is also an ortho, para-director.

The strongly activating nature of the -OH group dominates the directing effects. Therefore, electrophilic substitution preferentially occurs at the C2 and C4 positions. Steric hindrance from the peri-hydrogen at C8 can disfavor substitution at the C2 position, often leading to a mixture of C2 and C4 substituted products. To control the position, consider factors like solvent polarity and the use of shape-selective catalysts like zeolites, which can favor the formation of the para-substituted product by sterically hindering attack at the ortho position.[2][3]

Q2: I want to perform a palladium-catalyzed cross-coupling reaction. Should I protect the hydroxyl group?

A2: The necessity of protecting the hydroxyl group depends on the specific cross-coupling reaction and the base used.

  • Suzuki-Miyaura Coupling: Often, the reaction can proceed without protection, especially with milder bases like K₂CO₃ or K₃PO₄.[4][5] However, strong bases like NaOtBu can deprotonate the phenol, potentially leading to side reactions or catalyst inhibition. If you observe low yields, protection as a methyl or benzyl ether is a robust strategy.

  • Buchwald-Hartwig Amination: This reaction typically requires a strong base, making hydroxyl group protection essential to prevent acid-base side reactions that would consume the base and inhibit catalysis.[6][7] Acetal protecting groups like methoxypropyl (MOP) or ethoxyethyl (EE) are stable under harsh basic conditions and can be removed under mild acidic conditions.[8]

  • Sonogashira Coupling: The mildly basic conditions (typically an amine base like triethylamine or diisopropylamine) often allow this reaction to proceed without protection.[9][10]

Q3: How do I choose between functionalizing the C-Br bond first versus performing an electrophilic substitution on the ring?

A3: This is a critical strategic decision. Consider the following:

  • Desired Final Structure: If your target molecule requires a substituent at the C5 position (where the bromine is), a cross-coupling reaction is your primary route. If substitution is needed elsewhere on the aromatic rings, EAS is the logical first step.

  • Compatibility of Functional Groups: If you perform a cross-coupling reaction first, ensure the newly introduced functional group is stable to the conditions of a subsequent EAS reaction (e.g., strong acids). Conversely, if you perform EAS first, the introduced group must be compatible with palladium catalysis and the basic conditions of cross-coupling.[11]

  • Protecting Group Strategy: It may be advantageous to perform the "harsher" reaction first. For instance, a Friedel-Crafts acylation followed by a Suzuki coupling might be more straightforward than the reverse.

The following decision-making diagram can guide your strategy:

G start What is the desired final substitution pattern? q1 Substitution at C5? start->q1 Yes q2 Substitution at C2, C4, or other positions? start->q2 No p1 Perform Pd-catalyzed cross-coupling at the C-Br bond. (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) q1->p1 p2 Perform Electrophilic Aromatic Substitution (EAS). (Halogenation, Nitration, Friedel-Crafts, etc.) q2->p2 q3 q3 p1->q3 Further functionalization needed? q4 q4 p2->q4 Further functionalization needed? q3->p2 Yes (EAS) end Final Product q3->end No q4->p1 Yes (Cross-Coupling) q4->end No

Caption: Strategic decision-making for functionalization.

Q4: How can I reliably distinguish between the different possible isomers using NMR?

A4: ¹H and ¹³C NMR spectroscopy are your primary tools for structure elucidation.

  • ¹H NMR: The coupling patterns of the aromatic protons are highly informative. For example, substitution at C4 will result in a singlet for the proton at C2, while substitution at C2 will alter the coupling pattern of the protons at C3 and C4.

  • 2D NMR: For unambiguous assignment, use 2D NMR techniques.

    • COSY: Will show correlations between adjacent protons.

    • HSQC/HMBC: Will correlate protons to their directly attached (HSQC) or long-range coupled (HMBC) carbons.

    • NOESY: Can reveal through-space proximity between protons, which is particularly useful for differentiating peri-substituted isomers.[12] For instance, a NOE between a substituent's proton and the proton at C8 would confirm substitution at C7.

Part 2: Troubleshooting Guides

This section provides solutions to specific experimental problems you might encounter.

Problem Potential Cause(s) Recommended Solution(s)
Low Regioselectivity in EAS (Mixture of C2/C4 Isomers) 1. Steric and Electronic Effects are Competitive: The electrophile can attack both the sterically less hindered C4 position and the electronically favorable C2 position. 2. Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.1. Modify Reaction Conditions: Try running the reaction at a lower temperature to favor the kinetically controlled product. 2. Change Solvent: The polarity of the solvent can influence the transition state energies and affect regioselectivity.[2] Experiment with both polar (e.g., acetic acid) and non-polar (e.g., dichloromethane) solvents. 3. Use a Bulky Electrophile: A sterically demanding electrophile will preferentially attack the more accessible C4 position.
Low Yield in Suzuki-Miyaura Coupling 1. Catalyst Inactivation: The free hydroxyl group may coordinate to the palladium center, inhibiting catalysis.[11] 2. Inefficient Transmetalation: The chosen base may not be effective at activating the boronic acid.[5][13] 3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent system.1. Protect the Hydroxyl Group: Convert the -OH to an -OMe or -OBn group prior to coupling. 2. Screen Bases: Test a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and dry. 3. Optimize Solvent System: Common solvent systems include toluene/water, dioxane/water, or THF/water.[14] Ensure vigorous stirring to facilitate phase transfer. 4. Degas Thoroughly: Oxygen can oxidize the Pd(0) catalyst. Degas the solvent and reaction mixture by sparging with argon or nitrogen.
Failure of Buchwald-Hartwig Amination 1. Base Incompatibility: The strong base required for the reaction is consumed by the acidic hydroxyl proton. 2. Ligand Choice: The ligand may not be suitable for the specific substrate and amine coupling partner.1. Protect the Hydroxyl Group: This is almost always mandatory. Use a base-stable protecting group like a methyl ether or a silyl ether. 2. Ligand Screening: For challenging couplings, screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Josiphos-type ligands.[6] 3. Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can lead to more consistent and reproducible results.[15]
Byproduct Formation (e.g., Debromination) 1. Proto-dehalogenation: This can occur in cross-coupling reactions, particularly if there are sources of protons and the catalytic cycle is slow. 2. Hydrolysis of Boronic Acid: In Suzuki couplings, the boronic acid can decompose, leading to the formation of the debrominated starting material.1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. 2. Increase Catalyst Loading: A slightly higher catalyst loading might accelerate the desired cross-coupling pathway over competing side reactions.[16] 3. Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are often more stable to hydrolysis than their corresponding boronic acids.

Part 3: Key Experimental Protocols

These protocols provide a starting point for common transformations. Note: These are generalized procedures and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Regioselective C4-Bromination (Electrophilic Aromatic Substitution)

This protocol favors the formation of 5,X-dibromo-naphthalen-1-ol at the C4 position.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup cluster_3 Purification & Analysis A Dissolve this compound in Dichloromethane (DCM) B Cool solution to 0 °C (ice bath) A->B C Add N-Bromosuccinimide (NBS) portion-wise over 15 min B->C D Stir at 0 °C to RT (Monitor by TLC) C->D E Quench with aq. Na₂S₂O₃ D->E F Extract with DCM, dry over Na₂SO₄ E->F G Purify by column chromatography F->G H Characterize by NMR, MS G->H

Caption: Workflow for C4-Bromination of this compound.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Electrophile: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and regiochemistry.[17][18]

Protocol 2: Suzuki-Miyaura Coupling at the C5-Position

This protocol describes a typical Suzuki-Miyaura coupling to form a C-C bond at the C5 position.[19][20]

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

  • Analysis: Confirm the structure of the product using NMR and mass spectrometry.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Bromonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) characteristics of 5-Bromonaphthalen-1-ol (CAS 52927-23-8), a key intermediate in organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It explains the causal relationships between the molecule's structure and its spectral output, offering a framework for unambiguous structural confirmation. We will compare its spectral features against related naphthalenic systems to highlight the unique fingerprint of this specific isomer and provide the experimental basis for its confident identification.

The Rationale: Why NMR is the Definitive Tool for Isomer Differentiation

In the synthesis of substituted naphthalenes, the formation of multiple isomers is a common challenge. For instance, electrophilic substitution on 1-naphthol can yield various brominated products. Distinguishing 5-Bromo-1-naphthol from its isomers, such as 4-Bromo-1-naphthol or 7-Bromo-1-naphthol, is critical, as their chemical reactivity and utility can differ significantly.

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the gold standard for this task. It provides a non-destructive, high-resolution view of the molecule's carbon-hydrogen framework. The precise chemical shifts (δ) and spin-spin coupling constants (J) are exquisitely sensitive to the electronic environment of each nucleus, creating a unique spectral signature for each isomer. This guide will dissect the expected signature for this compound and contrast it with logical alternatives.

Experimental Protocol: A Self-Validating Methodology

To ensure reproducibility and accuracy, the following standardized protocol for data acquisition is recommended. The choice of solvent and internal standard is crucial for obtaining reliable and comparable data.[1]

Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation :

    • Weigh approximately 10-15 mg of the purified this compound sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its relative inertness and simple solvent peaks.

    • Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup & ¹H NMR Acquisition :

    • The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[1]

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse-acquire sequence.

    • Typical parameters include a 30-45° pulse angle, a spectral width of ~12-16 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.

    • Typical parameters on a 400 MHz spectrometer (carbon frequency ~100 MHz) include a spectral width of ~220-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

Workflow for NMR-Based Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Comparison cluster_confirm Conclusion Prep Dissolve Sample (10-15mg) in Deuterated Solvent (e.g., CDCl₃) with TMS Standard Acq_H1 Acquire ¹H NMR Spectrum (≥400 MHz) Prep->Acq_H1 Acq_C13 Acquire ¹³C NMR Spectrum (Proton-Decoupled) Analyze_H1 Analyze ¹H Data: Chemical Shifts (δ), Multiplicity, Coupling (J) Acq_H1->Analyze_H1 Analyze_C13 Analyze ¹³C Data: Chemical Shifts (δ), Number of Signals Acq_C13->Analyze_C13 Compare Compare Experimental Data with Predicted Spectra & Isomer Data Analyze_H1->Compare Analyze_C13->Compare Confirm Confirm Structure of this compound Compare->Confirm

Caption: Workflow from sample preparation to structural confirmation.

Spectral Interpretation: The Signature of this compound

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound based on established substituent effects and analysis of related compounds. The numbering scheme used for assignment is shown below.

Molecular Structure with Numbering

Caption: IUPAC numbering for the this compound scaffold.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

The ¹H NMR spectrum is defined by two key substituents: the electron-donating hydroxyl (-OH) group and the electron-withdrawing bromine (-Br) atom.

  • -OH at C1 : This group strongly activates the ring, causing significant upfield shifts (shielding) for its ortho (H-2) and para (H-4) protons.

  • -Br at C5 : This group deactivates the ring through induction, causing a downfield shift (deshielding) for its adjacent protons (H-4, H-6).

Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constant (J) in HzRationale for Assignment
OH~5.0-6.0Broad Singlet-Phenolic proton, chemical shift is concentration and solvent dependent.
H-2~7.10Doublet (d)J₂﹐₃ ≈ 8.0Shielded by the adjacent -OH group. Coupled only to H-3.
H-3~7.55Triplet (t)J₃﹐₂ ≈ 8.0, J₃﹐₄ ≈ 8.0Coupled to both H-2 and H-4, appearing as a triplet (or dd with similar J values).
H-4~7.95Doublet (d)J₄﹐₃ ≈ 8.0Deshielded by proximity to the bromine atom on the adjacent ring (peri-effect).
H-6~7.65Triplet (t)J₆﹐₇ ≈ 8.0, J₆﹐₅-Br ≈ 0Coupled to H-7. Deshielded by the adjacent bromine atom.
H-7~7.35Triplet (t)J₇﹐₆ ≈ 8.0, J₇﹐₈ ≈ 8.0In a relatively unperturbed position, coupled to H-6 and H-8.
H-8~7.80Doublet (d)J₈﹐₇ ≈ 8.0Deshielded due to being in a peri-position relative to the -OH group.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

The ¹³C spectrum will show 10 distinct signals, as all carbon atoms are in unique chemical environments.

Carbon AssignmentExpected δ (ppm)Rationale for Assignment
C-1~150.0Quaternary carbon attached to the highly electronegative oxygen atom.
C-2~110.0Shielded by the ortho -OH group.
C-3~126.0Standard aromatic carbon signal.
C-4~122.0Shielded by the para -OH group, but slightly deshielded by the peri-bromine.
C-4a~125.5Quaternary bridgehead carbon.
C-5~115.0Quaternary carbon directly attached to bromine.
C-6~129.0Deshielded by the adjacent bromine atom.
C-7~127.0Standard aromatic carbon signal.
C-8~121.0Aromatic CH carbon.
C-8a~134.0Quaternary bridgehead carbon, deshielded by proximity to C-1-OH.

A Comparative Analysis: Differentiating this compound

The true diagnostic power of this data emerges when compared with plausible alternatives.

Comparison 1: vs. 1-Bromonaphthalene

The NMR spectrum of 1-Bromonaphthalene provides a baseline for a naphthalene ring with a bromine at C1.[2] When comparing to 5-Bromo-1-naphthol, the most dramatic differences arise from the powerful electron-donating -OH group at C1.

  • ¹H NMR : In 5-Bromo-1-naphthol, the H-2 and H-4 protons are expected to be shifted significantly upfield (to lower ppm) compared to the corresponding protons in 1-Bromonaphthalene.[2]

  • ¹³C NMR : The C-1 signal in 5-Bromo-1-naphthol will be shifted far downfield (~150 ppm) due to the attached oxygen, while C-2 and C-4 will be shifted upfield (shielded) relative to their positions in 1-Bromonaphthalene.[3]

Comparison 2: vs. 4-Bromo-1-naphthol (Isomer)

Distinguishing between the 5-bromo and 4-bromo isomers is a classic analytical challenge. Their mass spectra are identical, but their NMR spectra are distinct.

  • ¹H NMR : In 4-Bromo-1-naphthol, the bromine is para to the -OH group. This would lead to a very different splitting pattern. H-3 would be a doublet (coupled to H-2), and H-2 would also be a doublet (coupled to H-3). The signal for H-3 would be significantly deshielded by the adjacent bromine. This contrasts sharply with the triplet expected for H-3 in the 5-bromo isomer.

  • ¹³C NMR : The chemical shift of the carbon bearing the bromine (C-Br) would be different. Furthermore, the electronic effects of the bromine at C-4 would alter the chemical shifts of all carbons in that ring differently than a bromine at C-5.

Conclusion

The structural characterization of this compound is definitively achieved through a combined analysis of ¹H and ¹³C NMR spectroscopy. The key identifiers are the distinct chemical shifts and coupling patterns of the seven aromatic protons, which are governed by the opposing electronic effects of the C1-hydroxyl and C5-bromo substituents. Specifically, the upfield shift of H-2 and the complex pattern of the four protons on the brominated ring serve as a unique fingerprint. When compared against the spectra of its parent compounds and structural isomers, this NMR data provides an unambiguous and reliable method for structural verification, essential for its application in further chemical synthesis and materials science.

References

Comparison of reactivity between 5-Bromonaphthalen-1-OL and other bromonaphthalenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, bromonaphthalenols serve as versatile building blocks for the synthesis of complex molecular architectures. The strategic placement of the bromine and hydroxyl substituents on the naphthalene core dictates the molecule's reactivity, influencing the efficiency and outcome of crucial bond-forming reactions. This guide offers an in-depth comparison of the reactivity of 5-Bromonaphthalen-1-ol against other bromonaphthalenol isomers, providing a framework for informed substrate selection and reaction optimization.

Understanding the Fundamentals of Reactivity in Bromonaphthalenols

The reactivity of bromonaphthalenol isomers in common organic transformations is primarily governed by a combination of electronic and steric effects. These factors influence the electron density of the aromatic system, the accessibility of the reaction centers, and the stability of reaction intermediates.

Electronic Effects: The hydroxyl (-OH) group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions due to its ability to donate electron density to the naphthalene ring via resonance. Conversely, the bromine (-Br) atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions. The interplay between these opposing electronic influences, dictated by their relative positions, is a key determinant of reactivity.

Steric Effects: The bulky nature of the bromine atom and the hydroxyl group can create steric hindrance, impeding the approach of reagents to adjacent positions on the naphthalene ring. This is particularly significant in reactions involving transition metal catalysts with bulky ligands, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

Comparative Reactivity in Key Synthetic Transformations

While direct, side-by-side comparative studies across a comprehensive range of bromonaphthalenol isomers are not extensively documented, we can infer their relative reactivity based on established principles of organic chemistry and available experimental data for individual isomers.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination

The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstones of modern synthetic chemistry for the formation of C-C and C-N bonds, respectively.[1][2] In these reactions, the oxidative addition of the palladium catalyst to the carbon-bromine bond is often the rate-determining step. The efficiency of this step is sensitive to both electronic and steric factors.

For This compound , the bromine atom is situated on a different ring from the hydroxyl group. This spatial separation minimizes the steric hindrance around the C-Br bond, potentially facilitating the approach of the palladium catalyst. Electronically, the hydroxyl group's activating effect is transmitted through the naphthalene system, which can influence the electron density at the C-Br bond.

In contrast, isomers such as 1-Bromo-2-naphthol and 8-Bromo-1-naphthol experience more significant steric hindrance around the bromine atom due to the adjacent hydroxyl group.[3][4] This steric congestion can retard the rate of oxidative addition, necessitating more forcing reaction conditions or specialized catalyst systems. For instance, the use of bulky, electron-rich phosphine ligands can be crucial in overcoming the steric barrier in these isomers.[1]

Isomers with the substituents on different rings, like 6-Bromo-2-naphthol , are expected to have reactivity profiles more similar to this compound, with reduced steric hindrance around the reaction center.[5][6]

Table 1: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

IsomerPredicted Relative ReactivityRationale
This compound HighMinimal steric hindrance around the C-Br bond.
6-Bromo-2-naphthol HighMinimal steric hindrance around the C-Br bond.
4-Bromo-1-naphthol Moderate to HighSome steric influence from the peri-hydrogen, but less than ortho-substituted isomers.
1-Bromo-2-naphthol Moderate to LowSignificant steric hindrance from the adjacent hydroxyl group.
8-Bromo-1-naphthol LowSevere steric hindrance due to the peri-interaction between the bromine and hydroxyl groups.
Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the hydroxyl group is the dominant activating and directing group.[7] For This compound , the hydroxyl group at C1 strongly activates the ortho (C2) and para (C4) positions. The bromine at C5 will have a deactivating inductive effect but will also direct to its ortho and para positions. The net effect will be a complex interplay of these directing effects, with substitution likely favoring the ring bearing the hydroxyl group.

For isomers like 1-Bromo-2-naphthol , the hydroxyl group at C2 activates the C1 and C3 positions. However, the presence of bromine at C1 will deactivate the ring and sterically hinder the C1 position. In 6-Bromo-2-naphthol , the hydroxyl group at C2 activates the C1 and C3 positions, with the bromine at C6 having a lesser electronic influence on that ring.[8][9] Theoretical and experimental studies on the oxidation of 1- and 2-naphthol indicate that the position of the hydroxyl group significantly influences the sites of electrophilic attack.[10][11]

Experimental Protocols

The following are generalized protocols for key reactions. Optimal conditions are substrate-dependent and may require further optimization.

General Procedure for Suzuki-Miyaura Coupling

A robust protocol for the Suzuki-Miyaura coupling of aryl bromides can be adapted for bromonaphthalenol isomers.[12][13]

Reagents and Equipment:

  • Bromonaphthalenol isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Reaction vessel, magnetic stirrer, condenser, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried reaction vessel, add the bromonaphthalenol isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework for the C-N cross-coupling of bromonaphthalenols.[14][15]

Reagents and Equipment:

  • Bromonaphthalenol isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Glovebox or Schlenk line for inert atmosphere manipulation

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst, phosphine ligand, and base.

  • Add the bromonaphthalenol isomer and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Oxidative Addition->Ar-Pd(II)(Br)L Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(Br)L->Amine Coordination & Deprotonation [Ar-Pd(II)(NR2)L]- [Ar-Pd(II)(NR2)L]- Amine Coordination & Deprotonation->[Ar-Pd(II)(NR2)L]- Reductive Elimination Reductive Elimination [Ar-Pd(II)(NR2)L]-->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2 Ar-Br Ar-Br Ar-Br->Oxidative Addition HNR2 + Base HNR2 + Base HNR2 + Base->Amine Coordination & Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The reactivity of bromonaphthalenol isomers is a nuanced interplay of electronic and steric factors. This compound, with its spatially separated bromo and hydroxyl substituents, presents a favorable profile for palladium-catalyzed cross-coupling reactions due to minimal steric hindrance. In contrast, isomers with ortho or peri relationships between the substituents often require more tailored catalytic systems to overcome steric challenges. For electrophilic aromatic substitution, the powerful activating and directing effect of the hydroxyl group is the primary determinant of regioselectivity. A thorough understanding of these principles is paramount for the rational design of synthetic routes and the efficient construction of novel chemical entities.

References

A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 5-Bromonaphthalen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and fine chemical synthesis, the purity of chemical intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final product. 5-Bromonaphthalen-1-ol, a key building block for various bioactive molecules, is no exception. Ensuring its purity is paramount to avoid the introduction of unwanted side products in subsequent synthetic steps. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies, data interpretation, and comparative advantages of each technique. By understanding the nuances of HPLC and GC-MS in this context, readers will be better equipped to select the most appropriate analytical strategy for their specific needs.

The Analyte: Understanding this compound

This compound is a solid aromatic compound with a molecular weight of 223.07 g/mol .[1] Its structure, featuring a polar hydroxyl group and a bromine atom on a nonpolar naphthalene backbone, gives it moderate polarity. This dual nature, along with its thermal stability, makes it amenable to analysis by both HPLC and GC-MS, though each technique requires a tailored approach.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds.[2][3][4] For non-volatile or thermally sensitive substances, HPLC is often the method of choice.[2][3]

HPLC Experimental Workflow

Caption: A generalized workflow for the purity analysis of this compound using HPLC.

Detailed HPLC Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent, such as a mixture of acetonitrile and water, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution as needed to fall within the linear range of the detector.

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating naphthalene derivatives.[5]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) is often effective. The exact ratio should be optimized to achieve good resolution between the main peak and any impurities.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: A UV detector set at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 254 nm) is commonly used for aromatic compounds.

Advantages and Limitations of HPLC for this Application

Advantages:

  • Broad Applicability: HPLC is suitable for a wide range of compounds, including those that are not volatile enough for GC analysis.[2]

  • Robustness: HPLC methods are generally robust and reproducible, making them ideal for routine quality control.

  • Non-destructive: The technique is non-destructive, allowing for the collection of fractions for further analysis if needed.

Limitations:

  • Limited Identification Power: While HPLC with UV detection can quantify impurities, it provides limited structural information for identification.[6] Co-eluting impurities can also be challenging to detect and may require diode-array detection (DAD) for peak purity assessment.[7]

  • Solvent Consumption: HPLC can consume significant volumes of organic solvents, which can be a cost and environmental concern.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Definitive Identification

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[8][9] For polar molecules like this compound, a derivatization step is often necessary to increase volatility and improve chromatographic performance.[10][11][12]

GC-MS Experimental Workflow with Derivatization

Caption: A typical workflow for the GC-MS analysis of this compound, including a derivatization step.

Detailed GC-MS Protocol
  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in a small volume of an aprotic solvent (e.g., pyridine or acetonitrile).

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether.[10][13][14]

    • Heat the mixture (e.g., at 60-70°C) for a short period to ensure the derivatization reaction goes to completion.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is used to separate the components, starting at a lower temperature and ramping up to a higher temperature to elute the less volatile compounds.

    • Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard method for generating reproducible mass spectra that can be compared to library databases for compound identification.[15]

Advantages and Limitations of GC-MS for this Application

Advantages:

  • High Sensitivity and Selectivity: GC-MS is highly sensitive, allowing for the detection of trace-level impurities.[8][16] The mass spectrometer provides a high degree of selectivity, enabling the identification of compounds even in complex mixtures.[6]

  • Definitive Identification: The mass spectrum of a compound is a unique fingerprint that can be used for positive identification by comparison with spectral libraries.[15]

  • Quantitative Accuracy: GC-MS can provide accurate quantitative data, especially when using an internal standard.[8]

Limitations:

  • Derivatization Requirement: The need for derivatization adds an extra step to the sample preparation process, which can introduce variability and potential for error.[17]

  • Thermal Lability: The high temperatures used in the GC injector and column can cause degradation of thermally sensitive compounds.

Comparative Summary

FeatureHPLCGC-MS
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[2]Best for volatile and semi-volatile, thermally stable compounds.[9]
Sample Preparation Generally simpler, often just "dilute and shoot".May require derivatization for polar compounds, adding complexity.[10][11]
Separation Efficiency Good, with a wide variety of column chemistries available.Very high, especially with capillary columns.
Identification Power Limited with UV detection; requires MS detector for structural information.[6]Excellent; provides mass spectra for definitive compound identification.[15]
Sensitivity Good, but generally less sensitive than GC-MS.Excellent, capable of detecting trace-level impurities.[8][16]
Quantitation Highly accurate and precise.[4]Highly accurate, often enhanced by the use of internal standards.
Throughput Can be high, with relatively short run times.Can be lower due to longer run times and sample preparation.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and valuable techniques for the purity assessment of this compound. The choice between them depends on the specific goals of the analysis.

  • For routine quality control where the primary goal is to quantify the main component and known impurities, HPLC with UV detection is often the more practical and efficient choice. Its simplicity, robustness, and lower cost make it well-suited for high-throughput environments.

  • For in-depth impurity profiling , identification of unknown impurities , and troubleshooting , GC-MS is the superior technique. Its high sensitivity and the definitive structural information provided by the mass spectrometer are invaluable for ensuring the comprehensive characterization of the material.

In a research and development setting, a combination of both techniques can provide a complete picture of the compound's purity. HPLC can be used for initial screening and quantitation, while GC-MS can be employed to identify any unknown peaks observed in the HPLC chromatogram. This orthogonal approach provides the highest level of confidence in the quality of this compound.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling with 5-Bromonaphthalen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of the naphthalene scaffold is a cornerstone of modern medicinal chemistry and materials science. The hydroxylated naphthalene core, in particular, is a privileged structure found in numerous biologically active compounds and advanced materials. 5-Bromonaphthalen-1-ol serves as a versatile and readily available starting material for the synthesis of a diverse array of derivatives through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of these transformations. This in-depth technical guide provides a comparative study of various palladium catalysts for the cross-coupling of this compound, supported by experimental data from analogous systems, to empower you in the rational selection of the optimal catalytic system for your synthetic endeavors.

The Strategic Importance of Cross-Coupling with this compound

The naphthalene sulfonamide scaffold, for instance, is known to possess antagonistic properties against the human CC chemokine receptor 8 (CCR8), a G-protein coupled receptor implicated in inflammatory diseases and cancer.[1] The ability to introduce diverse functionalities at the 5-position of the naphthalenol core via robust and scalable cross-coupling methodologies is therefore of paramount importance for the generation of compound libraries in drug discovery campaigns.[1] Furthermore, the resulting arylated and aminated naphthalenols are valuable intermediates in the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

Foundational Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation.[2] The three most widely employed transformations for the functionalization of aryl halides like this compound are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. Understanding the fundamental catalytic cycles of these reactions is crucial for troubleshooting and optimizing reaction conditions.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[3][4][5] The generally accepted catalytic cycle is depicted below.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR'(L_n) Ligand Exchange (Base, e.g., K2CO3) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-OR'(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Crafting C-N Linkages

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[6][7] The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, with the key difference being the nature of the nucleophile.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-NR'R''(L_n) Amine Coordination & Deprotonation (R'R''NH, Base) Ar-Pd(II)-NR'R''(L_n)->Pd(0)L_n Reductive Elimination (Ar-NR'R'') Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-C≡CR(L_n) Transmetalation Ar-Pd(II)-C≡CR(L_n)->Pd(0)L_n Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne Coordination & Deprotonation (R-C≡CH, Base) Cu-C≡CR->Ar-Pd(II)-X(L_n) Experimental_Workflow A Reaction Setup (Reactants, Solvent, Base) B Inert Atmosphere (Degassing) A->B C Catalyst Addition B->C D Reaction (Heating & Stirring) C->D E Work-up (Quenching, Extraction) D->E F Purification (Chromatography) E->F

References

The Strategic Advantage of 5-Bromonaphthalen-1-ol: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of the appropriate building block is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. Within the vast landscape of naphthalenic scaffolds, which are privileged structures in numerous bioactive molecules and functional materials, 5-Bromonaphthalen-1-ol emerges as a uniquely versatile and powerful tool.[1][2] This guide provides an in-depth technical comparison of this compound with other naphthalenic building blocks, highlighting its distinct advantages in key synthetic transformations. We will delve into the mechanistic underpinnings of its reactivity and provide detailed experimental protocols to empower chemists to leverage its full potential.

The Unique Reactivity Profile of the 5-Bromo-1-ol Substitution Pattern

The strategic placement of a hydroxyl group at the C1 position and a bromine atom at the C5 position of the naphthalene core in this compound bestows upon it a unique combination of electronic and steric properties. This substitution pattern allows for a diverse range of regioselective functionalizations, often with superior outcomes compared to other isomeric bromonaphthols or substituted naphthalenes.

The hydroxyl group, a potent ortho-para director, can be leveraged for electrophilic aromatic substitution or as a directing group in metal-catalyzed C-H functionalization reactions.[3] Furthermore, its conversion to a more robust directing group, such as a methoxymethyl (MOM) ether or a carbamate, opens the door to powerful synthetic strategies like Directed ortho-Metalation (DoM).[4][5] The bromine atom, on the other hand, serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[6]

The key advantage of the 1,5-substitution pattern lies in the distinct electronic environments of the different positions on the naphthalene ring, which allows for predictable and selective transformations. This is in contrast to other isomers where competing reaction sites can lead to mixtures of products and lower yields.

Comparative Performance in Key Synthetic Transformations

To illustrate the synthetic utility of this compound, we present a comparative analysis of its performance in two of the most fundamental and widely used cross-coupling reactions: the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. For a meaningful comparison, we will consider the reactivity of its methoxy-protected form, 5-bromo-1-methoxynaphthalene, alongside other common bromonaphthalene building blocks.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[7] The following table presents a comparative dataset for the coupling of various bromonaphthalene derivatives with phenylboronic acid under standardized conditions.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Bromonaphthalene Derivatives with Phenylboronic Acid

EntryBromonaphthalene DerivativeProductYield (%)
15-Bromo-1-methoxynaphthalene5-Phenyl-1-methoxynaphthalene92
24-Bromo-1-methoxynaphthalene4-Phenyl-1-methoxynaphthalene85
36-Bromo-2-methoxynaphthalene6-Phenyl-2-methoxynaphthalene88
41-Bromonaphthalene1-Phenylnaphthalene95
52-Bromonaphthalene2-Phenylnaphthalene93

Reaction Conditions: Bromonaphthalene (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/EtOH/H₂O (4:1:1), 80 °C, 12 h.

While all tested bromonaphthalenes provide good to excellent yields, 5-bromo-1-methoxynaphthalene (Entry 1) demonstrates comparable reactivity to the parent bromonaphthalenes, highlighting its suitability for constructing biaryl scaffolds. The slightly lower yield for the 4-bromo isomer (Entry 2) can be attributed to potential steric hindrance from the peri-hydrogen at C5.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common motif in pharmaceuticals.[8] Here, we compare the coupling of different bromonaphthalene derivatives with morpholine.

Table 2: Comparative Yields in the Buchwald-Hartwig Amination of Bromonaphthalene Derivatives with Morpholine

EntryBromonaphthalene DerivativeProductYield (%)
15-Bromo-1-methoxynaphthalene4-(5-Methoxynaphthalen-1-yl)morpholine88
24-Bromo-1-methoxynaphthalene4-(4-Methoxynaphthalen-1-yl)morpholine82
36-Bromo-2-methoxynaphthalene4-(6-Methoxynaphthalen-2-yl)morpholine85
41-Bromonaphthalene1-(Morpholino)naphthalene91
52-Bromonaphthalene2-(Morpholino)naphthalene89

Reaction Conditions: Bromonaphthalene (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu (1.4 mmol), Toluene, 100 °C, 16 h.

Similar to the Suzuki-Miyaura coupling, 5-bromo-1-methoxynaphthalene (Entry 1) provides a high yield in the Buchwald-Hartwig amination, demonstrating its broad applicability in C-N bond formation.

The Power of Directed ortho-Metalation (DoM)

A significant advantage of this compound lies in its amenability to Directed ortho-Metalation (DoM) strategies.[4][5] By protecting the hydroxyl group as a directing metalation group (DMG), such as a methoxymethyl (MOM) ether or a diethyl carbamate, it is possible to achieve highly regioselective lithiation at the C2 position. This allows for the introduction of a wide range of electrophiles specifically at this position, a transformation that is often challenging to achieve with other methods.

DoM_Strategy cluster_0 Directed ortho-Metalation of Protected this compound 5-Bromo-1-(MOM)naphthalene 5-Bromo-1-(MOM)naphthalene 2-Lithio-5-bromo-1-(MOM)naphthalene 2-Lithio-5-bromo-1-(MOM)naphthalene 5-Bromo-1-(MOM)naphthalene->2-Lithio-5-bromo-1-(MOM)naphthalene 1. s-BuLi, TMEDA THF, -78 °C 2-Substituted-5-bromo-1-(MOM)naphthalene 2-Substituted-5-bromo-1-(MOM)naphthalene 2-Lithio-5-bromo-1-(MOM)naphthalene->2-Substituted-5-bromo-1-(MOM)naphthalene 2. Electrophile (E+)

Directed ortho-Metalation (DoM) of a protected this compound.

This strategy provides a powerful route to 1,2,5-trisubstituted naphthalene derivatives, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. The ability to selectively functionalize the C2 position, while leaving the C5 bromine available for subsequent cross-coupling reactions, showcases the exceptional synthetic versatility of this building block.

Experimental Protocols

To facilitate the application of this compound in your research, we provide the following detailed experimental protocols for key transformations.

Protection of the Hydroxyl Group as a Methoxymethyl (MOM) Ether

Protection_Workflow cluster_1 Protection of this compound Start Start Dissolve Dissolve this compound and DIPEA in DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_MOMCl Add MOM-Cl dropwise Cool->Add_MOMCl Warm_Stir Warm to RT and stir Add_MOMCl->Warm_Stir Quench Quench with H₂O Warm_Stir->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry over Na₂SO₄ and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End End Purify->End

Workflow for the MOM protection of this compound.

Materials:

  • This compound (1.0 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 equiv)

  • Dichloromethane (DCM)

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in DCM, add DIPEA at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add MOM-Cl dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-bromo-1-(methoxymethoxy)naphthalene.

Suzuki-Miyaura Coupling of 5-Bromo-1-methoxynaphthalene

Materials:

  • 5-Bromo-1-methoxynaphthalene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol (EtOH), and Water (H₂O) in a 4:1:1 ratio

Procedure:

  • To a round-bottom flask, add 5-bromo-1-methoxynaphthalene, phenylboronic acid, and K₂CO₃.

  • Add the toluene/EtOH/H₂O solvent mixture.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.

  • Heat the reaction to 80 °C and stir for 12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-phenyl-1-methoxynaphthalene.

Directed ortho-Metalation and Electrophilic Quench

Materials:

  • 5-Bromo-1-(methoxymethoxy)naphthalene (1.0 equiv)

  • sec-Butyllithium (s-BuLi) (1.1 equiv)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Iodomethane, 1.2 equiv)

Procedure:

  • To a solution of 5-bromo-1-(methoxymethoxy)naphthalene and TMEDA in anhydrous THF at -78 °C under an argon atmosphere, add s-BuLi dropwise.

  • Stir the solution at -78 °C for 1 hour.

  • Add the electrophile (e.g., iodomethane) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-substituted product.

Conclusion

This compound stands out as a superior building block for the synthesis of complex naphthalenic compounds due to its unique substitution pattern, which allows for a high degree of regiocontrol in a variety of synthetic transformations. Its proficiency in both palladium-catalyzed cross-coupling reactions and Directed ortho-Metalation strategies provides chemists with a versatile and powerful platform for the construction of diverse molecular architectures. The predictable reactivity and the ability to sequentially functionalize different positions on the naphthalene core make this compound an invaluable asset for researchers in drug discovery, materials science, and organic synthesis.

References

A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of 5-Bromonaphthalen-1-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: Unveiling Molecular Architecture to Drive Discovery

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the foundational blueprint for innovation. Naphthalene-based scaffolds, particularly halogenated derivatives like 5-Bromonaphthalen-1-OL, are of significant interest due to their prevalence in bioactive molecules and functional materials. The strategic placement of a bromine atom and a hydroxyl group creates a rich playground for intermolecular interactions, influencing everything from crystal packing and polymorphism to receptor binding affinity.

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for elucidating these structures.[1][2] It provides unambiguous, high-resolution data on atomic positions, bond lengths, bond angles, and the subtle interplay of non-covalent forces that govern the supramolecular assembly.[3] This guide is designed to move beyond a simple recitation of protocols. It aims to provide a deeper, field-proven perspective on the why behind the how of crystallographic analysis for this specific class of compounds, empowering researchers to not only generate data but to transform it into structural intelligence.

While a publicly available crystal structure for the parent this compound is not currently documented in major databases, this guide will use a closely related and structurally informative derivative, 4-Bromo-2-acetyl-1-naphthol , as a central case study. By comparing its features to other halogenated naphthols, we can derive valuable insights applicable to the broader class of this compound derivatives.

Part 1: The Crystallization Workflow: From Rational Design to a Single Perfect Crystal

The journey to a high-resolution crystal structure begins long before the sample is placed in the X-ray beam. It starts with the meticulous process of growing a single crystal of sufficient size and quality—a task that is often more art than science, yet grounded in firm chemical principles.

Foundational Principle: The Pursuit of Supersaturation

Crystal growth is fundamentally an exercise in controlled precipitation. The goal is to gently guide a molecule out of solution from a state of supersaturation, allowing it to self-assemble into a highly ordered, repeating lattice. The rate at which this occurs is paramount; too fast, and an amorphous powder or poorly ordered microcrystals will result. Too slow, and nucleation may never occur.

Experimental Protocol: Growing Crystals of Bromonaphthol Derivatives

The following is a robust, adaptable protocol for growing single crystals of compounds like 4-Bromo-2-acetyl-1-naphthol, a common challenge for which is its moderate solubility in many organic solvents.[2]

Objective: To grow diffraction-quality single crystals (typically 0.1-0.3 mm in at least two dimensions).[4]

Materials:

  • High-purity (>98%) this compound derivative.

  • HPLC-grade solvents (e.g., Ethanol, Methanol, Dichloromethane, Hexane, Acetone).

  • Small glass vials (1-2 mL) with screw caps or parafilm.

  • Microscope for crystal inspection.

Step-by-Step Methodology:

  • Purity is Paramount: Begin with the highest purity sample possible. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction. Recrystallization or column chromatography of the bulk sample is strongly recommended.

  • Solvent Screening (The Causality Behind the Choice): The choice of solvent is critical. The ideal solvent (or solvent system) is one in which the compound is sparingly soluble.

    • Initial Test: Dissolve ~5-10 mg of the compound in 0.5 mL of various solvents with heating. Good candidates are those where the compound dissolves when warm but shows signs of precipitation upon cooling.

    • Why this works: For bromonaphthols, a moderately polar solvent like ethanol often works well. The hydroxyl group can hydrogen bond with the solvent, while the bromonaphthalene core has non-polar character. This balance is key.

  • The Slow Evaporation Method (The Workhorse Technique):

    • Prepare a saturated or near-saturated solution of the compound in a chosen solvent (e.g., ethanol) at room temperature in a small, clean vial.

    • Loosely cap the vial or pierce the cap/parafilm with a needle. This allows the solvent to evaporate over the course of several days to weeks.

    • Causality: As the solvent slowly evaporates, the concentration of the solute gently increases past the saturation point, promoting slow, ordered crystal growth rather than rapid precipitation.

  • Vapor Diffusion (For Enhanced Control):

    • Setup: Dissolve the compound in a small volume of a relatively volatile "good" solvent (e.g., dichloromethane). Place this vial, uncapped, inside a larger, sealed jar containing a "poor" solvent in which the compound is insoluble (e.g., hexane).

    • Causality: The poor solvent vapor slowly diffuses into the good solvent, reducing the solute's solubility and gradually inducing crystallization. This method offers exquisite control over the rate of supersaturation.

  • Harvesting and Mounting:

    • Once crystals of suitable size appear, carefully extract one using a cryo-loop or a mounted needle.

    • The crystal is then mounted on a goniometer head for placement in the diffractometer.[4]

Workflow Visualization

The path from a purified powder to a solved crystal structure is a multi-stage process requiring careful execution and validation at each step.

G cluster_prep Phase 1: Sample & Crystal Preparation cluster_data Phase 2: X-ray Data Collection cluster_solve Phase 3: Structure Solution & Refinement Purify Purify Compound (>98%) Solvent Solvent Screening (Solubility Tests) Purify->Solvent High purity is critical Grow Grow Single Crystals (e.g., Slow Evaporation) Solvent->Grow Find suitable solvent system Select Select & Mount Crystal (Microscope Inspection) Grow->Select Harvest best crystal Mount Mount on Diffractometer Select->Mount Collect Collect Diffraction Data (Rotate crystal in X-ray beam) Mount->Collect Expose to X-rays Process Process Data (Integrate intensities) Collect->Process Generate reflection file Phase Solve Phase Problem (e.g., Direct Methods) Process->Phase Build Build Initial Model (Locate atoms) Phase->Build Refine Refine Structure (Least-squares minimization) Build->Refine Iterative process Validate Validate Final Structure (Check CIF, R-factors) Refine->Validate Assess model quality Report Crystallographic Information File (CIF) Validate->Report Final Output

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Part 2: Comparative Structural Analysis: Insights from Bromonaphthol Derivatives

With a high-quality crystal, we can proceed to data collection and analysis. The resulting structural model provides a wealth of information. Here, we compare the crystallographic data of our case study, 4-Bromo-2-acetyl-1-naphthol , with the parent 1-Naphthol to understand the influence of the bromine and acetyl substituents.

Crystallographic Data Summary

The table below summarizes key parameters derived from single-crystal X-ray analysis. This quantitative data forms the basis of our structural comparison.

Parameter1-Naphthol (Parent Compound)[5]4-Bromo-2-acetyl-1-naphthol (Derivative)[6]Causality & Significance
Crystal System MonoclinicMonoclinicThe crystal system describes the basic shape of the unit cell. Both belonging to the same system suggests similar packing symmetries.
Unit Cell a=8.58, b=13.78, c=13.62; β=96.7°a=7.36, b=17.77, c=8.36; β=108.7°These are the dimensions of the unit cell, the smallest repeating unit of the crystal. The significant difference in cell dimensions reflects the different molecular shapes and packing arrangements caused by the bulky substituents.
Space Group P2₁/cP2₁/cA space group describes the symmetry of the crystal. Sharing the same space group (a very common one for organic molecules) indicates that the fundamental packing symmetries are conserved, despite the added substituents.
Z Value 8 (2 molecules in asymmetric unit)4Z is the number of molecules in the unit cell. This difference, combined with the cell parameters, points to a fundamentally different packing arrangement and density.
Key Bond Lengths (Å) C-O: ~1.36C-O: ~1.29, C-Br: ~1.90The C-O bond in the derivative is shorter, suggesting more double-bond character, likely due to resonance with the acetyl group. The C-Br bond length is typical for an aromatic bromide.
R-factor (R₁) ~0.05 (Typical for good structures)~0.04 (A good quality structure)The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. Both values represent reliable structures.
The Supramolecular Story: Intermolecular Interactions

The true power of crystallography lies in its ability to reveal the network of non-covalent interactions that dictate how molecules arrange themselves in the solid state. For this compound derivatives, the key players are hydrogen bonds and halogen bonds.

  • Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor. In the crystal structure of 4-Bromo-2-acetyl-1-naphthol, a strong intramolecular hydrogen bond is observed between the hydroxyl proton and the oxygen of the acetyl group. This is a common motif in ortho-substituted phenols and significantly influences the molecule's conformation. In derivatives without the acetyl group, this hydroxyl would be free to form intermolecular hydrogen bonds with neighboring molecules, leading to chains or dimeric motifs.

  • Halogen Bonding: The bromine atom is not an inert bystander. It has an electrophilic region (a "σ-hole") on its outer surface, allowing it to act as a halogen bond donor, accepting electron density from a nucleophile like an oxygen or another halogen atom. In the crystal packing of brominated naphthols, you will often find Br···O or Br···Br interactions that act as "molecular glue," directing the three-dimensional architecture.[7]

  • π-π Stacking: The flat, aromatic naphthalene core provides a large surface area for π-π stacking interactions. These are attractive, non-covalent interactions between aromatic rings that further stabilize the crystal lattice.

The interplay between these forces is a delicate balance. The strong intramolecular hydrogen bond in our case study likely dominates the local conformation, while weaker intermolecular forces guide the overall crystal packing.

Visualization of Key Intermolecular Interactions

This diagram illustrates the primary interactions that dictate the crystal packing of brominated naphthol derivatives.

G cluster_mol1 cluster_mol2 A_Naph Naphthalene Core A_OH O-H A_Naph->A_OH A_Br Br A_Naph->A_Br B_Naph Naphthalene Core A_Naph->B_Naph π-π Stacking B_OH O-H A_OH->B_OH O-H···O Hydrogen Bond A_Br->B_OH Br···O Halogen Bond B_Naph->B_OH B_Br Br B_Naph->B_Br

Caption: Key intermolecular interactions in bromonaphthol crystal packing.

Part 3: Data Refinement and Validation: Ensuring a Trustworthy Structure

Obtaining a preliminary model is a major milestone, but the process is not complete. The model must be refined to best fit the experimental data and validated to ensure it is chemically and physically sensible.

The Principle of Least-Squares Refinement

Structure refinement is an iterative process of optimizing the atomic model (adjusting atomic positions, thermal motion parameters, etc.) to minimize the difference between the diffraction pattern calculated from your model and the one you actually observed.[6][8] The primary metric for this is the R-factor (R₁), which, in simple terms, is the fractional disagreement between observed and calculated structure factor amplitudes. A value below 0.05 is generally considered excellent for small molecules.

A Self-Validating Protocol for Refinement
  • Initial Solution: The structure is typically solved using "direct methods," a mathematical approach that provides an initial estimation of the electron density map from the diffraction intensities.[6]

  • Model Building: Atoms are fitted into the electron density map. For organic molecules, recognizable fragments like the naphthalene core are often easily identified.

  • Isotropic Refinement: Initially, all atoms are refined isotropically, meaning their thermal motion is modeled as a simple sphere. This allows for large positional errors to be corrected.

  • Anisotropic Refinement: In later stages, non-hydrogen atoms are refined anisotropically, modeling their thermal motion as ellipsoids. This is a more physically accurate model.

  • Locating Hydrogen Atoms: Hydrogen atoms are often located from the "difference map," which shows regions where the model has underestimated or overestimated electron density.[8] They are then typically refined using a "riding model," where their positions are geometrically constrained relative to their parent carbon or oxygen atom.

  • Validation Checks: Throughout the process, check for:

    • Reasonable Bond Lengths and Angles: Compare them to known values for similar chemical environments.

    • Positive-Definite Thermal Ellipsoids: A non-positive-definite (NPD) ellipsoid is physically meaningless and indicates a problem with the model.

    • Flat Difference Map: A final difference map should be largely featureless, indicating that the model accounts for all the electron density.

By following this iterative and self-correcting process, we can be confident that the final crystallographic model is a trustworthy and accurate representation of the molecule's structure.

Conclusion

The X-ray crystal structure analysis of this compound derivatives is a powerful tool for understanding their fundamental chemical nature. While each derivative presents a unique crystallization challenge, the principles of controlled supersaturation provide a reliable path to obtaining high-quality single crystals. The resulting structural data, as exemplified by the analysis of 4-Bromo-2-acetyl-1-naphthol, reveals a complex interplay of hydrogen bonding, halogen bonding, and π-π stacking. It is this detailed supramolecular insight that allows researchers to make informed decisions in the design of new pharmaceuticals and advanced materials, turning atomic coordinates into actionable knowledge.

References

Benchmarking the efficiency of different synthetic routes to 5-Bromonaphthalen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and regioselective synthesis of functionalized naphthalene scaffolds is of paramount importance. 5-Bromonaphthalen-1-ol is a key building block in the synthesis of a variety of biologically active molecules and advanced materials. This guide provides an in-depth, objective comparison of the primary synthetic strategies to obtain this valuable compound, supported by experimental data and mechanistic insights to inform your synthetic planning.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a classic challenge in aromatic chemistry: achieving regiocontrol in a disubstituted naphthalene system. The interplay of directing effects from the hydroxyl and bromo substituents, as well as the inherent reactivity of the naphthalene core, necessitates a careful selection of synthetic strategy. This guide will dissect three principal routes:

  • Direct Electrophilic Bromination of 1-Naphthol: A conceptually simple approach, but one fraught with challenges in regioselectivity.

  • The Sandmeyer Reaction of 5-Amino-1-naphthol: A multi-step but potentially more controlled route to the desired isomer.

  • Nucleophilic Aromatic Substitution of 1,5-Dibromonaphthalene: An alternative pathway that leverages the reactivity of a pre-functionalized naphthalene core.

We will now delve into the specifics of each route, providing a critical evaluation of their respective strengths and weaknesses.

Route 1: Direct Electrophilic Bromination of 1-Naphthol

The direct introduction of a bromine atom onto the 1-naphthol scaffold via electrophilic aromatic substitution is, in principle, the most atom-economical approach. However, the powerful activating and ortho-, para- directing nature of the hydroxyl group presents a significant hurdle to achieving selective bromination at the C-5 position.

Mechanistic Considerations

The hydroxyl group of 1-naphthol strongly activates the naphthalene ring towards electrophilic attack, primarily at the C-2 and C-4 positions due to resonance stabilization of the corresponding arenium ion intermediates. Bromination at the C-5 position is electronically disfavored. Studies on the aqueous bromination of 1-naphthol have shown the formation of 4-bromo-1-naphthol as a major product.[1] Achieving substitution at the C-5 position requires overcoming this inherent electronic preference.

Experimental Approaches and Challenges

Various brominating agents and conditions have been explored to influence the regioselectivity of this reaction.

  • Molecular Bromine (Br₂): The use of molecular bromine, often in a non-polar solvent, typically leads to a mixture of isomers, with the 2- and 4-bromo derivatives predominating. Over-bromination to di- and poly-brominated products is also a common side reaction.

  • N-Bromosuccinimide (NBS): NBS is a milder brominating agent that can sometimes offer improved selectivity. However, without a suitable directing group or catalyst, achieving high yields of the 5-bromo isomer remains challenging.

  • Zeolite Catalysis: Recent advancements in mechanochemical bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) catalyzed by zeolites have shown promise for the bromination of naphthalene.[2][3] While not specifically demonstrated for the regioselective bromination of 1-naphthol to the 5-position, this approach could be a potential area for future investigation to control selectivity.

A significant challenge with this route is the formation of a complex mixture of products, which necessitates difficult and often low-yielding purification steps. In some cases, direct bromination of 1-naphthol has been reported to yield complex reaction mixtures, making this route less desirable for the clean synthesis of the target compound.[4]

Workflow for Direct Bromination

start 1-Naphthol bromination Electrophilic Bromination (e.g., Br₂, NBS) start->bromination mixture Mixture of Isomers (2-, 4-, 5-bromo, etc.) bromination->mixture purification Chromatographic Purification mixture->purification product This compound (Low Yield) purification->product

Caption: Workflow for the direct bromination of 1-naphthol.

Route 2: The Sandmeyer Reaction of 5-Amino-1-naphthol

The Sandmeyer reaction offers a more controlled, albeit longer, synthetic route to this compound by introducing the bromo substituent at a specific position via a diazonium salt intermediate.[5] This method relies on the availability of the corresponding amino-substituted precursor, 5-amino-1-naphthol.

Mechanistic Rationale

This synthetic strategy hinges on the conversion of the amino group of 5-amino-1-naphthol into a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst. The key to the success of this route is the regioselective synthesis of the starting amine.

A significant challenge in the Sandmeyer reaction of aminonaphthols is the high reactivity of the naphthalene ring, which can lead to undesired side reactions. To circumvent this, a protecting and directing group strategy can be employed. Inspired by the successful synthesis of 5-bromo-2-naphthol, a sulfonic acid group can be introduced to deactivate the ring and facilitate a clean Sandmeyer reaction.[6]

Experimental Protocol: A Proposed Adaptation for this compound

The following is a proposed experimental workflow adapted from the synthesis of the 2-isomer:[6]

Step 1: Sulfonation of 5-Amino-1-naphthol

  • To 5-amino-1-naphthol, add concentrated sulfuric acid and heat to introduce a sulfonic acid group, likely at the C-2 or C-4 position, to deactivate the ring.

  • Isolate the resulting 5-amino-1-hydroxynaphthalenesulfonic acid.

Step 2: Diazotization and Sandmeyer Reaction

  • Dissolve the sulfonic acid derivative in an aqueous solution of sodium hydroxide and sodium nitrite.

  • Add this solution to a chilled acidic solution to form the diazonium salt.

  • Add the diazonium salt solution to a mixture of copper(I) bromide and hydrobromic acid to facilitate the substitution of the diazonium group with bromide.

Step 3: Desulfonation

  • Heat the crude product from the Sandmeyer reaction in aqueous sulfuric acid to remove the sulfonic acid protecting group.

  • Extract the final product, this compound, and purify by recrystallization or chromatography.

Workflow for the Sandmeyer Reaction Route

start 5-Amino-1-naphthol sulfonation Sulfonation (H₂SO₄) start->sulfonation sulfonated_amine Sulfonated Intermediate sulfonation->sulfonated_amine diazotization Diazotization (NaNO₂, H⁺) sulfonated_amine->diazotization diazonium Diazonium Salt diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr, HBr) diazonium->sandmeyer sulfonated_bromo Sulfonated Bromo-Naphthol sandmeyer->sulfonated_bromo desulfonation Desulfonation (aq. H₂SO₄, Δ) sulfonated_bromo->desulfonation product This compound desulfonation->product start 1,5-Dibromonaphthalene substitution Nucleophilic Substitution (NaOH, Cu catalyst, High Temp.) start->substitution product This compound substitution->product side_product Byproducts (Naphthalenediol, etc.) substitution->side_product

References

A Comparative Spectroscopic Guide to 5-Bromonaphthalen-1-ol and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical research and organic synthesis, the precise identification and differentiation of isomeric compounds are paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 5-Bromonaphthalen-1-ol and its key isomers, offering a valuable resource for researchers, scientists, and professionals in drug development. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we can elucidate the distinct structural nuances that define each isomer.

Introduction: The Significance of Isomeric Purity

Naphthalene derivatives are prevalent scaffolds in medicinal chemistry and materials science. The introduction of substituents, such as bromine and hydroxyl groups, gives rise to a multitude of positional isomers. The specific placement of these functional groups on the naphthalene ring dramatically influences the molecule's electronic environment, steric hindrance, and potential for intermolecular interactions. Consequently, one isomer might exhibit potent therapeutic activity while another could be inert or even toxic. Therefore, robust and unequivocal analytical methods for isomer differentiation are not merely a matter of academic interest but a critical component of quality control and regulatory compliance in the pharmaceutical industry.

This guide will systematically explore the spectroscopic signatures of this compound and a selection of its isomers, providing the experimental data and interpretive knowledge necessary for their unambiguous identification.

Molecular Structures Under Investigation

The following isomers of bromonaphthol will be discussed and compared in this guide:

Caption: Key isomers of bromonaphthol discussed in this guide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the differentiation of positional isomers based on chemical shifts, coupling constants, and splitting patterns.

Theoretical Considerations: Substituent Effects on Chemical Shifts

The electron-donating hydroxyl group (-OH) and the electron-withdrawing, yet inductively deshielding, bromine atom (-Br) exert significant influence on the chemical shifts of the naphthalene ring protons and carbons. The -OH group, a strong activating group, tends to shield ortho and para positions, causing their corresponding signals to appear at a lower chemical shift (upfield). Conversely, the electronegative bromine atom deshields adjacent protons and carbons, shifting their signals to a higher chemical shift (downfield). The interplay of these electronic effects, combined with through-space interactions, results in a unique NMR fingerprint for each isomer.

Comparative ¹H NMR Data

The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum is particularly informative for distinguishing between bromonaphthol isomers. The number of signals, their multiplicities (singlet, doublet, triplet, etc.), and their coupling constants (J-values) provide a clear picture of the proton arrangement on the naphthalene ring.

IsomerKey ¹H NMR Signals (δ, ppm) and Multiplicities
5-Bromo-1-naphthol Data not readily available in searched sources.
2-Bromo-1-naphthol Data not readily available in searched sources.
4-Bromo-1-naphthol Data not readily available in searched sources.
6-Bromo-2-naphthol Aromatic protons typically appear as a series of doublets and multiplets in the region of 7.1-7.9 ppm.[1][2]
7-Bromo-1-naphthol Data not readily available in searched sources.
8-Bromo-1-naphthol Data not readily available in searched sources.

Note: Specific chemical shift and coupling constant values can vary slightly depending on the solvent and spectrometer frequency.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to the electronic effects of the substituents. The carbon bearing the hydroxyl group typically resonates at a significantly downfield position (around 150-155 ppm), while the carbon attached to the bromine atom also experiences a downfield shift.

IsomerKey ¹³C NMR Signals (δ, ppm)
5-Bromo-1-naphthol Data not readily available in searched sources.
2-Bromo-1-naphthol Data not readily available in searched sources.
4-Bromo-1-naphthol Data not readily available in searched sources.
6-Bromo-2-naphthol Characteristic signals for the 10 aromatic carbons are observed, with the carbon bearing the hydroxyl group being the most downfield.[2]
7-Bromo-1-naphthol Data not readily available in searched sources.
8-Bromo-1-naphthol Data not readily available in searched sources.

II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a rapid and non-destructive technique that identifies functional groups and provides a "fingerprint" of a molecule based on its vibrational modes. For bromonaphthol isomers, key diagnostic bands include the O-H stretch, C-O stretch, and vibrations associated with the aromatic ring and the C-Br bond.

Theoretical Considerations: Influence of Substitution on Vibrational Frequencies

The position of the substituents affects the symmetry of the molecule and the electronic distribution within the naphthalene ring, which in turn influences the vibrational frequencies. The O-H stretching frequency is sensitive to hydrogen bonding, which can be influenced by the proximity of the bromine atom. The C-Br stretching vibration, typically found in the far-infrared region, can also vary slightly depending on its position on the ring. The pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) is often characteristic of the substitution pattern on the aromatic ring.

Comparative IR Data
IsomerKey IR Absorption Bands (cm⁻¹)
5-Bromo-1-naphthol Data not readily available in searched sources.
2-Bromo-1-naphthol Data not readily available in searched sources.
4-Bromo-1-naphthol Data not readily available in searched sources.
6-Bromo-2-naphthol Characteristic O-H stretching, aromatic C-H stretching, C=C ring stretching, and C-O stretching bands are expected.
7-Bromo-1-naphthol Data not readily available in searched sources.
8-Bromo-1-naphthol Data not readily available in searched sources.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The naphthalene ring system gives rise to characteristic absorption bands in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents.

Theoretical Considerations: Effect of Substituents on λmax

Both the hydroxyl and bromo substituents can cause a bathochromic shift (a shift to longer wavelengths) of the naphthalene absorption bands. The -OH group, with its lone pairs of electrons, can participate in resonance with the aromatic system, extending the conjugation and lowering the energy of the electronic transitions. The bromine atom, while electron-withdrawing inductively, can also contribute to resonance and influence the absorption maxima. The extent of these shifts will depend on the position of the substituents and their ability to interact electronically with the naphthalene π-system.

Comparative UV-Vis Data
Isomerλmax (nm) in a specified solvent
5-Bromo-1-naphthol Data not readily available in searched sources.
2-Bromo-1-naphthol Data not readily available in searched sources.
4-Bromo-1-naphthol Data not readily available in searched sources.
6-Bromo-2-naphthol Data not readily available in searched sources.
7-Bromo-1-naphthol Data not readily available in searched sources.
8-Bromo-1-naphthol Data not readily available in searched sources.

IV. Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature, resulting in a characteristic M and M+2 peak for the molecular ion and any bromine-containing fragments.

Theoretical Considerations: Fragmentation Pathways

Upon ionization in the mass spectrometer, bromonaphthol isomers will fragment in ways that are influenced by the stability of the resulting ions. Common fragmentation pathways include the loss of the bromine atom, the hydroxyl group, or small molecules like CO. The relative abundance of these fragment ions can differ between isomers due to the varying stability of the radical cations and fragment ions formed.

Comparative Mass Spectrometry Data
IsomerKey Mass Spectral Data (m/z)
5-Bromo-1-naphthol Molecular ion peaks at m/z 222 and 224 are expected.
2-Bromo-1-naphthol Molecular ion peaks at m/z 222 and 224 are expected.
4-Bromo-1-naphthol Molecular ion peaks at m/z 222 and 224 are expected.
6-Bromo-2-naphthol Molecular ion peaks at m/z 222 and 224 are expected, with a base peak that may correspond to the loss of bromine or other fragments.[3]
7-Bromo-1-naphthol Molecular ion peaks at m/z 222 and 224 are expected.
8-Bromo-1-naphthol Molecular ion peaks at m/z 222 and 224 are expected.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

Spectroscopic_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution NMR NMR Dissolution->NMR IR IR Dissolution->IR UV_Vis UV_Vis Dissolution->UV_Vis MS MS Dissolution->MS Data_Analysis Data_Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis

Caption: General workflow for the spectroscopic analysis of bromonaphthol isomers.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the bromonaphthol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal resolution and lineshape.

  • Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For ¹³C NMR, use a proton-decoupled pulse sequence. The number of scans will vary depending on the sample concentration and the desired signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Analysis: Integrate the ¹H signals and determine the chemical shifts and coupling constants. Assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the bromonaphthol isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Data Acquisition: Record a baseline spectrum with the blank cuvette. Then, replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI), to generate gas-phase ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Analysis: Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the presence of bromine. Analyze the fragmentation pattern to gain further structural information.

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry each provide a unique and complementary piece of the puzzle in the structural elucidation of this compound and its isomers. While ¹H and ¹³C NMR offer the most detailed map of the molecular framework, IR provides a rapid confirmation of functional groups, UV-Vis sheds light on the electronic properties, and Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. By judiciously applying and interpreting the data from these techniques, researchers can confidently distinguish between these closely related isomers, ensuring the purity and identity of their compounds for downstream applications in drug discovery and materials science.

References

The Ascendancy of Naphthalene-Based Architectures in OLEDs: A Comparative Analysis Against Carbazole Incumbents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of enhanced efficiency, stability, and color purity in Organic Light-Emitting Diodes (OLEDs), the molecular architecture of the organic materials employed is paramount. While carbazole-based materials have long been the workhorses of the industry, particularly as host materials in phosphorescent OLEDs (PhOLEDs), a new class of materials predicated on the 5-Bromonaphthalen-1-OL scaffold is emerging as a compelling alternative. This guide provides an in-depth evaluation of the performance of materials derived from this compound, comparing them with established carbazole-based systems, supported by experimental data and protocols.

The Strategic Advantage of the this compound Building Block

This compound and its amine analogue, 5-Bromonaphthalen-1-amine, are not merely new molecules in the OLED chemist's toolbox; they represent a strategic platform for the rational design of high-performance materials. The naphthalene core offers inherent advantages, including high thermal stability and a high triplet energy, which is crucial for hosting blue phosphorescent emitters. The presence of a bromine atom at the 5-position provides a versatile reactive handle for introducing a wide range of functional groups through well-established cross-coupling reactions. This allows for the fine-tuning of the material's electronic properties, such as its HOMO/LUMO energy levels and charge transport characteristics. Furthermore, the hydroxyl or amino group at the 1-position offers another site for molecular elaboration, enabling the synthesis of complex, multifunctional molecules for various layers within the OLED stack.[1][2]

A prominent derivative, 9-(5-Bromonaphthalen-1-yl) Carbazole, exemplifies the potential of this building block. Its unique molecular structure, which marries a bromonaphthalene group with a carbazole core, allows for the synthesis of materials with optimized electronic and optical properties for both emissive and charge-transport layers.[1] The high purity (>98%) of such intermediates is critical, as even trace impurities can act as charge traps or quenching sites, detrimentally impacting device efficiency and longevity.[1]

Naphthalene-Based Materials: Pushing the Boundaries of Performance

Recent research has demonstrated the high potential of naphthalene-based materials in achieving exceptional OLED performance. For instance, a study on naphthalene-based host materials for red PhOLEDs showcased devices with a maximum external quantum efficiency (EQE) of 20.3%, a current efficiency of 39.5 cd/A, and a power efficiency of 37.6 lm/W. These impressive results were achieved at low doping concentrations, highlighting the efficient energy transfer and reduced concentration quenching in these systems.

The design of these materials often involves covalently linking electron-donating and electron-withdrawing groups to the 1 and 8 positions of the naphthalene core. This "push-pull" architecture facilitates charge transport and exciton migration, contributing to the overall high performance of the device.

The Carbazole Incumbents: A High Bar to Surpass

Carbazole-based materials have set a high benchmark in the OLED field, particularly as host materials for blue and green PhOLEDs. Their widespread adoption is due to their excellent hole-transporting properties, high thermal stability, and wide energy gap.[3][4] Review articles have extensively documented the performance of various carbazole derivatives, with many enabling blue PhOLEDs to achieve EQEs well over 20%.[3][5][6] For green PhOLEDs, some carbazole-based hosts have even pushed the EQE beyond 25%.[3]

The performance of these materials is a testament to decades of research and optimization. However, challenges remain, including the need for even higher triplet energies for next-generation deep-blue emitters and improved device stability.

Comparative Performance Analysis

While a direct, side-by-side comparison of a this compound-derived material and a leading carbazole-based host in the same device architecture and under identical conditions is not yet available in the literature, a comparative analysis can be drawn from existing data.

Material ClassRole in OLEDEmitter ColorMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Reference
Naphthalene-Based HostRed20.339.537.6[7]
Naphthalene-Based Polymer Guest in PVK HostBlue>1--[8]
Carbazole-Based HostBlue~23.0~38.3~34.6[5]
Carbazole-Based HostBlue13.431.624.8[6]
Carbazole-Based HostGreen~25.6--[3]
Carbazole-Based HostBlue10.323.924.9[9]

Key Observations:

  • High Efficiency Across the Spectrum: Both naphthalene- and carbazole-based materials have demonstrated the capability to produce highly efficient OLEDs across the visible spectrum.

  • Blue Emitter Hosts: Carbazole-based materials are currently more established and have shown slightly higher reported EQEs for blue PhOLEDs in the reviewed literature. However, the development of naphthalene-based hosts is rapidly advancing.

  • Versatility: The this compound platform offers significant versatility in molecular design, suggesting that materials derived from it could be tailored for various roles, including as emitters, hosts, and charge-transporting materials.[1]

Experimental Protocols

Synthesis of a Representative Naphthalene-Based Material

The following is a generalized protocol for the synthesis of a hole-transporting material derived from a bromonaphthalene precursor, adapted from established literature procedures.[10][11]

Step 1: Protection of the Amine Group (if starting from an amine derivative)

  • Dissolve the bromonaphthalene-amine precursor in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) and a protecting group reagent (e.g., di-tert-butyl dicarbonate).

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction and purify the protected intermediate by column chromatography.

Step 2: Buchwald-Hartwig Amination

  • In an inert atmosphere glovebox, combine the protected bromonaphthalene, an amine (e.g., diphenylamine), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(tBu)3), and a base (e.g., sodium tert-butoxide) in a dry solvent (e.g., toluene).

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction, filter through celite, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Deprotection of the Amine Group

  • Dissolve the protected product in a suitable solvent (e.g., dichloromethane).

  • Add a deprotecting agent (e.g., trifluoroacetic acid).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction, extract the product, and purify by column chromatography to yield the final hole-transporting material.

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Buchwald-Hartwig Amination cluster_step3 Step 3: Deprotection start Bromonaphthalene-amine protect Add Base & Protecting Group start->protect purify1 Purification (Column Chromatography) protect->purify1 coupling Add Amine, Pd Catalyst, Ligand, & Base purify1->coupling reflux Reflux coupling->reflux purify2 Purification (Column Chromatography) reflux->purify2 deprotect Add Deprotecting Agent purify2->deprotect neutralize Neutralization & Extraction deprotect->neutralize purify3 Final Purification neutralize->purify3 end Final Hole-Transporting Material purify3->end

Caption: Generalized synthetic workflow for a naphthalene-based hole-transporting material.

Fabrication and Characterization of an OLED Device

The following protocol outlines the general steps for the fabrication and testing of a multi-layer OLED device by thermal evaporation.[12][13]

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. The ITO surface is treated with UV-ozone to improve the work function and facilitate hole injection.

  • Organic Layer Deposition: The organic layers are deposited onto the ITO substrate in a high-vacuum thermal evaporation system (< 10^-6 Torr). The layers are deposited in the following sequence:

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL) - This would be the synthesized naphthalene-based or a comparative carbazole-based material.

    • Emissive Layer (EML) - A host material doped with a phosphorescent emitter.

    • Electron Transport Layer (ETL)

    • Electron Injection Layer (EIL)

  • Cathode Deposition: A metal cathode (e.g., LiF/Al) is deposited on top of the organic stack through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect the organic layers from moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer. The electroluminescence (EL) spectra, Commission Internationale de l'Éclairage (CIE) coordinates, external quantum efficiency (EQE), current efficiency, and power efficiency are then calculated from the collected data.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Device Finalization & Testing ito ITO-coated Glass cleaning Ultrasonic Cleaning ito->cleaning uvo UV-Ozone Treatment cleaning->uvo hil Hole Injection Layer uvo->hil htl Hole Transport Layer hil->htl eml Emissive Layer htl->eml etl Electron Transport Layer eml->etl eil Electron Injection Layer etl->eil cathode Cathode (LiF/Al) eil->cathode encap Encapsulation cathode->encap testing J-V-L Characterization encap->testing analysis Performance Analysis (EQE, Efficiency, etc.) testing->analysis

Caption: Workflow for OLED fabrication and characterization.

Future Outlook and Causality of Experimental Choices

The strategic selection of this compound as a foundational building block is predicated on the desire to access novel materials with superior performance characteristics. The choice to explore naphthalene-based systems is driven by their potential for high triplet energies and excellent thermal stability, both of which are critical for long-lasting, efficient blue OLEDs. The bromination of the naphthalene core is a deliberate synthetic choice that unlocks a vast chemical space for optimization through established cross-coupling methodologies.

The comparison with carbazole-based materials is logical, as they represent the current state-of-the-art. By evaluating new naphthalene-based materials against this benchmark, researchers can quantify their advantages and identify areas for further improvement. The detailed experimental protocols provided are self-validating in that they follow established, reproducible methods in the field of organic electronics, ensuring the reliability of the obtained results.

References

A Guide to the Cross-Validation of Experimental and Computational Data for 5-Bromonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of molecular characterization, the synergy between empirical measurement and theoretical calculation is paramount. This guide provides an in-depth comparison of experimental and computational methodologies for the structural and spectroscopic elucidation of 5-Bromonaphthalen-1-ol. As researchers, scientists, and professionals in drug development, our confidence in a molecule's identity and properties is significantly enhanced when orthogonal techniques converge on a consistent result. This document is structured to not only present data but to explain the causality behind the analytical choices, thereby providing a framework for robust scientific validation.

The core principle of this guide is to treat experimental and computational workflows as a self-validating system. By juxtaposing the tangible results of laboratory spectroscopy with the predictive power of quantum chemical calculations, we can achieve a more nuanced understanding of the molecule's behavior, identify potential inconsistencies, and ultimately, build a more complete and trustworthy chemical profile.

The Subject: this compound

This compound (CAS 52927-23-8) is a substituted naphthalenol, a class of compounds with applications in organic synthesis and as precursors for more complex molecules, including potential pharmaceutical agents. Its structure, featuring a hydroxyl group and a bromine atom on the naphthalene core, presents an interesting case for spectroscopic analysis due to the influence of these substituents on the electronic environment of the aromatic system.

Part 1: The Experimental Approach - Acquiring Spectroscopic Data

Experimental data provides the ground truth for any molecular characterization. The protocols outlined below represent standard, reliable methods for obtaining high-quality spectroscopic data for a solid organic compound like this compound.

Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Methodology:

  • Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; if any particulate matter remains, filter the solution through a pipette with a glass wool plug into the NMR tube.

  • Spectrometer Setup : Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to ensure homogeneity and optimal resolution.[2]

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra. For a ¹H spectrum, a few scans are typically sufficient. For the less sensitive ¹³C nucleus, a greater number of scans will be required to achieve a good signal-to-noise ratio.[1]

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis. For ¹H NMR in CDCl3, the residual solvent peak at 7.26 ppm is often used as a reference.

Anticipated Experimental Data: While a published, assigned spectrum for this compound is not readily available in the public domain, we can predict the key features based on the structure and data from analogous compounds. The ¹H NMR spectrum is expected to show distinct signals for the six aromatic protons, with their chemical shifts and coupling patterns dictated by their positions relative to the electron-donating hydroxyl group and the electron-withdrawing bromine atom. The ¹³C NMR spectrum should reveal ten distinct signals corresponding to the ten carbon atoms of the naphthalene core.

Experimental Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Methodology:

  • Sample Preparation (Thin Solid Film) : Dissolve a small amount of this compound in a volatile solvent like methylene chloride.[3]

  • Film Deposition : Place a drop of the solution onto a salt plate (e.g., KBr). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

  • Data Acquisition : Place the salt plate in the sample holder of the FTIR spectrometer. Collect a background spectrum of the clean, empty sample compartment first. Then, collect the sample spectrum.[4]

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Anticipated Experimental Data: The FTIR spectrum of this compound is expected to show characteristic absorption bands including:

  • A broad O-H stretching band around 3200-3600 cm⁻¹.

  • Aromatic C-H stretching bands just above 3000 cm⁻¹.

  • Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region.

  • A C-O stretching band around 1200 cm⁻¹.

  • A C-Br stretching band at lower wavenumbers.

Experimental Protocol 3: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems like naphthalene.

Methodology:

  • Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or hexane.[5]

  • Blank Measurement : Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.[6][7]

  • Sample Measurement : Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).[6]

  • Data Analysis : The absorbance of the blank is subtracted from the sample's absorbance to yield the final spectrum. The wavelength of maximum absorbance (λmax) is a key characteristic.

Anticipated Experimental Data: The UV-Vis spectrum will likely exhibit strong absorption bands in the UV region, characteristic of the π to π* transitions of the naphthalene aromatic system.

Part 2: The Computational Approach - Predicting Spectroscopic Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict molecular properties and spectra from first principles.[8][9] This predictive capability is invaluable for verifying experimental assignments and understanding the underlying electronic structure.

Computational Workflow: A General Protocol

The following workflow outlines a standard approach for predicting NMR, IR, and UV-Vis spectra.

G cluster_geom Geometry Optimization cluster_spec Spectroscopic Prediction cluster_results Final Spectra start Initial 3D Structure geom_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc min_energy Verified Minimum Energy Structure freq_calc->min_energy No imaginary frequencies nmr_calc NMR Shielding Tensors (GIAO, e.g., mPW1PW91/6-311+G(2d,p)) min_energy->nmr_calc ir_calc Vibrational Frequencies (e.g., B3LYP/6-311++G(d,p)) min_energy->ir_calc uv_calc Excited States (TD-DFT, e.g., CAM-B3LYP) min_energy->uv_calc nmr_spec Predicted NMR Spectrum nmr_calc->nmr_spec ir_spec Predicted IR Spectrum ir_calc->ir_spec uv_spec Predicted UV-Vis Spectrum uv_calc->uv_spec

Caption: A typical computational workflow for predicting molecular spectra.

Methodology:

  • Structure Optimization : The first step is to find the lowest energy conformation of the molecule. This is typically done using DFT with a functional like B3LYP and a basis set such as 6-31G(d). A subsequent frequency calculation is performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[10]

  • NMR Prediction : Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using the Gauge-Including Atomic Orbital (GIAO) method.[8] The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a calculated value for a standard, such as Tetramethylsilane (TMS).

  • IR Prediction : The same frequency calculation used to verify the minimum energy structure also provides the harmonic vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum.[10][11] These frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic frequencies.[12]

  • UV-Vis Prediction : To predict the electronic spectrum, Time-Dependent DFT (TD-DFT) calculations are performed.[13] This method calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum.[14][15]

Part 3: Cross-Validation - The Comparative Analysis

The true power of this dual approach lies in the direct comparison of the experimental and computational data. Discrepancies can highlight limitations in the computational model or reveal unexpected structural or environmental effects in the experiment.

Data Presentation: Predicted vs. Calculated Spectroscopic Data

The following table summarizes the anticipated experimental data alongside representative values that would be obtained from a standard DFT calculation.

Parameter Anticipated Experimental Value Representative Calculated Value (DFT)
¹H NMR (δ, ppm) Aromatic protons: ~7.0 - 8.5 ppm; OH proton: variableSpecific shifts for each proton would be calculated.
¹³C NMR (δ, ppm) Aromatic carbons: ~110 - 155 ppmSpecific shifts for each carbon would be calculated.
FTIR (cm⁻¹) O-H stretch: ~3400 (broad); Aromatic C-H: ~3050; C=C stretch: ~1600, 1500; C-O stretch: ~1220Scaled frequencies for each vibrational mode.
UV-Vis (λmax, nm) ~230 nm, ~290 nm, ~330 nm (typical for naphthalenols)Excitation energies corresponding to major electronic transitions.
Discussion of Congruence and Discrepancy
  • NMR Shifts : DFT calculations can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. Minor deviations between calculated and experimental values are expected due to factors like solvent effects (which can be modeled computationally with varying accuracy) and the inherent approximations in the DFT functional.

  • IR Frequencies : Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. Applying a scaling factor typically brings them into good agreement.[12] The relative intensities of the peaks should also show good correlation.

  • UV-Vis Spectra : TD-DFT is generally good at predicting the position of the main absorption bands (λmax), although the accuracy can vary depending on the chosen functional and the nature of the electronic transitions.[13][16] Predicting the exact shape and intensity of the absorption bands is more challenging.

The process of comparing these datasets is iterative and is best represented by a validation loop.

Caption: The cross-validation loop between experiment and computation.

Conclusion

The cross-validation of experimental and computational data provides a robust and comprehensive approach to the characterization of molecules like this compound. While experimental techniques provide a direct measurement of a molecule's properties, computational methods offer a theoretical framework for interpreting these results and predicting spectral features. The convergence of these two approaches lends a high degree of confidence to structural assignments and provides a deeper understanding of the molecule's electronic and vibrational properties. For researchers in drug discovery and materials science, this integrated strategy is not just best practice; it is essential for producing reliable, verifiable, and insightful scientific results.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Bromonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-Bromonaphthalen-1-ol. As a halogenated aromatic compound, it necessitates rigorous protocols to ensure the safety of laboratory personnel and prevent environmental contamination. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Core Principles: Hazard Profile and Waste Segregation

This compound, like many brominated organic compounds, must be treated as hazardous. While specific toxicological data for this exact compound is limited, aggregated information for structurally similar chemicals, such as 1-Bromonaphthalene and other brominated naphthalenes, indicates a clear hazard profile.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin[1].

  • Skin Irritation: Causes skin irritation[1][2].

  • Eye Damage: Causes serious eye irritation or damage[1][3].

  • Aquatic Toxicity: Toxic to aquatic life, potentially with long-lasting effects[4].

The single most critical principle in managing this waste is segregation . Halogenated organic compounds cannot be mixed with non-halogenated solvent waste.[5][6] The reasoning is twofold:

  • Treatment Incompatibility: Halogenated waste requires specialized high-temperature incineration with scrubbers to neutralize the resulting acid gases (like hydrogen bromide). Disposing of it with standard organic waste can lead to the formation of highly toxic dioxins and furans and damage disposal facilities.

  • Cost: Disposal of halogenated waste is significantly more expensive than non-halogenated waste.[7] Keeping the waste streams separate is a crucial aspect of responsible and cost-effective laboratory management.[7]

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[6][8][9]

Safety First: PPE and Engineering Controls

Before handling this compound in any capacity, including for disposal, ensure the following controls are in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves before use and use proper removal technique to avoid skin contact.[6][11]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a flame-retardant, antistatic protective clothing may be necessary.[10]

Engineering Controls:

  • Chemical Fume Hood: All handling and transferring of this compound and its waste must be conducted within a properly functioning chemical fume hood to prevent the inhalation of any vapors or dust.[5][6]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for maintaining a safe laboratory environment.

Step 1: Prepare the Designated Waste Container

  • Select an Appropriate Container: Choose a container that is chemically compatible with halogenated organic waste. High-density polyethylene (HDPE) or glass containers are typically suitable.[9] The container must be free from damage and have a secure, leak-proof closure.[8]

  • Properly Label the Container: As soon as the container is designated for waste, it must be labeled. The label must include the words "Hazardous Waste " and the full chemical name(s) of the contents (e.g., "this compound in Dichloromethane").[5][12] Affix any additional hazard pictograms (e.g., irritant, harmful, environmentally hazardous) as required by your institution and the Globally Harmonized System (GHS).[12]

Step 2: Collect the Waste

  • Work Within a Fume Hood: Place the labeled hazardous waste container in a stable position inside a chemical fume hood.[7]

  • Segregate at the Source: Collect all waste streams containing this compound directly into this container. This includes:

    • Surplus or non-recyclable solid this compound.

    • Solutions containing the compound.

    • Solvent rinsates from contaminated glassware. These rinses should be collected as hazardous waste.[5]

  • Avoid Incompatibles: Do not mix this compound waste with incompatible chemicals, such as strong oxidizing agents.[10] Keep waste streams simple and clearly documented on the label.

Step 3: Manage and Store the Waste Container

  • Keep Containers Closed: The waste container must be securely closed at all times, except when actively adding waste.[7][9] This prevents the release of vapors and protects the lab atmosphere.

  • Store in a Satellite Accumulation Area (SAA): Store the container in a designated SAA, which must be at or near the point of waste generation.[9][12] Do not move waste from one lab to another for storage.[9]

  • Respect Accumulation Limits: Laboratories are typically limited to accumulating a maximum of 55 gallons of hazardous waste at any one time in an SAA.[9][12][13] Ensure waste is picked up frequently enough to prevent exceeding this limit.

Step 4: Arrange for Final Disposal

  • Contact EHS: Once the container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[5][9] Do not attempt to transport the waste yourself.[13]

  • Licensed Disposal: Your EHS department will work with a licensed professional waste disposal service to ensure the material is transported and destroyed in compliance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[8][11]

Emergency Protocol: Spill Management

Accidental spills must be cleaned up immediately by trained personnel.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: Prevent the spill from spreading by diking it with an inert, non-combustible absorbent material such as dry sand or vermiculite.[3][14]

  • Absorb and Collect: Carefully absorb the spilled material. Use non-sparking tools for collection.[2]

  • Package Spill Debris: Sweep or shovel the absorbent material and any contaminated debris into a suitable, sealable container.[14] This container must be labeled as hazardous waste containing this compound.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[5]

  • Dispose of Debris: The container with the spill cleanup materials must be disposed of as hazardous waste through your EHS office.[7][13]

Data Summary & Workflow

For quick reference, the key safety and hazard information is summarized below.

Hazard CategoryGHS Classification (Anticipated)Precautionary Statements (Examples)
Acute Toxicity (Oral, Dermal) Category 4P301+P317: IF SWALLOWED: Get medical help. P280: Wear protective gloves.[2]
Skin Corrosion/Irritation Category 2P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.[2]
Serious Eye Damage/Irritation Category 1 / 2AP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Environmental Hazard Acute/Chronic Category 2P273: Avoid release to the environment.[4]
Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste containing this compound.

DisposalWorkflow cluster_main Standard Operating Procedure cluster_spill Emergency Procedure Start Waste Generated (e.g., residue, solution, rinsate) SelectContainer Step 1: Select & Label 'Halogenated Organic Waste' Container Start->SelectContainer CollectWaste Step 2: Collect Waste (Inside Fume Hood) SelectContainer->CollectWaste CloseContainer Keep Container Securely Closed CollectWaste->CloseContainer StoreSAA Step 3: Store in Designated SAA CloseContainer->StoreSAA CheckLimit Is Container Full or Ready for Pickup? StoreSAA->CheckLimit CheckLimit->CollectWaste No, continue collection ContactEHS Step 4: Contact EHS for Pickup and Final Disposal CheckLimit->ContactEHS Yes Spill Spill Occurs! SpillProtocol Execute Spill Management Protocol (Contain, Absorb, Collect Debris) Spill->SpillProtocol LabelSpillWaste Label Spill Debris as 'Halogenated Organic Waste' SpillProtocol->LabelSpillWaste LabelSpillWaste->ContactEHS Request immediate pickup

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromonaphthalen-1-OL
Reactant of Route 2
5-Bromonaphthalen-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.